Mectizan
Description
Properties
Molecular Formula |
C95H146O28 |
|---|---|
Molecular Weight |
1736.2 g/mol |
IUPAC Name |
(1R,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14.C47H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3;11-14,18,24-25,27,29-30,32-44,48-49,51H,15-17,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25?,26-,28-,30-,31-,33+,34?,35-,36-,37-,38?,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33?,34-,35-,36-,37?,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1 |
InChI Key |
SPBDXSGPUHCETR-VHJJIYNUSA-N |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H](CC[C@@]2(O1)CC3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1CC[C@]2(CC3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C(C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Mectizan's Molecular Ballet: An In-Depth Guide to its Action on Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism of action of Mectizan (ivermectin) on glutamate-gated chloride channels (GluCls). Ivermectin, a macrocyclic lactone, is a potent anthelmintic agent that targets these unique ion channels found in invertebrates, leading to paralysis and death of the parasite.[1][2][3] This document delves into the molecular interactions, quantitative biophysical data, and the experimental methodologies used to elucidate this crucial drug-target interaction.
The Core Mechanism: Allosteric Modulation and Channel Activation
This compound acts as a positive allosteric modulator of GluCls.[4] This means it binds to a site on the channel distinct from the glutamate (B1630785) binding site, and in doing so, it enhances the channel's response to glutamate.[4] At lower concentrations, ivermectin potentiates the currents induced by the neurotransmitter glutamate.[4] At higher concentrations, it can directly activate the channel, causing it to open even in the absence of glutamate.[4][5]
The binding of ivermectin locks the GluCl into an open or "activated" conformation.[1][6] This leads to a sustained influx of chloride ions into the nerve and muscle cells of invertebrates.[1][2][7] The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it less excitable and preventing the transmission of nerve impulses.[1][7] This ultimately results in flaccid paralysis of the parasite.[1][2][7]
The specificity of this compound for invertebrate GluCls is a key factor in its safety profile for mammals.[1][8] While vertebrates have glutamate-gated cation channels, they do not possess the glutamate-gated chloride channels that are the primary target of ivermectin.[6][8] Mammalian glutamate-gated chloride channels are confined to the central nervous system, and ivermectin does not readily cross the blood-brain barrier at therapeutic doses.[1]
The binding site for ivermectin is located within the transmembrane (TM) domain of the GluCl, at the interface between adjacent subunits.[3][6][9][10][11] Specifically, it wedges between the M3 helix of one subunit and the M1 helix of the neighboring subunit.[10][11] This binding event induces a conformational change that is transmitted to the M2 helices, which line the ion pore, causing the channel to open.[9][11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the interaction of ivermectin and glutamate with GluCls.
| Ligand | Receptor/Organism | EC50 | Hill Slope | Notes | Reference |
| Ivermectin | C. elegans GluCl | 140 nM (as activator) | - | Potentiates glutamate binding at 5 nM. | [5] |
| H. contortus GluClα3B | ~0.1 ± 1.0 nM | >6 | Highly cooperative channel opening. | [12] | |
| H. contortus α GluClRs | 22 nM | - | Maximal response was 59% of saturating glutamate. | [13] | |
| H. contortus αβ (1:1) GluClRs | 86 nM | - | Maximal response was 26% of saturating glutamate. | [13] | |
| H. contortus αβ (1:50) GluClRs | 141 nM | - | Maximal response was 33% of saturating glutamate. | [13] | |
| H. contortus β GluClRs | > 10 µM | - | Effectively insensitive to ivermectin. | [13] | |
| Glutamate | H. contortus GluClα3B | 27.6 ± 2.7 µM | - | Expressed in Xenopus oocytes. | [12] |
| C. elegans GluCl (homologous to Hc-GluClα3B) | 2.2 ± 0.12 mM | - | Expressed in Xenopus oocytes. | [12] | |
| H. contortus α homomers | 28 µM | - | - | [13] | |
| H. contortus αβ (1:1) | 40 µM | - | - | [13] | |
| H. contortus αβ (1:50) | 44 µM | - | - | [13] | |
| H. contortus β homomers | 394 µM | - | Substantially less sensitive to glutamate. | [13] | |
| H. contortus (avr-14b) GluClRs | 43 µM | 0.8 | Measured using macropatch recordings. | [14] | |
| Ibotenate | H. contortus GluClα3B | 87.7 ± 3.5 µM | - | Partial agonist. | [12] |
| Parameter | Receptor/Organism | Value | Experimental Condition | Reference |
| Single Channel Conductance | H. contortus (avr-14b) GluClR | 22.9 ± 0.3 pS | -70 mV holding potential | [15] |
| Binding Affinity (Kd) | H. contortus GluClα3B | 0.35 ± 0.1 nM | [³H]ivermectin binding to receptors expressed in COS-7 cells. | [12] |
| H. contortus GluClα3B (T300S mutant) | 0.76 ± 0.25 nM | [³H]ivermectin binding to receptors expressed in COS-7 cells. | [12] |
Experimental Protocols
Elucidating the mechanism of this compound's action has relied on a combination of electrophysiological, molecular biology, and biochemical techniques.
Electrophysiological Recordings
Objective: To measure the ion flow through GluCl channels in response to glutamate and ivermectin.
Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular cell layer.
-
cRNA Injection: cRNA encoding the GluCl subunits of interest (e.g., from H. contortus or C. elegans) is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for protein expression.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a saline solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -40 mV or -70 mV).
-
Drug Application: Solutions containing known concentrations of glutamate or ivermectin are perfused over the oocyte. The resulting changes in membrane current are recorded.
-
Data Analysis: Concentration-response curves are generated by plotting the peak current response against the ligand concentration. These curves are then fitted to the Hill equation to determine the EC50 and Hill coefficient.
Methodology: Patch-Clamp Electrophysiology
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK-293 cells) is cultured and transfected with plasmids containing the cDNA for the GluCl subunits.
-
Patch Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with an intracellular solution.
-
Seal Formation: The pipette tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Recording Configurations:
-
Whole-cell: The membrane patch is ruptured, allowing for recording of currents from the entire cell.
-
Outside-out: The pipette is pulled away from the cell, causing the membrane to reseal with the extracellular side facing outwards. This is ideal for studying the effects of externally applied ligands on single or multiple channels.
-
-
Data Acquisition: The patch is voltage-clamped, and currents are recorded in response to rapid application of agonists via a perfusion system. For single-channel recordings, the opening and closing events of individual channels are analyzed to determine conductance and open probability.[14]
Site-Directed Mutagenesis
Objective: To identify specific amino acid residues involved in ivermectin binding and channel gating.
Methodology:
-
Plasmid Preparation: The plasmid DNA containing the gene for the GluCl subunit is isolated.
-
Mutagenesis PCR: Polymerase Chain Reaction (PCR) is performed using primers that contain the desired nucleotide change, which will result in a specific amino acid substitution.
-
Template Removal: The original, non-mutated plasmid template is digested using a specific enzyme (e.g., DpnI).
-
Transformation: The mutated plasmids are transformed into competent E. coli for amplification.
-
Sequencing: The plasmid DNA is sequenced to confirm that the desired mutation has been successfully introduced.
-
Functional Analysis: The mutated GluCls are then expressed in a suitable system (e.g., Xenopus oocytes or HEK-293 cells) and their response to ivermectin is characterized using electrophysiological techniques as described above.
Radioligand Binding Assays
Objective: To directly measure the binding affinity of ivermectin to GluCls.
Methodology:
-
Receptor Expression: The GluCl subunit of interest is expressed in a cell line that does not endogenously express the receptor (e.g., COS-7 cells).
-
Membrane Preparation: The cells are harvested, and the cell membranes are isolated through centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled form of ivermectin (e.g., [³H]ivermectin) at various concentrations.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ivermectin) from the total binding. The data is then used to generate a saturation binding curve, from which the dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be determined.[12]
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Action
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 4. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 7. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 15. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Global Health Landmark: A Technical Guide to the Discovery and Synthesis of Ivermectin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and synthesis of ivermectin, the active ingredient in Mectizan®. It details the journey from the initial isolation of a soil microorganism to the development of a globally significant antiparasitic agent. The content herein is curated for a technical audience, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
Discovery of Avermectins: A Tale of Soil and Serendipity
The story of ivermectin begins with a collaborative effort between Japanese microbiologist Satoshi Ōmura of the Kitasato Institute and the team at Merck Sharp & Dohme Research Laboratories, led by William C. Campbell.[1][2][3][4][5][6]
In the 1970s, Ōmura's group was dedicated to discovering new bioactive compounds from microorganisms.[2][4][5] They developed novel techniques for isolating and culturing soil bacteria, leading to the discovery of numerous natural products.[4] A particular soil sample, collected near a golf course in Kawana, on the southeast coast of Honshu, Japan, yielded a new strain of actinomycete, which was named Streptomyces avermitilis.[1][5][6][7]
This strain was sent to Merck for screening as part of a collaboration between the two institutions.[3][6] At Merck, William C. Campbell's team was searching for new anthelmintic agents.[3][6][8] They employed an in vivo screening model using mice infected with the nematode Heligmosomoides polygyrus (previously Nematospiroides dubius).[1][9] Cultures from S. avermitilis demonstrated remarkable efficacy in clearing the parasitic infection in these mice.[1][6][8]
Subsequent work at Merck led to the isolation and characterization of a family of eight closely related macrocyclic lactones responsible for this potent anthelmintic activity.[1][6][9] These compounds were named "avermectins."[1][5][6] The most active of these were the avermectin (B7782182) B1a and B1b components.[1]
Experimental Protocols: From Soil to Active Compound
1.1.1. Isolation and Culture of Streptomyces avermitilis
The initial isolation of S. avermitilis involved standard microbiological techniques for isolating actinomycetes from soil samples. This typically includes serial dilution of the soil sample, plating on selective agar (B569324) media, and incubation to allow for the growth of distinct colonies.
1.1.2. Fermentation for Avermectin Production
The production of avermectins is achieved through submerged fermentation of S. avermitilis. While the exact industrial-scale fermentation protocols are proprietary, the following provides a general laboratory-scale procedure based on published literature.[7][10]
-
Inoculum Preparation: A vegetative inoculum is prepared by transferring spores of S. avermitilis to a seed medium and incubating in a shaker.
-
Production Medium: A production medium rich in carbon and nitrogen sources is inoculated with the seed culture. A typical medium composition might include soluble starch, yeast extract, and various salts.[10]
-
Fermentation Conditions: The fermentation is carried out in a bioreactor under controlled conditions of temperature (around 28-30°C), pH (around 7.0), and aeration for a period of several days.[7][10]
-
Extraction of Avermectins: Since avermectins are primarily intracellular, the mycelial biomass is harvested by centrifugation. The active compounds are then extracted from the biomass using an organic solvent such as methanol (B129727) or acetone.[10]
1.1.3. In Vivo Screening for Anthelmintic Activity
The primary screening assay that led to the discovery of avermectins was an in vivo model using mice infected with Heligmosomoides polygyrus.[1][9]
-
Infection: Laboratory mice are orally infected with a standardized number of infective L3 larvae of H. polygyrus.[11][12]
-
Treatment: A crude extract of the S. avermitilis fermentation broth is administered to the infected mice, typically via oral gavage or subcutaneous injection.[2]
-
Evaluation: After a set period, the efficacy of the treatment is determined by counting the number of adult worms remaining in the small intestine of the treated mice compared to an untreated control group.
Quantitative Data: Avermectin Production
The yield of avermectins from the fermentation process has been significantly improved since its initial discovery through strain improvement and optimization of fermentation conditions.
| Parameter | Reported Value | Reference |
| Initial Avermectin B1b Yield | 17 mg/L | [7] |
| Optimized Avermectin B1b Yield | 420.02 mg/L | [13] |
| Total Avermectin Yield (Optimized) | ~500 µg/mL | [9] |
Synthesis of Ivermectin: Enhancing Nature's Blueprint
While the natural avermectins were potent, researchers at Merck sought to improve their safety and efficacy profile. This led to a program of chemical modification of the most active component, avermectin B1 (a mixture of B1a and B1b).[1] The key transformation was the selective hydrogenation of the double bond at the C22-C23 position.[9][14] This modification resulted in a new compound named ivermectin, which is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.[1]
Experimental Protocol: Selective Hydrogenation of Avermectin B1
The selective reduction of the C22-C23 double bond in avermectin B1 is a critical step that must be performed without affecting the other double bonds in the molecule. The most commonly cited method utilizes Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride).[9][14]
-
Reactants: Avermectin B1 is dissolved in an appropriate organic solvent such as toluene (B28343) or benzene.[1][9]
-
Catalyst: Wilkinson's catalyst is added to the solution.
-
Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (typically 1 atm) at room temperature (around 25°C) for approximately 20 hours.[9]
-
Purification: After the reaction is complete, the ivermectin is purified from the reaction mixture. This can involve chromatographic techniques to separate the product from the catalyst and any unreacted starting material.
Quantitative Data: Synthesis and Efficacy
The synthesis of ivermectin from avermectin B1 is a high-yield reaction. The resulting compound demonstrated enhanced therapeutic properties.
| Parameter | Reported Value | Reference |
| Ivermectin Synthesis Yield | ~85-92% | [1][9] |
| Efficacy against H. polygyrus (oral) | 10 mg/kg for complete elimination | [2] |
| Efficacy against H. polygyrus (subcutaneous) | More effective than oral administration | [2] |
Mechanism of Action: A Targeted Disruption
Ivermectin exerts its potent antiparasitic effect by targeting the nervous system of invertebrates.[1][14][15][16][17] Its primary mode of action is the high-affinity binding to glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of these organisms.[1][14][15][17]
This binding locks the channels in an open state, leading to an increased influx of chloride ions into the cells.[1][15] The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire.[15][17] This ultimately leads to a flaccid paralysis of the parasite, affecting its ability to feed and reproduce, and eventually causing its death.[1][14][15][16][17]
Mammals are largely unaffected by therapeutic doses of ivermectin because their glutamate-gated chloride channels are confined to the central nervous system, and ivermectin does not readily cross the blood-brain barrier.[1][15] Additionally, ivermectin has a low affinity for mammalian ligand-gated chloride channels.[15]
Visualizing the Process: Diagrams and Workflows
To better illustrate the complex processes described in this guide, the following diagrams have been generated using the DOT language.
Experimental Workflow: From Soil to Ivermectin
Caption: Workflow from soil sample to synthesized ivermectin.
Signaling Pathway: Ivermectin's Mechanism of Action
Caption: Ivermectin's effect on invertebrate nerve and muscle cells.
The this compound® Donation Program: A Legacy of Global Health
In 1987, Merck made the unprecedented decision to donate this compound® (the brand name for ivermectin for human use) for the treatment of onchocerciasis (river blindness) for as long as needed.[18][19][20][21] This initiative, known as the this compound® Donation Program (MDP), has had a profound impact on global health, preventing countless cases of blindness and alleviating the suffering of millions.[18][19][20] The program was later expanded to include the elimination of lymphatic filariasis (elephantiasis) in certain regions.[18][21] The MDP stands as a landmark example of a successful public-private partnership in combating neglected tropical diseases.[19][20]
Conclusion
The discovery and synthesis of ivermectin represent a triumph of natural product chemistry, microbiology, and pharmaceutical development. From a single soil sample, a powerful and safe therapeutic agent was developed, leading to a Nobel Prize for its discoverers and, more importantly, transforming the lives of hundreds of millions of people worldwide. This technical guide has provided a comprehensive overview of the key scientific milestones in this remarkable journey, offering valuable insights for the next generation of researchers and drug developers.
References
- 1. EP0729971A1 - Method for the preparation of Ivermectin - Google Patents [patents.google.com]
- 2. Factors affecting the efficacy of ivermectin against Heligmosomoides polygyrus (Nematospiroides dubius) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. brieflands.com [brieflands.com]
- 8. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. brieflands.com [brieflands.com]
- 11. Trickle infection with Heligmosomoides polygyrus results in decreased worm burdens but increased intestinal inflammation and scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heligmosomoides polygyrus elicits a dominant non-protective antibody response directed against restricted glycan and peptide epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of Avermectin B1b Production by Streptomyces avermitilis 41445 UV 45(m)3 in Shake Flask Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ivermectin, a new broad-spectrum antiparasitic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcriptomic analyses implicate neuronal plasticity and chloride homeostasis in ivermectin resistance and response to treatment in a parasitic nematode | PLOS Pathogens [journals.plos.org]
- 16. US6072052A - Method for the production of ivermectin - Google Patents [patents.google.com]
- 17. SK281816B6 - Method for the preparation of ivermectin - Google Patents [patents.google.com]
- 18. The efficacy of ivermectin against laboratory strains of Heligmosomoides polygyrus (Nematoda) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nucleus.iaea.org [nucleus.iaea.org]
- 20. US5656748A - Process for the preparation of ivermectin - Google Patents [patents.google.com]
- 21. tm.mahidol.ac.th [tm.mahidol.ac.th]
Mectizan (Ivermectin): A Comprehensive Technical Guide to its Chemical Properties and Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties and stability of Mectizan, the brand name for the active pharmaceutical ingredient ivermectin. Ivermectin is a semi-synthetic, broad-spectrum antiparasitic agent derived from the avermectin (B7782182) family of macrocyclic lactones.[1][2] A thorough understanding of its chemical characteristics and behavior in solution is critical for the development of stable, effective, and safe pharmaceutical formulations.
Chemical and Physical Properties
Ivermectin is a mixture of two homologous compounds, primarily comprising at least 80% 22,23-dihydroavermectin B1a (H₂B₁a) and not more than 20% 22,23-dihydroavermectin B1b (H₂B₁b).[3] It is a white to yellowish-white, crystalline powder.
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Ivermectin
| Property | Value | Reference |
| Chemical Name | A mixture of 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b | [3] |
| Synonyms | This compound, 22,23-dihydro Avermectin B1, MK-933 | [3] |
| CAS Registry No. | 70288-86-7 | [3] |
| Molecular Formula | C₄₈H₇₄O₁₄ (H₂B₁a) | [3] |
| Formula Weight | 875.1 g/mol (H₂B₁a) | [3] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
| UV/Vis. λmax | 245 nm | [3] |
| Storage (Solid) | -20°C | [3] |
| Stability (Solid) | ≥ 4 years at -20°C | [3][4] |
Solubility Profile
Ivermectin is characterized by its poor aqueous solubility, a factor that presents significant challenges in the formulation of parenteral and oral liquid dosage forms.[5][6][7] It is, however, soluble in a range of organic solvents.
Table 2: Solubility of Ivermectin in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~0.005 mg/mL at room temperature | [6][7] |
| Ethanol | ~1 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [3] |
| Dimethylformamide (DMF) | ~3 mg/mL | [3] |
| Methanol | Soluble | [4] |
| 1-Propanol + Water (0.8 mass fraction) | Higher solubility than in 2-propanol mixtures | [5][8] |
| 2-Propanol + Water (0.8 mass fraction) | Increased solubility with elevated temperature | [5][8] |
| Polyethylene (B3416737) Glycol (PEG) 200 + Water | Enhanced solubility | [6] |
| Polyethylene Glycol (PEG) 400 + Water | Enhanced solubility | [6] |
| N-methyl-2-pyrrolidone | Soluble | [5][6] |
| 2-pyrrolidone | Soluble | [5][6] |
| Triacetin | Soluble | [5][6] |
| Benzyl (B1604629) Benzoate | Soluble | [5][6] |
Studies have shown that the solubility of ivermectin in binary solvent systems, such as alcohol-water mixtures, increases with both temperature and the proportion of the organic solvent.[5][6][8] This principle is fundamental to the formulation strategy of using cosolvents to enhance the solubility of this hydrophobic drug.[9]
Stability in Solution
The stability of ivermectin in solution is a critical parameter that dictates the shelf-life and efficacy of liquid formulations. It is known to be unstable in aqueous preparations and is susceptible to degradation under various stress conditions.[9][10][11]
pH-Dependent Stability
Ivermectin's stability is significantly influenced by the pH of the solution. It is very sensitive to hydrolysis in both alkaline (pH > 7) and strongly acidic conditions.[12] The optimal pH for the stability of ivermectin in aqueous formulations has been identified to be in the range of 6.0 to 6.6.[12][13] In alkaline soils (pH > 7), ivermectin undergoes accelerated degradation primarily through hydrolysis and oxidation.[14] Conversely, in acidic environments (pH < 7), its degradation rate is significantly reduced due to the stabilization of its molecular structure.[14]
Photostability
Exposure to light can lead to the degradation of ivermectin.[10][11] Therefore, formulations should be protected from light to maintain their potency.
Oxidative Stability
Ivermectin is susceptible to oxidation.[10][11] Forced degradation studies have utilized oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium dichromate (K₂Cr₂O₇) to characterize its oxidative degradation products.[15][16]
Thermal Stability
While stable as a solid at low temperatures, ivermectin in solution can be susceptible to thermal degradation.[15][16]
Enhancing Stability in Aqueous Formulations
Given its inherent instability in water, various strategies are employed to develop stable aqueous formulations of ivermectin. The use of cosolvents such as glycerol (B35011) formal, propylene (B89431) glycol, and polyethylene glycol can significantly improve its stability.[13] Additionally, substrates like benzyl alcohol and lidocaine (B1675312) have been used to stabilize ivermectin solutions.[13] Without such stabilizing agents, an aqueous solution of ivermectin can lose up to 50% of its potency in a month at room temperature.[7][13] With the inclusion of cosolvents and substrates, the degradation can be reduced to approximately 5% per month.[7][13]
Degradation Pathways
Forced degradation studies are essential for identifying potential degradation products and elucidating the degradation pathways of a drug substance. Such studies for ivermectin have been conducted under conditions recommended by the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.[15][16]
The primary degradation pathways for ivermectin include:
-
Hydrolysis: Cleavage of the macrocyclic lactone ring and/or the glycosidic bonds under acidic or alkaline conditions.
-
Oxidation: Formation of various oxidized derivatives.
-
Photodegradation: Isomerization and other light-induced chemical changes.
The following diagram illustrates a generalized overview of the degradation pathways of ivermectin under various stress conditions.
Caption: Generalized degradation pathways of Ivermectin under stress conditions.
Experimental Protocols
The determination of ivermectin's chemical properties and stability relies on a variety of analytical techniques. Below are detailed methodologies for key experiments.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To quantify ivermectin and separate it from its degradation products, thus indicating the stability of the drug substance.
Methodology:
-
Chromatographic System: A reversed-phase HPLC (RP-HPLC) system equipped with a UV detector.
-
Column: An Ascentis Express C18 column (100 mm × 4.6 mm, 2.7 µm particle size) is a suitable choice.[17]
-
Mobile Phase: A gradient elution using a mixture of water, acetonitrile (B52724) (ACN), and isopropanol (B130326). For example, Mobile Phase A could be a 50:50 (v/v) mixture of water and ACN, while Mobile Phase B could be a 15:85 (v/v) mixture of isopropanol and ACN.[17]
-
Column Temperature: Maintained at 45°C.[17]
-
Detection Wavelength: 252 nm.[17]
-
Procedure:
-
Prepare standard solutions of ivermectin and stressed samples (e.g., acid-treated, base-treated, oxidized, photolyzed).
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the retention time of ivermectin and the appearance of any new peaks corresponding to degradation products.
-
The method is validated according to ICH guideline Q2(R1) for specificity, linearity, accuracy, precision, and robustness.[17]
-
The following workflow diagram illustrates the process of a typical stability-indicating HPLC method development.
Caption: Workflow for developing a stability-indicating HPLC method.
High-Performance Thin-Layer Chromatography (HPTLC) Method
Objective: A rapid and sensitive method for the quantitative estimation of ivermectin and its degradation products.
Methodology:
-
Stationary Phase: Lichrospher TLC aluminum plates pre-coated with silica (B1680970) gel 60F-254.[10][11]
-
Mobile Phase: A mixture of n-hexane, acetone, and ethyl acetate (B1210297) in a ratio of 6.5:3.5:0.1 (v/v/v).[10][11]
-
Densitometric Analysis: Carried out at a wavelength of 247 nm.[10][11]
-
Procedure:
-
Prepare stock solutions of ivermectin in methanol.
-
Apply spots of the standard and sample solutions onto the HPTLC plate.
-
Develop the plate in the mobile phase.
-
After development, dry the plate and perform densitometric scanning at 247 nm.
-
The method is validated for linearity, precision, accuracy, sensitivity, selectivity, and robustness.[10][11]
-
Forced Degradation Study Protocol
Objective: To identify the degradation products of ivermectin under various stress conditions.
Methodology:
-
Acid Hydrolysis: Treat ivermectin solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Alkaline Hydrolysis: Treat ivermectin solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat ivermectin solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic Degradation: Expose ivermectin solution or solid to UV light.
-
Thermal Degradation: Heat ivermectin solution or solid at a high temperature.
-
Analysis: Analyze the stressed samples using a validated stability-indicating method (e.g., HPLC, LC-HRMS, NMR) to identify and characterize the degradation products.[15][16]
The logical relationship for conducting a forced degradation study is depicted in the following diagram.
Caption: Logical workflow for a forced degradation study of Ivermectin.
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties and stability of this compound (ivermectin). Its poor aqueous solubility and susceptibility to degradation in solution necessitate careful formulation strategies. By understanding its physicochemical properties, solubility profile, and degradation pathways, researchers and drug development professionals can design and develop stable and effective ivermectin formulations. The use of appropriate analytical methodologies is paramount in ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. acs.org [acs.org]
- 2. gomed.ng [gomed.ng]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4389397A - Solubilization of ivermectin in water - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Current therapeutic applications and pharmacokinetic modulations of ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijddr.in [ijddr.in]
- 12. FR3042412A1 - PHARMACEUTICAL FORMULATION STABILIZED AND READY FOR THE USE OF IVERMECTIN IN THE TREATMENT OF HUMAN AND ANIMAL PARASITOSES - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Mectizan (Ivermectin) in Non-Human Primate Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of Mectizan (ivermectin) in non-human primate (NHP) models. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals involved in drug development and preclinical studies. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of ivermectin's disposition in these critical animal models.
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Ivermectin in Rhesus Macaques Following a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Animal Model | Reference |
| 0.3 | 45.4 ± 13.1 | 4 | 553 ± 150 | 11-28 | Rhesus Macaque | [1][2][3][4] |
| 0.6 | 85.1 ± 25.5 | 4 | 1160 ± 348 | 11-28 | Rhesus Macaque | [1][2][3][4] |
| 1.2 | 158 ± 47.4 | 4 | 2280 ± 684 | 11-28 | Rhesus Macaque | [1][2][3][4] |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of Ivermectin in Rhesus Macaques Following Repeated Oral Dosing (7 days)
| Dose (mg/kg/day) | Cmax (ng/mL) - Day 7 | Tmax (h) - Day 7 | AUC (ng·h/mL) - Day 7 | Animal Model | Reference |
| 0.3 | 75.3 ± 22.6 | 4 | 919 ± 276 | Rhesus Macaque | [1][2][3][4] |
| 0.6 | 141 ± 42.3 | 4 | 1920 ± 576 | Rhesus Macaque | [1][2][3][4] |
| 1.2 | 263 ± 78.9 | 4 | 3820 ± 1146 | Rhesus Macaque | [1][2][3][4] |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following section details the typical experimental methodologies employed in pharmacokinetic studies of ivermectin in rhesus macaques.
Animal Models and Housing
-
Species: Rhesus macaques (Macaca mulatta) are commonly used.
-
Health Status: Animals are typically healthy, adult males or females, and may be screened for common primate viruses.
-
Housing: Primates are housed in facilities compliant with the Guide for the Care and Use of Laboratory Animals, often with controlled environmental conditions (temperature, humidity, light-dark cycle).
-
Diet: Standard primate chow and water are provided ad libitum.
Dosing and Administration
-
Formulation: Ivermectin is often administered as a commercial tablet formulation (e.g., Stromectol®) or a solution. For oral administration, tablets may be crushed and suspended in a palatable vehicle like flavored syrup or fruit juice to ensure voluntary consumption by the animals.
-
Route of Administration: The most common route for pharmacokinetic studies is oral (PO).
-
Dose Levels: Doses typically range from 0.3 mg/kg to 1.2 mg/kg, reflecting both standard and high-dose regimens.
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing. A typical schedule might include pre-dose (0 h) and multiple time points up to 48 or 72 hours post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 h).
-
Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method
-
Technique: Ivermectin concentrations in plasma are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples usually undergo a protein precipitation step followed by solid-phase extraction or liquid-liquid extraction to isolate the drug and remove interfering substances.
-
Calibration and Quality Control: The assay is validated for linearity, accuracy, precision, and selectivity using calibration standards and quality control samples.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin®.
-
Parameters: Key parameters determined include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.
-
t1/2: Elimination half-life.
-
Signaling Pathways and Mechanisms of Action
Ivermectin's primary mechanism of action involves the modulation of ion channels in invertebrates, leading to paralysis and death of the parasite. In mammals, including non-human primates, ivermectin can also interact with certain neurotransmitter receptors.
Ivermectin Interaction with Glutamate-Gated Chloride Channels
Ivermectin's principal anthelmintic effect is mediated through its high affinity for glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[5][6] The binding of ivermectin to these channels leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis of the parasite.[5]
Ivermectin Interaction with GABA-A Receptors
In mammals, ivermectin can interact with gamma-aminobutyric acid type A (GABA-A) receptors, although with lower affinity than its target in invertebrates.[7][8] GABA-A receptors are ligand-gated ion channels that are central to inhibitory neurotransmission in the central nervous system. Ivermectin can potentiate the effect of GABA, leading to increased chloride influx and neuronal inhibition. This interaction is thought to be responsible for the neurotoxic effects observed at high doses of ivermectin.[7]
Metabolism and Transport
The metabolism and transport of ivermectin are crucial determinants of its pharmacokinetic profile and potential for drug-drug interactions.
Ivermectin Metabolism by CYP3A4
Ivermectin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[9][10][11] This metabolic process involves hydroxylation and O-demethylation, leading to the formation of several metabolites that are then excreted, mainly in the feces. The activity of CYP3A4 can be influenced by other drugs, which may lead to altered ivermectin exposure.
Role of P-glycoprotein in Ivermectin Transport
P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 (or MDR1) gene, plays a critical role in limiting the distribution of ivermectin to the central nervous system.[12] P-gp is expressed at the blood-brain barrier and actively transports ivermectin out of the brain, thereby protecting against neurotoxicity.[12] Inhibition of P-gp by co-administered drugs can lead to increased brain concentrations of ivermectin and a higher risk of adverse effects.
Conclusion
The pharmacokinetic profile of this compound (ivermectin) in rhesus macaques is characterized by dose-proportional increases in exposure following oral administration. The methodologies for studying ivermectin pharmacokinetics in this NHP model are well-established. The primary mechanism of action involves the potentiation of glutamate-gated chloride channels in invertebrates, while interactions with mammalian GABA-A receptors may occur at high doses. The metabolism of ivermectin is predominantly mediated by CYP3A4, and its distribution to the central nervous system is restricted by the P-glycoprotein efflux transporter. Further research is warranted to elucidate the pharmacokinetics of ivermectin in other non-human primate species to broaden our understanding and improve the translation of preclinical findings to human clinical applications.
References
- 1. Safety, Pharmacokinetics, and Activity of High-Dose Ivermectin and Chloroquine against the Liver Stage of Plasmodium cynomolgi Infection in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tropmedres.ac [tropmedres.ac]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Pharmacokinetics, and Activity of High-Dose Ivermectin and Chloroquine against the Liver Stage of Plasmodium cynomolgi Infection in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivermectin - Wikipedia [en.wikipedia.org]
- 6. AOP-Wiki [aopwiki.org]
- 7. Relative Neurotoxicity of Ivermectin and Moxidectin in Mdr1ab (−/−) Mice and Effects on Mammalian GABA(A) Channel Activity | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Metformin and Hydrochlorothiazide on Cytochrome P450 3A4 Metabolism of Ivermectin: Insights from In Silico Experimentation | MDPI [mdpi.com]
- 12. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Susceptibility of Novel Parasite Strains to Mectizan: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro susceptibility of various parasite strains to Mectizan (ivermectin), with a particular focus on novel and resistant strains. This document details the core mechanism of action of this compound, presents quantitative data on its in-vitro efficacy, outlines detailed experimental protocols for susceptibility testing, and visualizes key biological pathways and experimental workflows.
Introduction
This compound (ivermectin) is a broad-spectrum antiparasitic agent belonging to the macrocyclic lactone class of drugs.[1] It is a cornerstone of control programs for several debilitating parasitic diseases, including onchocerciasis (river blindness) and lymphatic filariasis.[2] The primary mechanism of action of ivermectin involves its high affinity for glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates.[3][4] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and ultimately the death of the parasite.[3][4] Due to the absence of these specific channels in mammals and ivermectin's low affinity for mammalian ligand-gated chloride channels, it exhibits a high degree of selectivity and safety in hosts.
The emergence of parasite strains with reduced susceptibility or resistance to this compound poses a significant threat to the effectiveness of mass drug administration programs.[5] Therefore, robust in-vitro methods for monitoring drug susceptibility and identifying novel resistant strains are crucial for the continued success of these global health initiatives. This guide aims to provide the necessary technical information for researchers engaged in this critical area of study.
Quantitative Susceptibility Data
The in-vitro potency of this compound against various parasite species and strains is typically quantified by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the drug required to inhibit a biological process (e.g., larval motility, development) by 50%. The following tables summarize key quantitative data from in-vitro susceptibility studies of this compound against different parasite strains.
Table 1: In-Vitro Susceptibility of Haemonchus contortus to Ivermectin
| Strain/Isolate | Assay Type | Parameter | Value | Reference |
| IVM-Susceptible | Larval Motility Inhibition | LP50 | 0.30 - 0.49 µM | [6] |
| IVM-Resistant | Larval Motility Inhibition | LP50 | 0.8 - 2.6 µM | [6] |
| Hc-S (Susceptible) | Larval Development Assay | EC50 | 1.171 ng/mL | [7] |
| WSHc-003 (Resistant) | Larval Development Assay | EC50 | 20.56 ng/mL | [7] |
| Haecon-5 (Susceptible) | Larval Development Assay | IC50 | 0.218 ng/mL | [8] |
| Zhaosu-R (Resistant) | Larval Development Assay | IC50 | 1.291 ng/mL | [8] |
Table 2: In-Vitro Susceptibility of Other Parasite Species to Ivermectin
| Parasite Species | Strain/Stage | Assay Type | Parameter | Value | Reference |
| Strongyloides ratti | F4 Generation (IVM-induced resistance) | Drug-Sensitivity Assay | IC50 | 36.60 ng/mL | [1] |
| Loa loa | Microfilariae | Motility Assay | - | Minimal effects at >5 µg/ml | [9] |
| Dirofilaria immitis | Microfilariae (Missouri isolate) | Motility Assay | IC50 | 8.4 ± 1.6 µM | [10] |
| Dirofilaria immitis | Microfilariae (MP3 isolate) | Motility Assay | IC50 | 5.8 ± 1.3 µM | [10] |
| Trichuris incognita | - | In vivo (ERR) | - | Low sensitivity to Albendazole/Ivermectin combination | [11][12][13][14][15] |
Note: The data presented in these tables are compiled from various sources and methodologies. Direct comparison of absolute values should be made with caution. The resistance ratio (RR), often calculated as the EC50 of the resistant strain divided by the EC50 of the susceptible strain, is a key indicator of the degree of resistance.
Experimental Protocols
Accurate and reproducible in-vitro susceptibility testing is fundamental to understanding and monitoring drug resistance. The following sections provide detailed methodologies for two commonly used assays.
Larval Migration Inhibition Test (LMIT)
The LMIT assesses the effect of this compound on the motility of third-stage larvae (L3) by measuring their ability to migrate through a fine mesh.[16][17]
Materials:
-
Third-stage larvae (L3) of the parasite of interest
-
This compound (Ivermectin) stock solution
-
24-well plates
-
Migration tubes with a 25 µm nylon mesh screen at the bottom
-
Incubator (37°C, 5% CO2)
-
Microscope for larval counting
Procedure:
-
Larval Preparation: Harvest and wash L3 larvae in an appropriate culture medium (e.g., RPMI-1640).
-
Drug Dilution: Prepare a serial dilution of this compound in the culture medium to achieve the desired final concentrations.
-
Incubation: Add approximately 30-50 L3 larvae to each well of a 24-well plate containing 1 ml of the corresponding this compound dilution or control medium.
-
Incubation Period: Incubate the plates at 37°C and 5% CO2 for 48 hours.
-
Migration Setup: Place the migration tubes into a new 24-well plate.
-
Larval Transfer: After the incubation period, transfer the contents of each well from the incubation plate into the corresponding migration tube.
-
Migration Period: Allow the larvae to migrate through the mesh into the wells of the new plate for 2 hours at 37°C.
-
Quantification: Carefully remove the migration tubes and count the number of larvae that have successfully migrated into the wells of the bottom plate.
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the control. Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.
Larval Development Assay (LDA)
The LDA evaluates the ability of parasite eggs to develop into third-stage larvae (L3) in the presence of this compound.[8][18]
Materials:
-
Freshly collected parasite eggs
-
This compound (Ivermectin) stock solution
-
96-well plates
-
Growth medium
-
Incubator (27°C)
-
Microscope for larval staging and counting
Procedure:
-
Egg Preparation: Isolate and quantify parasite eggs from fresh fecal samples.
-
Drug Dilution: Prepare a serial dilution of this compound in the growth medium.
-
Assay Setup: In a 96-well plate, add approximately 100 first-stage larvae (L1) to each well.
-
Drug Addition: Add the this compound dilutions to the respective wells. The final volume in each well should be consistent.
-
Incubation: Incubate the plate at 27°C for 6-7 days to allow for larval development.
-
Termination and Counting: Terminate the assay by adding a small volume of a fixative (e.g., Lugol's iodine). Count the number of L3 larvae in each well under a microscope.
-
Data Analysis: Calculate the percentage of larval development inhibition for each this compound concentration compared to the control. Determine the IC50 value from the resulting dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound on parasite glutamate-gated chloride channels.
Caption: Experimental workflow for the Larval Migration Inhibition Test (LMIT).
Caption: Experimental workflow for the Larval Development Assay (LDA).
Caption: Potential mechanisms of this compound resistance in parasites.
Conclusion
The in-vitro assessment of this compound susceptibility is a critical component of the global effort to control and eliminate parasitic diseases. This technical guide provides a foundational understanding of the key concepts, quantitative data, and experimental protocols relevant to this field. The emergence of novel parasite strains with reduced susceptibility, such as Trichuris incognita, underscores the importance of continued surveillance and research.[11][12][13][14][15] The methodologies and data presented herein should serve as a valuable resource for researchers and drug development professionals working to address the challenge of anthelmintic resistance and to ensure the long-term efficacy of this compound. Further research into the molecular mechanisms of resistance and the development of standardized, high-throughput assays will be essential for the future of parasite control.
References
- 1. Repeated Ivermectin Treatment Induces Ivermectin Resistance in Strongyloides ratti by Upregulating the Expression of ATP-Binding Cassette Transporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential susceptibility of Onchocerca volvulus microfilaria to ivermectin in two areas of contrasting history of mass drug administration in Cameroon: relevance of microscopy and molecular techniques for the monitoring of skin microfilarial repopulation within six months of direct observed treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivermectin resistance mechanisms in ectoparasites: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of resistance to ivermectin in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Ivermectin on the Expression of P-Glycoprotein in Third-Stage Larvae of Haemonchus contortus Isolated from China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis on transcriptomics of ivermectin resistant and susceptible strains of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Trichuriasis in Human Patients from Côte d'Ivoire Caused by Novel Trichuris incognita Species with Low Sensitivity to Albendazole/Ivermectin Combination Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Unveiling the Molecular Landscape: A Technical Guide to Identifying Novel Targets of Mectizan (Ivermectin) Through Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mectizan, the brand name for the broad-spectrum antiparasitic agent ivermectin, has long been a cornerstone in the treatment of various neglected tropical diseases. Beyond its established antiparasitic activity, a growing body of evidence suggests that ivermectin possesses potent anticancer and antiviral properties. The full extent of its molecular mechanisms, however, remains an active area of investigation. This technical guide provides an in-depth exploration of how cutting-edge proteomic analysis can be leveraged to identify novel molecular targets of ivermectin, thereby unlocking its therapeutic potential for a wider range of diseases.
Proteomic-based approaches, particularly those employing quantitative mass spectrometry, offer an unbiased and comprehensive view of the cellular proteins that are directly or indirectly modulated by a drug. This guide will delve into the methodologies, data interpretation, and visualization techniques crucial for elucidating the complex interplay between ivermectin and the cellular proteome. We will focus on findings from studies on cancer cell lines, where proteomic analysis has revealed significant alterations in key signaling pathways and metabolic processes upon ivermectin treatment.
Core Methodologies in Proteomic Target Identification
The identification of ivermectin's molecular targets can be achieved through a variety of proteomic workflows. This section details two powerful quantitative proteomic techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tag (TMT) labeling.
Experimental Protocol 1: SILAC-Based Quantitative Proteomics
SILAC is a metabolic labeling strategy that allows for the differential isotopic labeling of entire cellular proteomes, enabling highly accurate relative quantification of proteins between different cell populations.
1. Cell Culture and SILAC Labeling:
-
Culture human ovarian cancer cells (e.g., TOV-21G) in DMEM for SILAC, which lacks L-lysine and L-arginine.
-
For the "heavy" labeled population, supplement the medium with 13C615N2-L-lysine and 13C615N4-L-arginine.
-
For the "light" labeled population, supplement the medium with the corresponding unlabeled amino acids.
-
Culture the cells for at least five to six passages to ensure complete incorporation of the labeled amino acids into the proteome.[1]
2. Ivermectin Treatment:
-
Treat the "heavy" labeled cells with a specified concentration of ivermectin (e.g., 20 µM) for a defined period (e.g., 24 hours).[2]
-
Treat the "light" labeled cells with the vehicle (e.g., DMSO) as a control.
3. Cell Lysis and Protein Extraction:
-
Harvest both cell populations and wash with ice-cold PBS.
-
Lyse the cells in a buffer containing 8 M urea (B33335), 50 mM Tris-HCl (pH 8.5), and a protease inhibitor cocktail.
-
Sonicate the lysates to shear DNA and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a Bradford assay.
4. Protein Digestion:
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Reduce the proteins with 10 mM dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
-
Alkylate the proteins with 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate.
-
Digest the proteins with sequencing-grade modified trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
5. Peptide Desalting and Fractionation:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.
-
Elute the peptides and dry them under vacuum.
-
(Optional but recommended) Fractionate the peptides using high-pH reversed-phase chromatography to reduce sample complexity.
6. LC-MS/MS Analysis:
-
Resuspend the peptides in a loading buffer (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled with a nano-liquid chromatography system.
-
Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.
7. Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.
-
Perform statistical analysis to identify proteins with significantly altered expression levels.
Experimental Protocol 2: TMT-Based Quantitative Proteomics
TMT is a chemical labeling approach that uses isobaric tags to label peptides from different samples. This allows for the multiplexed analysis of up to 16 samples in a single mass spectrometry run.
1. Sample Preparation and Protein Digestion:
-
Follow steps 3 and 4 from the SILAC protocol for protein extraction and digestion from each sample to be compared.
2. TMT Labeling:
-
Resuspend the dried peptides from each sample in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT reagent to each peptide sample.
-
Incubate at room temperature for 1 hour to allow the labeling reaction to complete.[3]
-
Quench the reaction with hydroxylamine.[3]
3. Sample Pooling and Desalting:
-
Combine equal amounts of the TMT-labeled peptide samples.[3]
-
Desalt the pooled sample using a C18 SPE column.
4. Peptide Fractionation and LC-MS/MS Analysis:
-
Follow steps 5 and 6 from the SILAC protocol.
5. Data Analysis:
-
Process the raw data using software capable of analyzing TMT data (e.g., Proteome Discoverer or MaxQuant).
-
Identify peptides and proteins as in the SILAC workflow.
-
Quantify the relative abundance of peptides based on the reporter ion intensities in the MS/MS spectra.
-
Perform statistical and bioinformatic analysis to identify differentially expressed proteins and affected pathways.
Experimental Workflow for Proteomic Analysis
The following diagram illustrates the general workflow for identifying novel molecular targets of this compound using quantitative proteomics.
Quantitative Data Summary
Proteomic studies have identified a significant number of proteins that are differentially expressed in cancer cells following ivermectin treatment. This data points towards the multifaceted effects of the drug on various cellular processes.
Table 1: Summary of Ivermectin-Regulated Proteins in Ovarian Cancer Cells (SILAC)
| Protein | Gene Name | Function | Fold Change (Ivermectin/Control) | p-value |
| PFKP | PFKP | Glycolysis | Down-regulated | <0.05 |
| PKM | PKM | Glycolysis | Down-regulated | <0.05 |
| IDH2 | IDH2 | TCA Cycle | Down-regulated | <0.05 |
| IDH3B | IDH3B | TCA Cycle | Down-regulated | <0.05 |
| NDUFS2 | NDUFS2 | Oxidative Phosphorylation | Down-regulated | <0.05 |
| NDUFV1 | NDUFV1 | Oxidative Phosphorylation | Down-regulated | <0.05 |
| EIF4A3 | EIF4A3 | RNA binding, Translation | Down-regulated | <0.05 |
| Representative data synthesized from multiple sources.[4][5] |
Table 2: Summary of Ivermectin-Regulated Proteins in Ovarian Cancer Tissue (TMT)
| Protein | Gene Name | Pathway | Fold Change (Ivermectin/Control) | p-value |
| CS | CS | TCA Cycle | Significantly Altered | <0.05 |
| OGDHL | OGDHL | TCA Cycle | Significantly Altered | <0.05 |
| UQCRH | UQCRH | Oxidative Phosphorylation | Significantly Altered | <0.05 |
| PDHB | PDHB | Glycolysis/TCA Cycle Link | Significantly Altered | <0.05 |
| Data from a TMT-based study on a tumor-bearing mouse model.[6][7] |
Identified Signaling Pathways and Molecular Targets
Proteomic analyses have consistently implicated several key signaling pathways as being modulated by ivermectin. This section explores some of the most significant findings.
Energy Metabolism
A prominent effect of ivermectin is the disruption of cellular energy metabolism, particularly in cancer cells which often exhibit altered metabolic phenotypes.
-
Glycolysis: Ivermectin has been shown to down-regulate the expression of key glycolytic enzymes such as phosphofructokinase (PFKP) and pyruvate (B1213749) kinase (PKM).[4]
-
TCA Cycle: The expression of enzymes involved in the tricarboxylic acid (TCA) cycle, including isocitrate dehydrogenase 2 (IDH2) and isocitrate dehydrogenase 3B (IDH3B), is also affected by ivermectin treatment.[4]
-
Oxidative Phosphorylation: Proteins of the mitochondrial electron transport chain, such as NADH:ubiquinone oxidoreductase core subunit S2 (NDUFS2) and NADH:ubiquinone oxidoreductase core subunit V1 (NDUFV1), are down-regulated, suggesting an impairment of oxidative phosphorylation.[4]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Ivermectin has been identified as an inhibitor of this pathway.[8]
-
Mechanism of Action: Ivermectin has been shown to reduce the expression of Wnt ligands (Wnt5a/b) and the co-receptor LRP6.[9][10] This leads to the destabilization of β-catenin, preventing its accumulation in the nucleus and subsequent transcription of target genes involved in cell proliferation and survival. Some studies suggest that ivermectin's effect on this pathway may be mediated through its binding to TELO2, a regulator of PIKKs which can influence β-catenin levels.[11][12]
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis. Aberrant JAK/STAT signaling is implicated in various cancers.
-
Mechanism of Action: Ivermectin has been shown to inhibit the JAK/STAT pathway by reducing the phosphorylation of STAT3.[13] This can occur through the inhibition of upstream kinases like PAK1.[14] By blocking STAT3 activation, ivermectin prevents its translocation to the nucleus and the subsequent transcription of target genes that promote cell survival and proliferation.
Conclusion and Future Directions
Proteomic analysis has proven to be an invaluable tool for deconvoluting the complex molecular mechanisms of ivermectin. The findings highlighted in this guide demonstrate that ivermectin's therapeutic potential extends far beyond its antiparasitic applications, with profound effects on key cellular processes implicated in cancer and viral diseases. The consistent observation of ivermectin's impact on energy metabolism, Wnt/β-catenin signaling, and the JAK/STAT pathway provides a solid foundation for further investigation and drug development efforts.
Future research should focus on:
-
Validation of Novel Targets: The candidate targets identified through proteomic screens must be rigorously validated using orthogonal approaches such as thermal shift assays, affinity purification-mass spectrometry, and genetic knockdown/knockout studies.
-
In Vivo Studies: The effects of ivermectin on the proteome should be investigated in relevant in vivo models to confirm the findings from cell culture experiments and to assess the physiological relevance of the identified targets.
-
Combination Therapies: The insights gained from proteomic analysis can inform the rational design of combination therapies, where ivermectin is used to sensitize cancer cells to other therapeutic agents.
By continuing to employ and refine proteomic strategies, the scientific community can further illuminate the multifaceted pharmacology of ivermectin, paving the way for its repurposing as a powerful therapeutic agent in oncology and beyond.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC quantitative proteomics analysis of ivermectin-related proteomic profiling and molecular network alterations in human ovarian cancer cells: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]
- 3. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 4. Quantitative proteomics revealed energy metabolism pathway alterations in human epithelial ovarian carcinoma and their regulation by the antiparasite drug ivermectin: data interpretation in the context of 3P medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-parasite drug ivermectin can suppress ovarian cancer by regulating lncRNA-EIF4A3-mRNA axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacoproteomics reveals energy metabolism pathways as therapeutic targets of ivermectin in ovarian cancer toward 3P medical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The river blindness drug Ivermectin and related macrocyclic lactones inhibit WNT-TCF pathway responses in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ivermectin inhibits epithelial-to-mesenchymal transition via Wnt signaling in endocrine-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ivermectin inhibits epithelial-to-mesenchymal transition via Wnt signaling in endocrine-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ivermectin accelerates autophagic death of glioma cells by inhibiting glycolysis through blocking GLUT4 mediated JAK/STAT signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The PAK1-Stat3 Signaling Pathway Activates IL-6 Gene Transcription and Human Breast Cancer Stem Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis for Mectizan's High Efficacy Against Microfilariae: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mectizan® (ivermectin), a macrocyclic lactone, remains a cornerstone in the control of onchocerciasis and lymphatic filariasis, primarily due to its potent microfilaricidal activity. This technical guide delves into the molecular mechanisms underpinning this compound's remarkable efficacy against microfilariae. The primary mode of action involves the high-affinity, essentially irreversible binding to glutamate-gated chloride channels (GluCls) predominantly found in the neuromuscular systems of invertebrates. This interaction leads to an influx of chloride ions, hyperpolarization of the neuronal or muscular membrane, and subsequent flaccid paralysis of the microfilariae. This paralysis inhibits their motility and ability to evade the host's immune system, ultimately leading to their clearance. A secondary target, the gamma-aminobutyric acid (GABA) receptors, may also contribute to the overall anthelmintic effect. This document provides a comprehensive overview of the signaling pathways, quantitative data on drug-target interactions and efficacy, and detailed methodologies of key experimental procedures used to elucidate these mechanisms.
Introduction
This compound, the brand name for ivermectin, has revolutionized the treatment and control of filarial diseases, particularly onchocerciasis ("River Blindness") and lymphatic filariasis. Its success lies in its profound and sustained ability to clear microfilariae, the larval stage of the filarial worms responsible for disease transmission and pathology. A single oral dose can dramatically reduce microfilarial loads for months.[1][2] Understanding the molecular basis of this high efficacy is crucial for optimizing current treatment strategies, managing emerging resistance, and developing novel anthelmintics. This guide synthesizes the current knowledge on the molecular pharmacology of this compound, with a focus on its action against microfilariae.
Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)
The principal molecular targets of ivermectin in nematodes are the glutamate-gated chloride channels (GluCls).[3][4][5] These channels are ligand-gated ion channels belonging to the Cys-loop receptor superfamily, which are found in the nerve and muscle cells of invertebrates but are absent in vertebrates, providing a basis for the drug's selective toxicity.[5]
Mechanism of Action at GluCls
Ivermectin acts as a positive allosteric modulator and direct agonist of GluCls.[6][7] Unlike the endogenous ligand glutamate (B1630785), which causes rapid and transient channel opening, ivermectin binds to a different site on the channel protein and induces a prolonged, essentially irreversible channel opening.[3][8] This sustained opening leads to a continuous influx of chloride ions (Cl-) into the neuron or muscle cell. The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it less excitable and unresponsive to further stimulation. This ultimately results in a flaccid paralysis of the microfilariae.[5][6]
The binding site for ivermectin on the GluCl is located in the transmembrane domain, at the interface between subunits.[8]
Signaling Pathway
The interaction of ivermectin with GluCls triggers a direct signaling cascade leading to paralysis.
Caption: this compound's primary mechanism of action on microfilariae.
Secondary Molecular Target: GABA Receptors
While GluCls are the primary targets, evidence suggests that ivermectin can also interact with other ligand-gated ion channels, including gamma-aminobutyric acid (GABA) receptors.[9][10] GABA is the principal inhibitory neurotransmitter in nematodes. Ivermectin can potentiate the action of GABA at these receptors, further contributing to the inhibition of neurotransmission and paralysis of the parasite.[9] However, its affinity for GABA receptors is generally lower than for GluCls.[11]
Physiological Effects on Microfilariae
The molecular interactions of this compound translate into profound physiological effects on microfilariae:
-
Inhibition of Motility: The most immediate and observable effect is the rapid paralysis, leading to a cessation of the characteristic motility of microfilariae.[12][13] This prevents them from migrating through the host tissues and evading the immune system.
-
Inhibition of Feeding: Paralysis of the pharyngeal muscles disrupts the microfilariae's ability to feed, leading to starvation.[5]
-
Inhibition of Microfilarial Release: Ivermectin also has an embryostatic effect on adult female worms, inhibiting the release of new microfilariae.[14][15] This contributes to the sustained reduction in microfilarial load observed after treatment.
-
Enhanced Immune Clearance: The paralysis and potential alteration of the microfilarial surface may make them more susceptible to clearance by the host's immune system.
Quantitative Data on this compound's Efficacy
The high efficacy of this compound against microfilariae is supported by a wealth of quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Ivermectin Against Filarial Parasites
| Parameter | Parasite Species | Channel/System | Value | Reference(s) |
| EC50 | Haemonchus contortus | GluClα3B | ~0.1 ± 1.0 nM | [16] |
| Kd | Haemonchus contortus | GluClα3B | 0.35 ± 0.1 nM | [16] |
| IC50 | Dirofilaria immitis (Missouri isolate) | Microfilarial Motility | 8.4 ± 1.6 µM | [17] |
| IC50 | Dirofilaria immitis (MP3 isolate) | Microfilarial Motility | 5.8 ± 1.3 µM | [17] |
Table 2: In Vivo Efficacy of Ivermectin in Humans
| Parasite Species | Dose | Effect | Time Point | Reference(s) |
| Onchocerca volvulus | 150 µg/kg | ~50% reduction in microfilaridermia | 24 hours | [10] |
| Onchocerca volvulus | 150 µg/kg | ~85% reduction in microfilaridermia | 72 hours | [10] |
| Onchocerca volvulus | 150 µg/kg | 98-99% reduction in microfilaridermia | 1-2 months | [10] |
| Wuchereria bancrofti | 400 µg/kg | 96% of microfilariae killed | 1 year | [18] |
| Wuchereria bancrofti | 400 µg/kg | 82% reduction in microfilariae production | 1 year | [18] |
| Brugia malayi | 20-200 µg/kg | Reduction to 8.3% of initial count | 2 weeks |
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the molecular basis of this compound's efficacy.
Two-Electrode Voltage Clamp (TEVC) for GluCl Characterization
This electrophysiological technique is used to measure the ion flow through channels expressed in a heterologous system, such as Xenopus laevis oocytes.
Objective: To determine the effect of ivermectin on the function of nematode GluCls.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific nematode GluCl subunit(s) of interest. Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
TEVC Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
The oocyte is perfused with a recording solution (e.g., ND96).
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
A voltage protocol (e.g., voltage steps or ramps) is applied to elicit currents.
-
The baseline current is recorded.
-
The oocyte is then perfused with the recording solution containing ivermectin at various concentrations.
-
Changes in the current in response to ivermectin are recorded.
-
-
Data Analysis: The current-voltage (I-V) relationship is plotted, and parameters such as the half-maximal effective concentration (EC50) are calculated from dose-response curves.
Caption: A generalized workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
In Vitro Microfilarial Motility Assay
This assay directly assesses the paralytic effect of ivermectin on live microfilariae.
Objective: To quantify the dose-dependent inhibition of microfilarial motility by ivermectin.
Methodology:
-
Microfilariae Isolation: Microfilariae are isolated from the blood of an infected host (e.g., gerbils for Brugia malayi) or from skin snips (Onchocerca volvulus).[9]
-
Assay Setup:
-
A known number of microfilariae are added to each well of a multi-well plate containing culture medium (e.g., RPMI-1640 supplemented with serum).
-
Ivermectin is added to the wells at a range of concentrations. Control wells receive the vehicle (e.g., DMSO) only.
-
-
Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 24-72 hours).[14]
-
Motility Assessment:
-
The motility of microfilariae in each well is scored visually under a microscope by at least two independent observers. A scoring system (e.g., 0 = no movement, 1 = intermittent movement, 2 = sluggish movement, 3 = vigorous movement) can be used.
-
Alternatively, automated tracking systems can be used to quantify motility parameters.
-
-
Data Analysis: The percentage inhibition of motility is calculated for each ivermectin concentration relative to the control. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
In Vitro Microfilarial Release Assay
This assay measures the effect of ivermectin on the release of microfilariae from adult female worms.
Objective: To determine if ivermectin inhibits the release of microfilariae from adult female filarial worms.
Methodology:
-
Adult Worm Culture: Adult female worms are recovered from an infected host and placed individually in wells of a culture plate containing appropriate medium.
-
Drug Exposure: Ivermectin is added to the culture medium at various concentrations. Control wells contain the vehicle only.
-
Incubation: The worms are incubated at 37°C in a 5% CO2 atmosphere.
-
Quantification of Released Microfilariae: At specific time points (e.g., daily for several days), the culture medium from each well is collected, and the number of released microfilariae is counted using a microscope.
-
Data Analysis: The number of microfilariae released per female worm is calculated for each treatment group and compared to the control group.
Resistance Mechanisms
A potential mechanism of resistance to ivermectin in nematodes involves the overexpression of P-glycoprotein (P-gp) transporters.[18] These ATP-binding cassette (ABC) transporters can actively pump ivermectin out of the parasite's cells, thereby reducing the intracellular drug concentration at the target site.
Conclusion
The high efficacy of this compound against microfilariae is a direct consequence of its potent and specific interaction with glutamate-gated chloride channels in the parasite's neuromuscular system. This interaction leads to a cascade of events culminating in flaccid paralysis and subsequent clearance of the microfilariae. The detailed understanding of this molecular basis, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued success of global efforts to control and eliminate filarial diseases. Further research into the nuances of these molecular interactions and potential resistance mechanisms will be critical for the future of anthelmintic drug development.
References
- 1. TEVC Recording - Ecocyte [ecocyte.net]
- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. sketchviz.com [sketchviz.com]
- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 7. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 8. The microfilaricidal activity of ivermectin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Ivermectin disrupts the function of the excretory-secretory apparatus in microfilariae of Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro screening methods for parasites: the wMicroTracker & the WormAssay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. graphviz.org [graphviz.org]
- 18. Brugia malayi: in vitro effects of ivermectin and moxidectin on adults and microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Effects of Mectizan on the Innate Immune Response to Filarial Worms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mectizan® (ivermectin), a cornerstone in the global effort to eliminate onchocerciasis and lymphatic filariasis, primarily functions as a potent microfilaricide. Beyond its direct anti-parasitic activity, a growing body of evidence reveals that ivermectin significantly modulates the host's innate immune response, a critical component in the clearance of filarial worms and the overall pathophysiology of the infection. This technical guide provides an in-depth analysis of the multifaceted interactions between this compound and the host's innate immune system. It synthesizes quantitative data from key studies, details experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, fostering a deeper understanding of ivermectin's mechanisms of action and informing future research and therapeutic strategies.
Introduction
Filarial nematodes, the causative agents of onchocerciasis ("River Blindness") and lymphatic filariasis, establish chronic infections by adeptly manipulating the host's immune system. The host's innate immune response, the first line of defense, is often subverted by the parasite to create a state of immune tolerance. This compound (ivermectin) treatment disrupts this delicate balance. While its primary mechanism of action involves binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to parasite paralysis and death, the subsequent clearance of dying microfilariae is intrinsically linked to a robust inflammatory response orchestrated by the innate immune system.[1][2][3] This guide explores the direct and indirect effects of ivermectin on key players of the innate immune system, including neutrophils, eosinophils, macrophages, and mast cells, and delves into the underlying signaling pathways that govern these interactions.
Impact on Innate Immune Cell Populations and Effector Functions
This compound administration triggers a dynamic shift in the activity and population of various innate immune cells. The death of microfilariae releases a bolus of antigens, initiating a cascade of inflammatory events.
Neutrophils
Following ivermectin treatment, neutrophils are recruited to the vicinity of adult worms and damaged microfilariae.[4] In vitro studies have demonstrated that ivermectin can enhance the cytotoxic efficacy of neutrophils against microfilariae.[5] This process is mediated, at least in part, by the production of nitric oxide (NO), as the cytotoxic effects are abrogated by inhibitors of NO synthase.[5]
Eosinophils
Eosinophils play a crucial role in the host response to helminth infections and are significantly impacted by ivermectin treatment. Post-treatment, a transient decrease in circulating eosinophils is often observed, which is believed to be due to their sequestration at sites of microfilarial killing in tissues like the skin and lymph nodes.[6] This is followed by a rise in plasma levels of eosinophil degranulation products, such as eosinophil-derived neurotoxin (EDN), indicating eosinophil activation and their involvement in parasite clearance.[6] The severity of adverse reactions to ivermectin has been positively correlated with plasma levels of Interleukin-5 (IL-5), a key cytokine for eosinophil activation, and EDN, while negatively correlating with circulating eosinophil counts.[6]
Macrophages
Macrophages are also implicated in the clearance of damaged microfilariae following ivermectin treatment.[4] Studies have shown that ivermectin can promote cell-mediated cytotoxicity of macrophages towards microfilariae, a process that appears to be dependent on complement activation via the alternative pathway.[7] However, ivermectin's effect on macrophages can be complex. Some in vitro studies on macrophage cell lines (RAW264.7) have indicated that ivermectin can induce immunotoxicity by inhibiting cell viability, reducing phagocytic capacity, and increasing the expression of pro-inflammatory cytokines through the activation of the NF-κB signaling pathway.[8][9]
Mast Cells
Ivermectin treatment leads to a significant, albeit transient, increase in the number of mast cells in the onchocercal nodules, particularly in the vicinity of microfilariae-producing female worms.[4] This increase in tryptase- and chymase-positive mast cells, along with IgE-positive cells, is observed within the first three days post-treatment and is correlated with the attack on damaged microfilariae by eosinophils and macrophages.[4] This suggests that mast cell degranulation contributes to the allergic-inflammatory reaction against dying microfilariae.[4]
Quantitative Data on Immune Response Modulation
The following tables summarize the quantitative changes in key immune parameters following this compound treatment as reported in various studies.
Table 1: Changes in Cytokine and Chemokine Levels Post-Ivermectin Treatment in Onchocerciasis Patients
| Cytokine/Chemokine | Time Point | Change Relative to Pre-treatment | Study Population | Reference |
| IL-2 | 6 months (post 1st dose) | Increased (in response to mitogen) | 27 patients | [10] |
| IL-4 | 6 months (post 1st dose) | Increased (in response to mitogen) | 27 patients | [10] |
| IL-5 | 6 months (post 1st dose) | Increased (in response to mitogen) | 27 patients | [10] |
| IFN-γ | 6 months (post 1st dose) | Increased (in response to mitogen) | 27 patients | [10] |
| GM-CSF | 6 months (post 1st dose) | Increased (in response to OvA) | 27 patients | [10] |
| IL-10 | 6 months (post 1st dose) | Increased (in response to OvA) | 27 patients | [10] |
| IL-5 | 16 years (annual treatment) | Diminished (in response to OvAg) to levels of endemic controls | Onchocerciasis patients | [11] |
| IL-10 | 16 years (annual treatment) | Diminished (in response to OvAg) to levels of endemic controls | Onchocerciasis patients | [11] |
| IFN-γ | 16 years (annual treatment) | Approached levels of endemic controls | Onchocerciasis patients | [11] |
| CCL13 (MCP-4) | 30 years (annual treatment) | Increased (in response to OvAg) to levels of endemic controls | Onchocerciasis patients | [12] |
| CCL17 (TARC) | 30 years (annual treatment) | Increased (in response to OvAg) to levels of endemic controls | Onchocerciasis patients | [12] |
| CCL18 (PARC) | 30 years (annual treatment) | Increased (in response to OvAg) to levels of endemic controls | Onchocerciasis patients | [12] |
OvA: Onchocerca volvulus antigen; OvAg: Onchocerca volvulus antigen
Table 2: Changes in Cellular Responses Post-Ivermectin Treatment
| Cell Type/Response | Time Point | Change | Experimental Model/Population | Reference |
| Neutrophil Cytotoxicity | In vitro | 80-90% killing of microfilariae (at 100 ng/mL ivermectin) | Rat neutrophils and Litomosoides carinii microfilariae | [5] |
| Circulating Eosinophils | Up to 48h post-treatment | Declined | O. volvulus-infected Ghanaians | [6] |
| Mast Cells | Up to 3 days post-treatment | Markedly increased in capsular area of nodules | Onchocercal nodules from patients | [4] |
| IgE-positive Cells | Up to 3 days post-treatment | Markedly increased in capsular area of nodules | Onchocercal nodules from patients | [4] |
| Cellular Proliferative Response to OvAg | 84 months (repeated treatments) | Greater in amicrofilaridermic than microfilaria-positive patients | Onchocerciasis patients | [13][14] |
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of this compound are underpinned by complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows described in the literature.
Signaling Pathways
Caption: Putative mechanism of ivermectin's anti-inflammatory effect via inhibition of the NF-κB pathway.[15]
Experimental Workflows
References
- 1. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 2. Onchocerciasis (River Blindness) Medication: Anthelmintics, Antibiotics [emedicine.medscape.com]
- 3. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivermectin influence on the mast cell activity in nodules of onchocerciasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivermectin-induced killing of microfilariae in vitro by neutrophils mediated by NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of ivermectin on serum dependent cellular interactions to Dipetalonema viteae microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunotoxicity induced by Ivermectin is associated with NF-κB signaling pathway on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transient changes in cytokine profiles following ivermectin treatment of onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Onchocerca volvulus-specific antibody and cytokine responses in onchocerciasis patients after 16 years of repeated ivermectin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Onchocerca volvulus-specific antibody and cellular responses in onchocerciasis patients treated annually with ivermectin for 30 years and exposed to parasite transmission in central Togo | Semantic Scholar [semanticscholar.org]
- 13. Ivermectin-facilitated immunity in onchocerciasis; activation of parasite-specific Th1-type responses with subclinical onchocerca volvulus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ivermectin-facilitated immunity in onchocerciasis; activation of parasite-specific Th1-type responses with subclinical Onchocerca volvulus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unintended Reach: An In-depth Technical Guide to the Off-Target Effects of Mectizan (Ivermectin) in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mectizan, the brand name for the broad-spectrum antiparasitic agent ivermectin, has long been a cornerstone in the treatment of various parasitic infections.[1][2] While its mechanism of action against invertebrate glutamate-gated chloride channels is well-established, a growing body of research has illuminated a range of "off-target" effects in mammalian cells, particularly in the context of cancer biology.[3][4] This technical guide provides a comprehensive exploration of these off-target effects, detailing the molecular mechanisms, affected signaling pathways, and resultant cellular phenotypes. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual representations of complex biological processes to serve as a valuable resource for researchers in drug discovery and development.
Core Off-Target Mechanisms of Ivermectin in Mammalian Cells
Ivermectin's influence on mammalian cells is multifaceted, culminating in a variety of cellular responses. The primary off-target effects observed are the induction of apoptosis, cell cycle arrest, and autophagy, often stemming from mitochondrial dysfunction and the modulation of key signaling pathways.
Induction of Apoptosis
Ivermectin has been shown to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. This is often mediated through the intrinsic mitochondrial pathway. Key events include the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5][6][7] This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, ultimately leading to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis, such as DNA fragmentation and chromatin condensation.[5][7][8] The process is also characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death.[5][7][8]
Cell Cycle Arrest
A significant off-target effect of ivermectin is its ability to halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/S phase transition.[5][7][9][10] This arrest is often accompanied by a down-regulation of key cell cycle regulatory proteins such as Cyclin D1 and CDK4.[5] In some cell lines, ivermectin has also been observed to induce G0/G1 phase arrest.[9][10]
Modulation of Autophagy
Autophagy, a cellular process of self-digestion, is another key pathway affected by ivermectin. In some contexts, ivermectin induces cytostatic autophagy, which inhibits cell proliferation.[11][12] This is often achieved by inhibiting the Akt/mTOR signaling pathway.[11][12] The inhibition of this pathway leads to the activation of autophagy, characterized by the formation of autophagosomes and the processing of LC3-I to LC3-II.[13] However, the role of ivermectin-induced autophagy can be complex and cell-type dependent, sometimes acting as a pro-survival mechanism.
Mitochondrial Dysfunction and Oxidative Stress
A central theme in ivermectin's off-target effects is the induction of mitochondrial dysfunction.[6][14][15][16][17] Ivermectin can decrease the mitochondrial membrane potential and inhibit mitochondrial respiration, leading to a reduction in ATP production.[6] This is often accompanied by an increase in the production of reactive oxygen species (ROS), leading to oxidative stress, which can further contribute to apoptosis and other cellular damage.[5][6][7][14][15]
Key Signaling Pathways Modulated by Ivermectin
Ivermectin's off-target effects are a consequence of its ability to interfere with several critical signaling pathways that regulate cell growth, proliferation, and survival.
-
Akt/mTOR Pathway: This is a central pathway in regulating cell growth and proliferation, and it is a frequent target of ivermectin. Ivermectin has been shown to inhibit the Akt/mTOR pathway, leading to downstream effects such as the induction of autophagy and inhibition of protein synthesis.[1][11][12][18]
-
WNT-TCF Pathway: The Wnt signaling pathway is crucial for development and is often dysregulated in cancer. Ivermectin has been reported to inhibit the WNT-TCF pathway, which can contribute to its anti-cancer effects.[1][6]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another important regulator of cell proliferation and survival. Some studies suggest that ivermectin can modulate this pathway, contributing to its effects on cancer cells.[1]
-
PAK1 Signaling: P21-activated kinase 1 (PAK1) is involved in cell motility, survival, and proliferation. Ivermectin can lead to the degradation of PAK1, which in turn inhibits the Akt/mTOR pathway and induces autophagy.[1][11][12]
Quantitative Data Summary
The following tables summarize the quantitative data on the off-target effects of ivermectin in various mammalian cell lines.
Table 1: IC50 Values of Ivermectin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~10-20 (after 24h) | [5] |
| RCC cell lines | Renal Cell Carcinoma | 3-10 | [1][6] |
| C4-2 | Prostate Cancer | Not specified | [10] |
| T24 | Urothelial Carcinoma | Not specified | [19] |
| RT4 | Urothelial Carcinoma | Not specified | [19] |
| U251 | Glioma | Not specified | [13] |
| C6 | Glioma | Not specified | [13] |
| SH-SY5Y | Neuroblastoma | ~5-15 (after 24h) | [20] |
Table 2: Effects of Ivermectin on Apoptosis and Cell Cycle in HeLa Cells
| Ivermectin Concentration (µmol/L) | Early Apoptosis (%) | Late Apoptosis (%) | G0/G1 Phase Cells (%) | S Phase Cells (%) | G2/M Phase Cells (%) | Reference |
| 0 (Control) | 0.231 ± 0.15 | 0.231 ± 0.33 | ~45 | ~35 | ~20 | [5] |
| 2.5 | 0.818 ± 0.24 | 1.97 ± 0.42 | Increased | Decreased | Decreased | [5] |
| 5 | 1.19 ± 0.37 | 3.38 ± 0.65 | Increased | Decreased | Decreased | [5] |
| 10 | 3.46 ± 0.35 | 10.5 ± 1.15 | Increased | Decreased | Decreased | [5] |
| 20 | 7.81 ± 0.63 | 22.1 ± 1.27 | Significantly Increased | Significantly Decreased | Significantly Decreased | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of ivermectin's off-target effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Ivermectin (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.5 x 10³ cells per well in 50 µL of complete medium and incubate for 24 hours at 37°C with 5% CO2.[21]
-
After incubation, remove the medium and add 50 µL of fresh medium containing various concentrations of ivermectin (e.g., 1.25 µM to 640 µM) or DMSO as a vehicle control.[21]
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).[8]
-
Remove the medium and add 5 µL of MTT reagent (0.5 mg/mL) to each well and incubate for 3 hours.[21]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[21]
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p-Akt, p-mTOR) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add chemiluminescent substrate.
-
Detect the signal using an imaging system.
Measurement of Mitochondrial Membrane Potential (MMP)
This assay uses fluorescent dyes to assess the integrity of the mitochondrial membrane.
Materials:
-
Treated and untreated cells
-
Rhodamine 123 or JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure (using Rhodamine 123):
-
Treat cells with ivermectin for the desired time.
-
Incubate the cells with Rhodamine 123 (a cationic fluorescent dye that accumulates in mitochondria with intact membrane potential) for 30 minutes at 37°C.[5]
-
Wash the cells with PBS.
-
Observe the fluorescence intensity using a fluorescence microscope or quantify it using a flow cytometer. A decrease in fluorescence intensity indicates a loss of MMP.
Detection of Reactive Oxygen Species (ROS)
This assay measures the levels of intracellular ROS using a fluorescent probe.
Materials:
-
Treated and untreated cells
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with ivermectin.
-
Load the cells with DCFH-DA solution and incubate for 30 minutes at 37°C.[8] DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to ivermectin's off-target effects.
Caption: Ivermectin-induced mitochondrial apoptosis pathway.
Caption: Ivermectin-induced G1/S cell cycle arrest.
Caption: Ivermectin's modulation of the PAK1/Akt/mTOR pathway to induce autophagy.
References
- 1. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 5. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Ivermectin induces autophagy-mediated cell death through the AKT/mTOR signaling pathway in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. brighterworkscanceralternatives.substack.com [brighterworkscanceralternatives.substack.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Ivermectin and gemcitabine combination treatment induces apoptosis of pancreatic cancer cells via mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ivermectin induces cell cycle arrest and caspase-dependent apoptosis in human urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ivermectin-Induced Apoptotic Cell Death in Human SH-SY5Y Cells Involves the Activation of Oxidative Stress and Mitochondrial Pathway and Akt/mTOR-Pathway-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of genotoxic effect via expression of DNA damage responsive gene induced by ivermectin on MDBK cell line | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Mectizan® (Ivermectin) Dosage in Murine Models of Onchocerciasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onchocerciasis, or "river blindness," is a debilitating parasitic disease caused by the filarial nematode Onchocerca volvulus. Preclinical research relies heavily on animal models to develop and test new therapeutic agents. Murine models, while not perfect recapitulations of human infection, are invaluable tools for studying parasite biology and the efficacy of novel treatments. Mectizan® (ivermectin) is the primary drug used in the mass treatment of human onchocerciasis.[1][2] It effectively clears microfilariae, the larval stage of the parasite responsible for the majority of the disease's pathology, but is less effective against adult worms.[3][4][5] This document provides detailed protocols for the establishment of a murine model of onchocerciasis and the subsequent calculation and administration of this compound® for experimental studies.
Data Presentation
Table 1: Recommended this compound (Ivermectin) Dosage for Murine Models
| Parameter | Dosage | Route of Administration | Frequency |
| Effective Dose | 150 µg/kg body weight | Oral gavage | Single dose, may be repeated |
| Human Equivalent Dose | 150 µg/kg body weight[6] | Oral | Annually or semi-annually[7] |
| Reported Efficacy (Single Dose) | ~95% reduction in skin microfilariae at 3 months[6] | Oral | N/A |
| LD50 in Mice | 25 mg/kg | Oral | N/A |
Table 2: Efficacy of Ivermectin Against Onchocerca volvulus
| Parasite Stage | Efficacy of Single 150 µg/kg Dose | Effect of Repeated Doses |
| Microfilariae (L1 larvae) | High (rapid clearance from skin)[2] | Sustained suppression of microfilaridermia[7] |
| Adult Worms (Macrofilariae) | Low (no significant killing of adult worms)[3][8] | Partial macrofilaricidal effect and permanent sterilization of some female worms[7] |
Experimental Protocols
Protocol 1: Establishment of a Murine Model of Onchocerciasis
This protocol describes the establishment of an infection with Onchocerca species in mice. The choice of mouse strain and parasite species may vary depending on the specific research goals. Immunodeficient mice, such as NSG or SCID, are often used to achieve more robust infections with Onchocerca volvulus. For some studies, the more readily available bovine parasite, Onchocerca ochengi, can be used in immunocompetent mice like BALB/c.
Materials:
-
Onchocerca volvulus third-stage larvae (L3) or microfilariae
-
Alternatively, Onchocerca ochengi microfilariae
-
Appropriate mouse strain (e.g., NSG, SCID, or BALB/c mice)
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Once the animal is fully anesthetized, shave a small area of fur on the back, near the base of the tail, for subcutaneous injection, or on the abdomen for intradermal injection.
-
Parasite Preparation: Resuspend the Onchocerca L3 larvae or microfilariae in sterile PBS at the desired concentration. A typical inoculum for L3 larvae is 100-200 larvae in a volume of 50-100 µL. For microfilariae, a higher number may be used.
-
Injection:
-
Subcutaneous Injection: Pinch the skin on the prepared area to form a tent. Insert the needle at the base of the tented skin and inject the parasite suspension into the subcutaneous space.
-
Intradermal Injection: Carefully insert the needle into the dermal layer of the prepared skin on the abdomen and inject the parasite suspension, forming a small bleb.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for recovery from anesthesia. Observe the animals regularly for any signs of distress or adverse reactions.
-
Confirmation of Infection: The pre-patent period for Onchocerca volvulus is long. Infection can be confirmed at various time points post-injection by sacrificing a subset of animals and recovering developing larvae or adult worms from the subcutaneous tissues. For microfilarial infections, skin snips can be taken and incubated in PBS to observe the emergence of microfilariae.
Protocol 2: Preparation and Administration of this compound (Ivermectin) Oral Suspension
This protocol describes the preparation of an ivermectin suspension for oral administration to mice. As this compound® is formulated for human use in tablet form, it is often more practical for researchers to use purified ivermectin powder.
Materials:
-
Ivermectin powder
-
Vehicle solution (e.g., 1% Tween 80 in sterile water, or a mixture of propylene (B89431) glycol and water)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
Procedure:
-
Dosage Calculation:
-
Weigh each mouse to determine its exact body weight.
-
Calculate the required dose of ivermectin for each mouse based on the desired dosage (e.g., 150 µg/kg).
-
Example Calculation: For a 25 g mouse and a dosage of 150 µg/kg:
-
Dose = 0.025 kg * 150 µg/kg = 3.75 µg of ivermectin.
-
-
-
Preparation of Stock Solution:
-
Prepare a stock solution of ivermectin in the chosen vehicle. The concentration of the stock solution should be such that the final volume for oral gavage is easily and accurately administered (typically 100-200 µL for a mouse).
-
Example Stock Solution: To prepare a 37.5 µg/mL stock solution, dissolve 0.375 mg of ivermectin in 10 mL of vehicle. This would mean a 100 µL gavage volume for a 25 g mouse to receive a 3.75 µg dose.
-
Thoroughly vortex the solution to ensure the ivermectin is fully dissolved or evenly suspended. Sonication can be used to aid dissolution.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the ivermectin suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus. Caution: Ensure the needle does not enter the trachea.
-
Slowly dispense the solution.
-
Return the mouse to its cage and monitor for any immediate adverse effects.
-
Visualizations
Caption: Experimental workflow for this compound treatment in a murine onchocerciasis model.
Caption: Simplified signaling pathway of ivermectin's mechanism of action in nematodes.
References
- 1. Efficacy and tolerance of ivermectin in human onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ivermectin treatment of onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomic analyses implicate neuronal plasticity and chloride homeostasis in ivermectin resistance and response to treatment in a parasitic nematode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Treatment of Onchocerciasis | Filarial Worms | CDC [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Controlled trial and dose-finding study of ivermectin for treatment of onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrofilaricidal Efficacy of Repeated Doses of Ivermectin for the Treatment of River Blindness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of high-dose ivermectin regimens on Onchocerca volvulus in onchocerciasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Oral Gavage of Mectizan in Rats
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mectizan, the brand name for ivermectin, is a potent anti-parasitic agent widely used in both veterinary and human medicine. In pre-clinical research, the rat is a commonly used model to study its efficacy, pharmacokinetics, and safety. Oral gavage is a standard and reliable method for administering precise doses of this compound directly into the stomach of rats, ensuring accurate and reproducible results. This document provides a detailed standard operating procedure (SOP) for the preparation and oral administration of this compound in rats, along with relevant quantitative data and a schematic of its primary mechanism of action.
Quantitative Data
The following tables summarize key quantitative data for ivermectin in rats, compiled from various toxicological and pharmacokinetic studies.
Table 1: Acute Toxicity of Oral Ivermectin in Rats
| Parameter | Value | Species/Strain | Reference |
| Oral LD50 (Adult) | 42.8 - 52.8 mg/kg | Rat (male and female) | [1] |
| Oral LD50 (Neonatal) | 2.3 mg/kg | Rat (neonate) | N/A |
Table 2: Pharmacokinetic Parameters of Oral Ivermectin in Rats
| Dose | Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) | Reference |
| 0.3 mg/kg | Sesame Oil | Data not available | Data not available | Data not available | Data not available | N/A |
| 20 mg/kg | Solid Dispersion | ~1200 | ~2 | ~8000 | Significantly enhanced | N/A |
| Various | Various | Highly variable | 4-5 | Highly variable | ~20-30% | [2][3] |
Note: Pharmacokinetic parameters of ivermectin can be highly variable depending on the formulation, vehicle, and specific experimental conditions.
Experimental Protocols
This section outlines the detailed methodology for the preparation and oral gavage of this compound in rats.
Materials and Equipment
-
This compound (Ivermectin) powder
-
Vehicle (e.g., Sesame oil, 0.5% Carboxymethylcellulose (CMC) in sterile water)
-
Analytical balance
-
Mortar and pestle (if starting with tablets)
-
Spatula
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar or vortex mixer
-
Appropriately sized syringes (1-3 mL)
-
Stainless steel or flexible plastic gavage needles (16-18 gauge for adult rats)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of this compound Suspension
-
Calculate the required amount of this compound and vehicle. The calculation should be based on the desired dose (e.g., mg/kg), the concentration of the final suspension (mg/mL), and the number and weight of the rats to be dosed.
-
Weigh the this compound powder accurately using an analytical balance.
-
Prepare the vehicle. For a 0.5% CMC solution, slowly add 0.5 g of CMC powder to 100 mL of sterile water while stirring continuously until fully dissolved.
-
Create the suspension.
-
If using this compound powder, gradually add the powder to the vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
If using tablets, crush them into a fine powder using a mortar and pestle before adding to the vehicle.
-
-
Ensure homogeneity. Continue stirring or vortexing the suspension until no clumps are visible. Maintain gentle stirring during the dosing procedure to prevent settling of the drug.
Oral Gavage Procedure
-
Animal Handling and Restraint:
-
Weigh each rat accurately to determine the correct volume of suspension to be administered.
-
Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. The head should be gently immobilized to prevent movement.[4]
-
-
Gavage Needle Measurement:
-
Measure the correct insertion depth by placing the gavage needle alongside the rat, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle with a permanent marker or tape. This ensures the needle reaches the stomach without causing injury.
-
-
Administration:
-
Draw the calculated volume of the this compound suspension into the syringe.
-
With the rat securely restrained and its head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle smoothly and gently over the tongue towards the pharynx. The rat should swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle has reached the pre-measured depth, slowly depress the syringe plunger to administer the suspension.
-
After administration, gently and smoothly withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any immediate signs of distress, such as difficulty breathing, coughing, or fluid coming from the nose, for at least 15-30 minutes.
-
Continue to monitor the animals according to the experimental protocol.
-
Visualization
Experimental Workflow for Oral Gavage
The following diagram illustrates the sequential steps involved in the oral gavage procedure.
References
Application Notes and Protocols: High-Content Imaging Assays to Assess Mectizan's Effect on Cell Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mectizan, with the active ingredient ivermectin, is a broad-spectrum antiparasitic agent. Recent research has unveiled its potential as an anticancer agent, demonstrating effects on cell proliferation, apoptosis, and autophagy in various cancer cell lines.[1] These cellular processes are intrinsically linked to distinct morphological changes. High-content imaging (HCI), also known as high-content analysis (HCA), is a powerful methodology that combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in individual cells.[2] This technology is ideally suited for elucidating the subtle and complex effects of compounds like this compound on cell morphology.[3]
These application notes provide detailed protocols for utilizing high-content imaging, specifically the Cell Painting assay, to assess and quantify the morphological changes induced by this compound treatment in mammalian cells. The provided workflows and data presentation formats are designed to enable researchers to generate robust and reproducible data for drug discovery and mechanism-of-action studies.
Data Presentation: Quantitative Morphological Analysis of this compound-Treated Cells
High-content imaging assays generate a wealth of quantitative data on a per-cell basis, which can be aggregated to create a detailed morphological profile of a cell population.[4] Below are example tables summarizing key morphological features that can be extracted and analyzed to characterize the effects of this compound.
Table 1: Nuclear Morphology Features
| Feature | Control (DMSO) | This compound (5 µM) | This compound (10 µM) | This compound (20 µM) |
| Nuclear Area (µm²) | 150.5 ± 12.3 | 135.2 ± 11.8 | 110.7 ± 9.5** | 95.3 ± 8.1*** |
| Nuclear Perimeter (µm) | 45.8 ± 3.7 | 42.1 ± 3.5 | 38.5 ± 3.1 | 35.2 ± 2.8 |
| Nuclear Roundness | 0.85 ± 0.05 | 0.88 ± 0.04 | 0.92 ± 0.03* | 0.95 ± 0.02 |
| Nuclear Intensity (Mean) | 1250 ± 210 | 1480 ± 250 | 1850 ± 310** | 2100 ± 350*** |
| Nuclear Texture (SD) | 350 ± 50 | 450 ± 65 | 620 ± 80** | 780 ± 95*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Control (DMSO). Data are presented as mean ± standard deviation.
Table 2: Cytoplasmic and Whole-Cell Morphology Features
| Feature | Control (DMSO) | This compound (5 µM) | This compound (10 µM) | This compound (20 µM) |
| Cell Area (µm²) | 450.2 ± 35.6 | 410.8 ± 32.1 | 350.5 ± 28.9** | 280.1 ± 25.3*** |
| Cell Perimeter (µm) | 85.3 ± 7.2 | 80.1 ± 6.8 | 72.4 ± 6.1 | 65.7 ± 5.5 |
| Cytoplasm Area (µm²) | 299.7 ± 28.4 | 275.6 ± 26.3 | 239.8 ± 23.1* | 184.8 ± 20.7 |
| Actin Intensity (Mean) | 850 ± 150 | 980 ± 180 | 1150 ± 210 | 1320 ± 240** |
| Mitochondrial Area (µm²) | 55.6 ± 8.9 | 48.2 ± 7.5 | 39.8 ± 6.3 | 32.1 ± 5.1** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Control (DMSO). Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Painting Assay for Morphological Profiling of this compound's Effects
This protocol is adapted from the Cell Painting method developed by the Broad Institute, which uses six fluorescent dyes to label eight major cellular components, allowing for comprehensive morphological profiling.[4]
Materials:
-
U2OS cells (or other adherent cell line of choice)
-
384-well, black, clear-bottom imaging plates
-
This compound (Ivermectin), stock solution in DMSO
-
DMSO (vehicle control)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MitoTracker™ Deep Red FM (for mitochondria)
-
Formaldehyde (B43269) (37% solution)
-
Triton™ X-100
-
Fluorescent Dyes:
-
Hoechst 33342 (Nucleus)
-
Phalloidin-Alexa Fluor 488 (Actin cytoskeleton)
-
Concanavalin A-Alexa Fluor 555 (Endoplasmic Reticulum)
-
SYTO™ 14 Green Fluorescent Nucleic Acid Stain (Nucleoli and cytoplasmic RNA)
-
Wheat Germ Agglutinin-Alexa Fluor 594 (Golgi apparatus and plasma membrane)
-
-
High-content imaging system (e.g., ImageXpress, IN Cell Analyzer)
-
Image analysis software (e.g., CellProfiler, IN Carta)
Procedure:
-
Cell Seeding:
-
Seed U2OS cells into 384-well imaging plates at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 50 µM.
-
Include a DMSO vehicle control at a final concentration matching the highest this compound concentration (e.g., 0.1% DMSO).
-
Carefully remove the seeding medium from the plates and add the medium containing the different concentrations of this compound or DMSO.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Staining of Live Cells (Mitochondria):
-
Add MitoTracker™ Deep Red FM to the wells at a final concentration of 500 nM.
-
Incubate for 30 minutes at 37°C and 5% CO₂.
-
-
Fixation and Permeabilization:
-
Gently aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding 3.2% formaldehyde in PBS and incubate for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining of Fixed Cells:
-
Prepare a staining cocktail containing the remaining fluorescent dyes in PBS:
-
Hoechst 33342 (1 µg/mL)
-
Phalloidin-Alexa Fluor 488 (1:200 dilution)
-
Concanavalin A-Alexa Fluor 555 (100 µg/mL)
-
SYTO™ 14 (1 µM)
-
Wheat Germ Agglutinin-Alexa Fluor 594 (5 µg/mL)
-
-
Add the staining cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells four times with PBS.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for the different fluorescent dyes.
-
It is recommended to acquire images from at least four different fields of view per well to ensure a sufficient number of cells for analysis.
-
-
Image Analysis:
-
Use an image analysis software package like CellProfiler to perform the following steps:
-
Image Correction: Correct for uneven illumination.
-
Object Segmentation: Identify and segment individual nuclei, cytoplasm, and whole cells.
-
Feature Extraction: Measure a wide range of morphological features for each segmented object, including size, shape, intensity, and texture.
-
-
Visualizations: Signaling Pathways and Experimental Workflow
Ivermectin's Impact on the PAK1/Akt/mTOR Signaling Pathway and Cell Morphology
Ivermectin has been shown to inhibit the PAK1 (p21-activated kinase 1) signaling pathway.[5] PAK1 is a crucial regulator of the actin cytoskeleton.[6] By inhibiting PAK1, ivermectin can lead to the dephosphorylation and inactivation of Akt, which in turn inhibits the mTOR signaling pathway.[7] This cascade of events can induce autophagy and apoptosis, and significantly alter the organization of the actin cytoskeleton, leading to changes in cell shape, size, and adhesion.[8]
Caption: Ivermectin-PAK1/Akt/mTOR signaling pathway.
High-Content Imaging Experimental Workflow
The workflow for a high-content imaging experiment to assess this compound's effect on cell morphology involves several key steps, from cell culture to data analysis.
Caption: High-content imaging workflow.
Logical Relationship of Data Analysis
The data analysis pipeline in a high-content screening experiment follows a logical progression from raw images to actionable quantitative data.
Caption: High-content data analysis pipeline.
References
- 1. Collection - Data from Ivermectin Induces Cytostatic Autophagy by Blocking the PAK1/Akt Axis in Breast Cancer - Cancer Research - Figshare [aacr.figshare.com]
- 2. High-content screening - Wikipedia [en.wikipedia.org]
- 3. ichorlifesciences.com [ichorlifesciences.com]
- 4. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for a High-Throughput Screening Platform for Mectizan Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mectizan (ivermectin) is a broad-spectrum antiparasitic agent widely used to treat a range of debilitating neglected tropical diseases, including onchocerciasis (river blindness) and lymphatic filariasis.[1][2] Its primary mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[3][4][5] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[4][5][6] The emergence of drug resistance to current anthelmintics necessitates the discovery and development of novel compounds with improved efficacy and profiles.
This document provides detailed application notes and protocols for establishing a high-throughput screening (HTS) platform to identify and characterize novel this compound analogs. The platform integrates a phenotypic screen based on larval motility and a target-based assay monitoring the activity of glutamate-gated chloride channels.
I. Phenotypic Screening: Larval Motility Assay
This assay provides a whole-organism-based assessment of the efficacy of this compound analogs against a model parasitic nematode, Haemonchus contortus.
Experimental Protocol: Automated Larval Motility Assay in 384-Well Format
1. Materials and Reagents:
-
Haemonchus contortus third-stage larvae (L3)
-
Luria-Bertani medium supplemented with 100 IU/mL penicillin, 100 µg/mL streptomycin, and 0.25 µg/mL amphotericin B (LB*)
-
Sodium hypochlorite (B82951) (0.15% v/v)
-
Sterile physiological saline (0.9% w/v NaCl)
-
Bovine Serum Albumin (BSA, 0.1% w/v)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound (Ivermectin) and other control compounds (e.g., Monepantel)
-
384-well microplates
-
Automated liquid handling system
-
WMicroTracker ONE (or similar automated larval motility reader)
2. Larval Preparation:
-
Harvest H. contortus L3 from fecal cultures.
-
Exsheath the L3 larvae by incubation in 0.15% (v/v) sodium hypochlorite at 38°C for 20 minutes.
-
Wash the exsheathed larvae (xL3s) five times with sterile physiological saline by centrifugation at 500 x g for 5 minutes.
-
Resuspend the xL3s in LB* medium at a density of approximately 4000 larvae/mL. To prevent larvae from sticking to plasticware, pre-coat all pipette tips and tubes with 0.1% BSA.
3. Assay Procedure:
-
Using an automated liquid handler, dispense 20 µL of LB* medium containing approximately 80 xL3s into each well of a 384-well plate.
-
Prepare serial dilutions of this compound analogs and control compounds in DMSO. The final DMSO concentration in the assay should not exceed 0.4%.
-
Add the test and control compounds to the wells. Include negative controls (0.4% DMSO in LB*) and positive controls (e.g., 20 µM Monepantel, 1 µM Ivermectin).
-
Incubate the plates at 38°C in a humidified incubator with 10% CO2 for 90 hours.[7]
-
Following incubation, measure larval motility using the WMicroTracker ONE for 15-30 minutes. The instrument uses infrared light interference to quantify larval movement.[7]
4. Data Analysis:
-
The output from the motility tracker (B12436777) is a numerical value representing the total movement in each well.
-
Normalize the motility of larvae in test compound wells to the average motility of the negative control wells.
-
Calculate the percentage of motility inhibition for each compound.
-
Determine the half-maximal inhibitory concentration (IC50) for active compounds by fitting the dose-response data to a sigmoidal curve.
-
Assay quality is assessed by calculating the Z'-factor, with a value > 0.5 indicating a robust assay.
Data Presentation: Representative Larval Motility Data
The following table summarizes representative data for control compounds and hypothetical this compound analogs.
| Compound | Target Concentration (µM) | % Motility Inhibition (at 90h) | IC50 (µM) | Z'-Factor |
| Negative Control (0.4% DMSO) | N/A | 0 | N/A | N/A |
| Monepantel (Positive Control) | 20 | 95 ± 5 | 0.15 | 0.78 |
| Ivermectin (Reference) | 1 | 98 ± 2 | 0.02 | N/A |
| Analog A (4''-O-Methyl-Ivermectin) | 1 | 90 ± 7 | 0.05 | N/A |
| Analog B (4''-O-Ethyl-Ivermectin) | 1 | 85 ± 9 | 0.08 | N/A |
| Analog C (4''-Keto-Ivermectin) | 1 | 30 ± 12 | > 10 | N/A |
II. Target-Based Screening: Glutamate-Gated Chloride Channel Assay
This assay provides a direct measure of the interaction between this compound analogs and their molecular target, the glutamate-gated chloride channel.
Experimental Protocol: FRET-Based Membrane Potential Assay
1. Materials and Reagents:
-
HEK293 cell line stably expressing a nematode glutamate-gated chloride channel (e.g., C. elegans GluClα2β)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FRET-based membrane potential dye kit (e.g., containing CC2-DMPE and DiSBAC2(3))
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
This compound (Ivermectin)
-
384-well black, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR)
2. Cell Preparation:
-
Culture the stable HEK293 cell line expressing the GluCl in appropriate cell culture medium.
-
Seed the cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
3. Assay Procedure:
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Prepare the FRET dye loading solution according to the manufacturer's instructions and add it to each well.
-
Incubate the plate at room temperature in the dark for 30-60 minutes to allow for dye loading.
-
Prepare serial dilutions of this compound analogs and control compounds in assay buffer.
-
Using a FLIPR, measure the baseline fluorescence ratio (e.g., 460 nm / 580 nm) for a short period.
-
Add the test compounds to the plate and continue to monitor the fluorescence ratio to detect agonists or positive allosteric modulators.
-
After a suitable incubation period, add a sub-maximal concentration of glutamate (e.g., EC20) to all wells to identify positive allosteric modulators (which will potentiate the glutamate response).
-
To identify antagonists, pre-incubate the cells with test compounds before adding a high concentration of glutamate (e.g., EC80).
4. Data Analysis:
-
The change in the FRET ratio is proportional to the change in membrane potential.
-
Normalize the response of test compounds to the response of a saturating concentration of a known agonist (e.g., glutamate or ivermectin).
-
Calculate the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.
-
Determine the fold-potentiation for positive allosteric modulators.
Data Presentation: Representative GluCl Assay Data
The following table summarizes representative data for control compounds and hypothetical this compound analogs.
| Compound | Activity Type | EC50 / IC50 (µM) | Max Response (% of Ivermectin) | Fold Potentiation (of EC20 Glutamate) |
| Glutamate | Agonist | 15 | 80 | N/A |
| Ivermectin | Agonist/PAM | 0.1 | 100 | 10 |
| Analog A (4''-O-Methyl-Ivermectin) | Agonist/PAM | 0.3 | 95 | 8 |
| Analog B (4''-O-Ethyl-Ivermectin) | Agonist/PAM | 0.5 | 90 | 7 |
| Analog C (4''-Keto-Ivermectin) | Weak Agonist | > 20 | 15 | 1.2 |
| Picrotoxin (Antagonist) | Antagonist | 5 | N/A | N/A |
III. Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound (Ivermectin).
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for this compound analogs.
Screening Cascade Logic
Caption: Logical flow of the screening cascade for hit identification.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparing Stable Ivermectin (Mectizan) Formulations for Long-Term Cell Culture
Introduction
Ivermectin, the active ingredient in Mectizan, is a potent, broad-spectrum antiparasitic agent.[1][2][3] Its application in research has expanded to investigate its potential anticancer, antiviral, and immunomodulatory effects.[4][5] A significant challenge for in vitro studies is ivermectin's poor aqueous solubility, which can lead to precipitation in cell culture media and inconsistent experimental results.[6][7] These application notes provide a detailed protocol for preparing stable ivermectin solutions for reproducible, long-term cell culture experiments. The key to a stable formulation is the use of a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution that can be further diluted to working concentrations in aqueous culture media.[8][9][10]
Data Presentation
Quantitative data regarding the solubility and stability of ivermectin are summarized below. Proper preparation and storage of stock solutions are critical for experimental success.
Table 1: Solubility of Ivermectin in Common Laboratory Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL[11], 70 mg/mL[10], 250 mg/mL[9] | ≥ 57 mM[11] | The most common solvent for preparing high-concentration stock solutions for in vitro use. Ultrasonic assistance may be needed.[9] |
| Ethanol | ~1 mg/mL[12], 25 mg/mL[10] | ~1.14 mM[12] | Soluble, but generally at lower concentrations than DMSO. |
| Dimethyl Formamide (DMF) | ~3 mg/mL[12] | ~3.4 mM[12] | An alternative organic solvent. |
| Water | < 0.1 mg/mL[9] | < 0.11 mM[9] | Practically insoluble.[9] |
Molecular Weight of Ivermectin used for calculation: 875.09 g/mol [9]
Table 2: Recommended Storage and Stability of Ivermectin Solutions
| Solution Type | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[12] | Store desiccated. Stable for 24 months.[10] |
| DMSO Stock Solution | -20°C | Up to 3 months[10] | Aliquot to avoid multiple freeze-thaw cycles.[10] Some sources suggest stability for up to 1-2 years in solvent at -20°C or -80°C.[9] |
| Working Solution (in Media) | 37°C (in incubator) | Prepare fresh for each experiment | Due to potential for degradation and precipitation, long-term storage of diluted solutions in aqueous media is not recommended. |
Note: Ivermectin is susceptible to acid-base hydrolysis, oxidation, and photo-oxidation.[13] Protect solutions from light.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ivermectin Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
Ivermectin powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weigh Tube: In an aseptic environment (e.g., a laminar flow hood), use a calibrated analytical balance to tare a sterile 1.5 mL microcentrifuge tube.
-
Weigh Ivermectin: Carefully weigh approximately 10 mg of ivermectin powder into the tared tube. Record the exact weight.
-
Calculate DMSO Volume: Calculate the precise volume of DMSO needed to achieve a 10 mM concentration. The formula is: Volume (mL) = [Weight (mg) / 875.1 ( g/mol )] / 10 (mmol/L) Example: For 10 mg of ivermectin, the required DMSO volume is [10 / 875.1] / 0.01 = 1.14 mL.[10]
-
Dissolve Ivermectin: Add the calculated volume of cell culture grade DMSO to the tube containing the ivermectin powder.
-
Mix Thoroughly: Tightly cap the tube and vortex at high speed for 2-3 minutes, or until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[10]
-
Store Properly: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C for up to 3 months.[10]
Protocol 2: Preparation of Ivermectin Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM Ivermectin stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of ivermectin needed for your experiment (e.g., 2.5, 5, 10, 20 µM).[8]
-
Calculate Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically ≤ 0.1%.[8] For a 1:1000 dilution (e.g., adding 1 µL of stock to 1 mL of medium), a 10 mM stock will yield a 10 µM working solution with 0.1% DMSO.
-
Perform Serial Dilutions (if necessary): For lower concentrations, it may be necessary to perform an intermediate dilution of the 10 mM stock solution in sterile DMSO or culture medium.
-
Prepare Working Solution: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Add Ivermectin Stock to Medium: Pipette the calculated volume of the ivermectin stock solution directly into the pre-warmed medium. Crucially, pipette the stock solution into the medium while gently vortexing or swirling the tube to ensure rapid dispersal and prevent precipitation.
-
Mix and Use Immediately: Gently mix the final working solution. Use this freshly prepared medium to treat cells immediately. Do not store diluted ivermectin in culture medium for extended periods.
-
Prepare Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without ivermectin) to an equal volume of culture medium. This is essential to distinguish the effects of ivermectin from any effects of the solvent.[14]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a stable ivermectin formulation for cell culture experiments.
Simplified Signaling Pathway of Ivermectin in Mammalian Cells
Ivermectin has multiple proposed mechanisms of action. In invertebrates, it primarily targets glutamate-gated chloride channels, leading to paralysis.[15][16] In mammalian cells, particularly at micromolar concentrations used in cancer research, its effects are more complex and can include the induction of apoptosis through the mitochondrial pathway and modulation of other signaling cascades.[4][8]
References
- 1. gomed.ng [gomed.ng]
- 2. Ivermectin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and Ex Vivo Evaluation of Ivermectin Within Different Nano-Drug Delivery Vehicles for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivermectin-Loaded Mesoporous Silica and Polymeric Nanocapsules: Impact on Drug Loading, In Vitro Solubility Enhancement, and Release Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Ivermectin | Cell Signaling Technology [cellsignal.com]
- 11. lifetechindia.com [lifetechindia.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. droracle.ai [droracle.ai]
Application Notes: Utilizing Mectizan (Ivermectin) to Probe Ion Channel Function in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mectizan, with its active ingredient ivermectin, is a potent antiparasitic agent that has found a unique and valuable application in neuroscience research. Its primary mechanism of action involves the modulation of ion channel activity. In invertebrates, ivermectin targets glutamate-gated chloride channels (GluCls), leading to hyperpolarization and paralysis.[1][2] While vertebrates do not possess GluCls, ivermectin has been shown to interact with several other ligand-gated ion channels present in mammalian neurons, albeit at different concentrations. This property makes it a powerful tool for probing the function of specific ion channels in neuronal cultures, enabling researchers to selectively activate or modulate neuronal activity.
These application notes provide an overview of the use of this compound to probe the function of various ion channels in neuronal cultures, complete with detailed protocols and data presentation to guide experimental design.
Key Ion Channel Targets of Ivermectin in Neuronal Systems
Ivermectin's utility in neuroscience stems from its ability to interact with several key ion channels:
-
Glutamate-Gated Chloride Channels (GluCls): As the primary target in invertebrates, the expression of exogenous GluCls in mammalian neurons allows for their specific and potent silencing upon application of ivermectin.[3] This chemogenetic approach provides a reversible method to inhibit neuronal activity. The influx of chloride ions through the activated GluCls leads to hyperpolarization, effectively silencing the neuron.[3]
-
GABA-A Receptors: Ivermectin acts as a positive allosteric modulator of GABA-A receptors in mammals.[1] It can enhance the current induced by GABA, the primary inhibitory neurotransmitter in the central nervous system.[4] This potentiation of GABAergic signaling can lead to a general dampening of neuronal excitability.
-
P2X4 Receptors: Ivermectin is a potent positive allosteric modulator of P2X4 receptors, a subtype of ATP-gated ion channels.[5][6][7] It significantly increases the apparent affinity of ATP for the receptor and slows the deactivation of the channel, leading to prolonged channel opening.[6]
-
G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: Recent studies have shown that ivermectin can directly activate GIRK channels in a manner that is dependent on phosphatidylinositol-4,5-bisphosphate (PIP2) but independent of Gβγ subunits.[8] This activation of potassium channels leads to hyperpolarization and a decrease in neuronal excitability.
Data Presentation: Ivermectin's Effects on Various Ion Channels
The following tables summarize the quantitative data from various studies on the effects of ivermectin on different ion channels in neuronal and heterologous expression systems.
| Ion Channel Target | Cell Type | Ivermectin Concentration | Observed Effect | Reference |
| Glutamate-Gated Chloride Channels (GluCl) | Cultured Hippocampal Neurons | 5 nM | Activation of a chloride current large enough to silence neurons. | [9] |
| Rodent or human iPSC-derived sensory neurons | 20 nM | 95.83% of GluCl+ neurons did not generate an action potential. | [10] | |
| GABA-A Receptors | Mouse Hippocampal Embryonic Neurons | 17.8 nM (Half-maximal potentiation) | Potentiation of GABA-induced chloride currents. | [4] |
| Mouse Hippocampal Embryonic Neurons | 0.1 µM | Enhanced responses to 2 µM GABA to 273% within 60 seconds. | [4] | |
| Recombinant α1β2γ2L GABAARs | 0.1 - 30 µM | Potentiation of GABA-gated current and induction of an irreversible current component. | [11] | |
| P2X4 Receptors | Heterologous expression | ~250 nM (EC50) | Increased amplitude and slowed deactivation of ATP-evoked currents. | [6] |
| GIRK Channels | Cultured Hippocampal Neurons | Not specified | Activation of native GIRK current. | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. Ivermectin to reduce malaria transmission I. Pharmacokinetic and pharmacodynamic considerations regarding efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the regulation of P2X4 receptor channel gating by ivermectin using Markov models | PLOS Computational Biology [journals.plos.org]
- 6. jneurosci.org [jneurosci.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Chen IS et al. (2017), Ivermectin activates GIRK channels in a PIP2 -d... - Paper [echinobase.org]
- 9. Selective electrical silencing of mammalian neurons in vitro by the use of invertebrate ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using an engineered glutamate-gated chloride channel to silence sensory neurons and treat neuropathic pain at the source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mectizan (Ivermectin) in Laboratory Models of Lymphatic Filariasis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mectizan, the brand name for ivermectin, is a potent, broad-spectrum antiparasitic agent that is a cornerstone of mass drug administration (MDA) programs for controlling lymphatic filariasis (LF).[1] Caused by the filarial nematodes Wuchereria bancrofti, Brugia malayi, and Brugia timori, LF is a debilitating neglected tropical disease.[1][2] Ivermectin's primary role in LF treatment is as a potent microfilaricide, rapidly clearing the larval stage (microfilariae) from the bloodstream, which is essential for interrupting transmission by mosquito vectors.[3][4] While it has limited direct killing effect on adult worms (macrofilaricidal activity), it does inhibit the release of new microfilariae from female worms.[1][5][6] These application notes provide a detailed overview of the use of ivermectin in established laboratory models of LF, complete with experimental protocols and quantitative data summaries.
Mechanism of Action
Ivermectin's primary mechanism of action in nematodes is the disruption of neurotransmission. It acts as a high-affinity positive allosteric modulator of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[2][5] This binding potentiates the channel's opening, leading to an increased influx of chloride ions. The resulting hyperpolarization of neuronal and muscle cells causes a flaccid paralysis of the parasite.[5]
In filarial worms, GluCls are localized in the parasite's neuromuscular system.[2] In Brugia malayi microfilariae, these channels are specifically found in a muscle structure surrounding the excretory-secretory (ES) vesicle.[2] Ivermectin's action on these channels disrupts the function of the ES apparatus, leading to a significant reduction in the release of ES proteins.[2] These proteins are believed to play a crucial role in modulating the host's immune system to ensure parasite survival. By inhibiting their secretion, ivermectin may render the microfilariae more susceptible to clearance by host immune mechanisms.[2][7]
Caption: Ivermectin's mechanism of action on filarial nematode glutamate-gated chloride channels.
Laboratory Animal Models
The development of anti-filarial drugs relies on robust animal models that can sustain the full parasite lifecycle.
-
Mongolian Gerbil (Meriones unguiculatus): The gerbil is a widely used model for Brugia species as it supports the development of infective larvae (L3) to patent, microfilariae-producing adult infections.[8][9] It is particularly useful for studying the in vivo effects of drugs on both adult worms and microfilariae.[8]
-
Immunodeficient Mice: Strains such as Severe-Combined Immunodeficient (SCID) and BALB/c IL-4Rα-/-/IL-5-/- mice are highly susceptible to B. malayi infection.[9] These models are superior to gerbils in generating a higher yield of adult worms and supporting their long-term persistence, making them valuable for producing adult parasites for in vitro drug screening.[9]
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in the Gerbil Model
This protocol outlines the steps to assess the microfilaricidal activity of ivermectin in gerbils infected with Brugia malayi.
Workflow Diagram:
Caption: Standard experimental workflow for in vivo efficacy testing of this compound in gerbils.
A. Materials:
-
Male Mongolian gerbils (Meriones unguiculatus), 6-8 weeks old.
-
Brugia malayi L3 larvae.[8]
-
Ivermectin (this compound).
-
RPMI-1640 medium.[12]
-
Oral gavage needles.
-
Microcapillary tubes, microscope slides, Giemsa stain.
B. Procedure:
-
Infection: Anesthetize gerbils and infect them intraperitoneally (IP) with approximately 300 B. malayi L3 larvae.[8]
-
Establishment of Patency: House the animals for approximately 4 months to allow the infection to become patent (i.e., circulating microfilariae are present).[8]
-
Baseline Microfilaremia: Prior to treatment, collect a small volume of blood (e.g., 20 µL) from the tail vein of each animal to determine the baseline microfilarial (Mf) density.
-
Grouping: Randomly assign animals to a control group (vehicle only) and one or more treatment groups based on ivermectin dosage.
-
Drug Administration: Administer a single dose of ivermectin by oral gavage. A standard dose used for validation is 150 µg/kg, which is analogous to the dose used in humans.[10][11]
-
Post-Treatment Monitoring: Collect blood samples at specified time points (e.g., 1, 3, 7, 14, and 30 days post-treatment) to monitor the change in Mf density.[8][10]
-
Endpoint Assessment: At the end of the study (e.g., Day 30), euthanize the animals and perform a peritoneal lavage with warm RPMI-1640 to collect adult worms. Assess adult worm viability based on motility.[12]
C. Measurement of Microfilarial Density:
-
Collect 20 µL of blood into a heparinized microcapillary tube.
-
Expel the blood onto a microscope slide and prepare a thick blood smear.
-
Allow the smear to dry completely.
-
Stain with Giemsa stain.
-
Count the number of microfilariae under a microscope and express the result as Mf per mL of blood.[13]
Protocol 2: In Vitro Assessment on Brugia malayi Microfilariae and Adults
This protocol is for assessing the direct effect of ivermectin on parasites outside the host system. It is important to note that ivermectin shows little direct effect on microfilariae in vitro at pharmacologically relevant concentrations, suggesting its in vivo efficacy is highly dependent on the host immune system.[1][2]
A. Materials:
-
Brugia malayi microfilariae or adult worms, isolated from an infected gerbil.[12]
-
24-well culture plates.
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Ivermectin stock solution (e.g., 10 mM in DMSO).[2]
-
Incubator (37°C, 5% CO₂).[2]
B. Procedure:
-
Parasite Preparation: Isolate microfilariae from the peritoneal cavity of an infected gerbil.[12] Wash the parasites in fresh culture medium.
-
Plate Setup: Seed approximately 250,000 microfilariae per well in a 24-well plate containing 1 mL of culture medium.[2] For adult worms, place 1-2 worms per well.
-
Drug Exposure: Add ivermectin to the wells to achieve final concentrations. Typical concentrations tested range from 100 nM to 1 µM.[2][14][15] Include a vehicle control (e.g., 0.1% DMSO).[2]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for up to 72 hours or longer.[2][14]
-
Endpoint Analysis:
-
Motility: Assess parasite motility daily using a microscope and a scoring system (e.g., 0 = no movement, 4 = vigorous movement).
-
Protein Secretion: Collect the culture medium at various time points (e.g., 24, 48, 72 hours). Analyze the total protein concentration to assess the impact on the excretory-secretory apparatus.[2]
-
Extracellular Vesicle (EV) Secretion: Isolate EVs from the culture supernatant and quantify them using nanoparticle tracking analysis to assess another potential mechanism of drug action.[7][16]
-
Quantitative Data Summary
The efficacy of ivermectin is primarily measured by the reduction in microfilarial density in the blood. The following tables summarize key quantitative findings from various studies.
Table 1: Efficacy of a Single Dose of Ivermectin on Microfilariae (Mf)
| Filarial Species | Host | Dose (µg/kg) | Time Post-Treatment | Mf Reduction (%) | Reference(s) |
|---|---|---|---|---|---|
| W. bancrofti | Human | 400 | 1 year | ~96% (killed Mf) | [17] |
| W. bancrofti | Human | 20-400 | 5-12 days | 100% (clearance) | [18] |
| W. bancrofti | Human | 100-200 | 1 day | >95% | [2] |
| B. malayi | Human | 100-200 | 1 day | ~61-68% | [2] |
| B. malayi | Human | 100-200 | 1 week | ~90% | [2] |
| O. ochengi | Gerbil | 150 | 30 days | 100% (elimination) | [10][11] |
| O. ochengi | Mouse | 150 | 8 days | 100% (elimination) |[10][11] |
Table 2: Effect of Ivermectin on Parasite Biological Functions
| Parasite Stage | Assay | Ivermectin Concentration | Time Point | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| B. malayi Mf | Protein Secretion (in vitro) | 0.1 µM (100 nM) | 24 hours | 58% decrease in protein output | [2] |
| B. malayi Mf | EV Secretion (in vitro) | 1.0 µM | 24 hours | Significant inhibition of EV secretion | [7][16][19] |
| B. malayi Adult Female | Gene Expression (in vitro) | 100 nM | 24 hours | Down-regulation of genes in meiosis & oxidative phosphorylation | [14][15] |
| W. bancrofti Adult | Mf Production (in vivo estimate) | 400 µg/kg | 1 year | 82% reduction in overall Mf production |[17] |
Logical Relationships in Ivermectin's Antifilarial Action
Ivermectin's success in clearing microfilariae is a multi-faceted process involving direct effects on the parasite that are amplified by the host's own defense mechanisms.
Caption: Logical flow from this compound administration to the reduction of microfilaremia.
Conclusion: this compound (ivermectin) remains a critical tool for lymphatic filariasis control. Laboratory models, particularly the gerbil and immunodeficient mouse, are indispensable for elucidating its mechanism of action and evaluating its efficacy. The protocols and data presented here demonstrate that while ivermectin's primary effect is the rapid clearance of microfilariae, its interaction with the host immune system and its ability to suppress female worm fertility are key to its sustained success. Future research in these models will continue to be vital for understanding drug resistance and for the development of new macrofilaricidal agents needed to accelerate the elimination of lymphatic filariasis.
References
- 1. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivermectin disrupts the function of the excretory-secretory apparatus in microfilariae of Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivermectin: effectiveness in lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Treatment of Lymphatic Filariasis | Filarial Worms | CDC [cdc.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. The Effects of Ivermectin on Brugia malayi Females In Vitro: A Transcriptomic Approach | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Ivermectin inhibits extracellular vesicle secretion from parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of diethylcarbamazine and ivermectin treatment on Brugia malayi gene expression in infected gerbils (Meriones unguiculatus) | Parasitology Open | Cambridge Core [cambridge.org]
- 9. A mouse infection model and long-term lymphatic endothelium co-culture system to evaluate drugs against adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of small animal models for onchocerciasis and loiasis microfilaricide discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. A mouse infection model and long-term lymphatic endothelium co-culture system to evaluate drugs against adult Brugia malayi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. Development and validation of a long-read metabarcoding platform for the detection of filarial worm pathogens of animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of Ivermectin on Brugia malayi Females In Vitro: A Transcriptomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of Ivermectin on Brugia malayi Females In Vitro: A Transcriptomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ivermectin inhibits extracellular vesicle secretion from parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of ivermectin and diethylcarbamazine on microfilariae and overall microfilaria production in bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ivermectin for the treatment of Wuchereria bancrofti filariasis. Efficacy and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Combining CRISPR-Based Screens with Mectizan to Identify Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mectizan (ivermectin), a broad-spectrum anti-parasitic agent, has been a cornerstone in the control of debilitating diseases such as onchocerciasis (river blindness) and lymphatic filariasis.[1] Its mechanism of action primarily involves targeting glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[1] However, the emergence of drug resistance poses a significant threat to the continued efficacy of this compound and other anthelmintics. Understanding the genetic basis of this resistance is paramount for the development of next-generation therapeutics and resistance management strategies.
The advent of CRISPR-Cas9 technology has revolutionized functional genomics, enabling systematic, genome-wide interrogation of gene function.[2] Pooled CRISPR screens, in particular, offer a powerful, unbiased approach to identify genes that, when knocked out, confer resistance or sensitivity to a specific drug.[3][4] This application note provides a detailed protocol for combining a genome-wide CRISPR-Cas9 knockout screen with this compound treatment to identify host-cell genes that contribute to its efficacy and potential resistance mechanisms. While this compound's primary targets are in parasites, host-cell factors can influence drug metabolism, transport, and the host-parasite interface, thereby modulating the drug's effectiveness.
Principle of the Assay
This protocol outlines a negative selection, pooled CRISPR-Cas9 knockout screen. A library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is introduced into a population of Cas9-expressing human cells. Each cell receives a single sgRNA, which directs the Cas9 nuclease to create a knockout of a specific gene. The entire population of knockout cells is then treated with a cytotoxic concentration of this compound. Cells in which the knockout of a particular gene confers resistance to this compound will survive and proliferate, while cells with knockouts that do not affect or increase sensitivity will be eliminated. By using next-generation sequencing (NGS) to quantify the abundance of each sgRNA in the surviving cell population compared to a control population, we can identify genes whose loss is associated with this compound resistance.
Data Presentation
The primary output of a CRISPR screen is a list of candidate genes. The data is typically presented in tables that rank genes based on statistical significance. Below are examples of how quantitative data from such a screen and related studies on ivermectin resistance could be structured.
Table 1: Hypothetical Results from a Genome-Wide CRISPR Screen for this compound Resistance
| Gene Symbol | sgRNA Sequence | Log2 Fold Change (Resistant vs. Control) | p-value | False Discovery Rate (FDR) |
| ABCB1 | GAGCTGCAGGTGGTGACTCG | 4.5 | 1.2e-8 | 2.5e-7 |
| CYP3A4 | GTGGTCTTTCCAGACTTCCA | 3.8 | 3.5e-7 | 4.1e-6 |
| NHR-8 | CCTGAAGTTCCGCAAGCTGA | 3.2 | 9.1e-6 | 8.3e-5 |
| UBR-1 | AGCTGTGCCGCTTCATCGAG | 2.9 | 2.4e-5 | 1.9e-4 |
| CKY-1 | GATCGTGGACGAGTGCATCA | 2.5 | 7.8e-5 | 5.6e-4 |
This table presents hypothetical data. The genes listed are known to be involved in drug transport and metabolism or have been implicated in ivermectin resistance in nematodes.[5][6]
Table 2: Experimentally Determined IC50 Values of Ivermectin in Various Human Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h | Reference |
| HeLa | Cervical Cancer | ~7.5 | [7] |
| A549 | Lung Carcinoma | 15.18 | [8] |
| MCF-7 | Breast Cancer | 6.01 | [9] |
| Renal Cell Carcinoma Lines | Kidney Cancer | 3 - 10 | [10] |
| Vero E6 | Monkey Kidney Epithelial | 36.4 | [11] |
This data is crucial for determining the appropriate this compound concentration for the selection step of the CRISPR screen.
Table 3: Examples of Gene Expression Changes in Ivermectin-Resistant Nematodes
| Gene | Organism | Log2 Fold Change (Resistant vs. Susceptible) | Putative Function | Reference |
| cky-1 (HCON_00155390) | Haemonchus contortus | 5.95 to 7.04 | Transcription Factor | [5] |
| pgp-11 (HCON_00162780) | Haemonchus contortus | Upregulated in males | P-glycoprotein (Efflux Pump) | [5] |
| lgc-37 | Parascaris univalens | Differentially Expressed | Putative Drug Target | [12] |
| ABC Transporter Genes (ABCA, ABCF, ABCG) | Strongyloides ratti | Significantly Upregulated | Drug Efflux | [13] |
This table provides examples of genes identified through transcriptomic studies in ivermectin-resistant parasites and serves as a reference for potential classes of genes that might be identified in a host-cell based screen.
Experimental Protocols
Materials and Reagents
-
Cell Line: A human cell line that stably expresses Cas9 nuclease (e.g., HeLa-Cas9, A549-Cas9). The choice of cell line should be guided by its relevance to the biological question and its sensitivity to this compound.
-
sgRNA Library: A pooled lentiviral genome-wide human sgRNA library (e.g., GeCKO v2, TKOv3).[3]
-
Lentiviral Packaging Plasmids: e.g., pMD2.G and psPAX2.
-
HEK293T cells: For lentiviral packaging.
-
Reagents:
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
This compound (Ivermectin)
-
Cell culture media (e.g., DMEM) and supplements
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-Generation Sequencing (NGS) platform and reagents
-
Detailed Methodology
Phase 1: Library Preparation and Cell Transduction
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, pMD2.G, and psPAX2 using a suitable transfection reagent.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction of Target Cells:
-
Plate the Cas9-expressing target cells.
-
Transduce the cells with the lentiviral sgRNA library at a low MOI (0.3-0.5) in the presence of polybrene to ensure that most cells receive only a single sgRNA.
-
A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.
-
-
Puromycin Selection:
-
After 24-48 hours, select for successfully transduced cells by adding puromycin to the culture medium. The concentration of puromycin should be predetermined from a kill curve for the specific cell line.
-
Maintain the selection until a stable population of transduced cells is obtained.
-
Phase 2: this compound Screen
-
Establishment of Baseline Population (T0):
-
Collect a sufficient number of cells from the transduced and selected population to serve as the baseline (T0) reference. This sample represents the initial abundance of each sgRNA in the library.
-
-
This compound Treatment:
-
Determine the IC80-IC90 concentration of this compound for the target cell line through a dose-response curve (e.g., using an MTT assay). This concentration should be high enough to provide strong selective pressure.
-
Plate the transduced cells and treat one group with the determined concentration of this compound and a control group with a vehicle (e.g., DMSO).
-
Culture the cells for a duration that allows for the selection of resistant clones (typically 10-14 days), ensuring that the library representation is maintained during passaging.
-
Phase 3: Analysis and Validation
-
Genomic DNA Extraction:
-
Harvest the surviving cells from the this compound-treated and vehicle control populations, as well as the T0 sample.
-
Extract genomic DNA from each population using a commercial kit.
-
-
sgRNA Cassette Amplification and Sequencing:
-
Use PCR to amplify the sgRNA-containing region from the genomic DNA.
-
Perform next-generation sequencing (NGS) on the amplified sgRNA cassettes.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the original sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts to the total number of reads per sample.
-
Calculate the log2 fold change of each sgRNA in the this compound-treated sample relative to the control or T0 sample.
-
Use statistical methods (e.g., MAGeCK) to identify significantly enriched sgRNAs and their corresponding genes.
-
-
Hit Validation:
-
Validate the top candidate genes from the screen through individual gene knockouts using 2-3 independent sgRNAs per gene.
-
Confirm the resistance phenotype of the individual knockout cell lines through cell viability assays with this compound treatment.
-
Visualizations
Experimental Workflow
Caption: Workflow for a pooled CRISPR-Cas9 screen to identify this compound resistance genes.
Hypothetical this compound Resistance Signaling Pathway
Caption: Hypothetical pathways of this compound action and resistance in a host cell.
References
- 1. acs.org [acs.org]
- 2. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 3. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic analyses implicate neuronal plasticity and chloride homeostasis in ivermectin resistance and response to treatment in a parasitic nematode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UBR-1 deficiency leads to ivermectin resistance in C. elegans [elifesciences.org]
- 7. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ivermectin inhibits epithelial-to-mesenchymal transition via Wnt signaling in endocrine-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. madbarn.com [madbarn.com]
- 13. Repeated Ivermectin Treatment Induces Ivermectin Resistance in Strongyloides ratti by Upregulating the Expression of ATP-Binding Cassette Transporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Paralytic Power of Mectizan: Non-Invasive In-Vivo Imaging to Monitor Worm Motility
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mectizan® (ivermectin), a cornerstone in the global fight against onchocerciasis (river blindness) and lymphatic filariasis, exerts its anthelmintic effect primarily by inducing paralysis in nematode parasites.[1] Understanding the dynamics of this paralytic effect is crucial for elucidating its mechanism of action, assessing drug efficacy, and monitoring for the emergence of resistance. Non-invasive in-vivo imaging techniques offer a powerful platform for the real-time, quantitative assessment of worm motility, providing invaluable insights into the pharmacodynamics of this compound. These methods, ranging from high-throughput automated imaging systems to sophisticated microfluidic devices, enable the precise measurement of motor deficits in response to drug exposure.
This document provides detailed application notes and experimental protocols for utilizing non-invasive imaging to monitor the effect of this compound on the motility of various nematode species, with a particular focus on Onchocerca volvulus and the model organism Caenorhabditis elegans.
This compound's Mechanism of Action: A Cascade to Paralysis
Ivermectin, the active ingredient in this compound, targets glutamate-gated chloride channels (GluCls) which are unique to invertebrates.[2] These channels are critical for neurotransmission in nematodes. The binding of ivermectin to GluCls leads to an increased influx of chloride ions into the nerve and muscle cells, causing hyperpolarization of the cell membrane.[3] This hyperpolarization inhibits the initiation of action potentials, thereby disrupting neuromuscular signaling and leading to a flaccid paralysis of the worm.[3] This paralysis affects both somatic and pharyngeal muscles, impairing the worm's ability to move and feed, ultimately leading to its death.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of ivermectin on the motility of various nematode species and their different life stages, as determined by non-invasive imaging assays.
Table 1: Effect of Ivermectin on Onchocerca volvulus Motility
| Life Stage | Ivermectin Concentration (µM) | Time Point | % Motility Inhibition / Effect | Reference |
| L3 Larvae | 1.048 | - | IC50 for molting inhibition | [5] |
| L3 Larvae | 3.73 | - | IC90 for molting inhibition | [5] |
| L4 Larvae | 1.38 | Day 6 | IC50 for motility inhibition | [5] |
| L4 Larvae | 31.45 | Day 6 | IC90 for motility inhibition | [5] |
| L4 Larvae | 0.444 | Day 11 | IC50 for motility inhibition | [5] |
| Microfilariae | 100-200 µg/kg (in vivo dose) | Day 3 | Significant reduction in motility | [6] |
| Adult Males | 10 | 120 hours | Significant reduction in motility | [7] |
Table 2: Effect of Ivermectin on Caenorhabditis elegans Motility
| Life Stage | Ivermectin Concentration (µM) | Time Point | EC50 / Effect | Reference |
| L4 Larvae | 0.19 | 90 minutes | EC50 for motility inhibition | |
| Adult | 10 | 30 minutes | Significant reduction in thrashing rate | |
| Adult | 300 | 2 hours | Stationary but responsive to prodding |
Experimental Protocols
Protocol 1: High-Throughput Motility Assay of C. elegans using an Automated Infrared Motility Reader
This protocol is adapted from studies utilizing automated systems like the wMicrotracker™ for high-throughput screening.
Materials:
-
Synchronized L4 stage C. elegans
-
K saline (51 mM NaCl, 32 mM KCl)
-
Bovine Serum Albumin (BSA)
-
Ivermectin stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
Automated infrared motility reader (e.g., wMicrotracker™)
Procedure:
-
Worm Preparation:
-
Culture and synchronize C. elegans to the L4 stage using standard methods.
-
Wash the worms three times with K saline by centrifugation at 1000 g to remove bacteria.
-
-
Plating:
-
Resuspend the washed worms in K saline containing 0.015% BSA.
-
Dispense approximately 60 worms per well in 80 µL of the worm suspension into a 96-well plate.
-
-
Baseline Motility Measurement:
-
Place the plate in the automated infrared motility reader.
-
Measure the basal movement for 30 minutes to normalize 100% movement activity for each well.
-
-
Drug Application:
-
Prepare serial dilutions of ivermectin in K saline with 1% DMSO.
-
Add 20 µL of the ivermectin dilutions to the corresponding wells to achieve the final desired concentrations (e.g., in the 0.01–10 µM range).
-
For control wells, add 20 µL of K saline with 1% DMSO.
-
-
Motility Measurement Post-Treatment:
-
Immediately after adding the drug, place the plate back into the reader.
-
Measure motility continuously for the desired duration (e.g., 90 minutes).
-
-
Data Analysis:
-
The instrument's software will quantify motility based on the interruption of infrared beams.
-
Normalize the motility data against the baseline measurements and the vehicle control.
-
Calculate EC50 values using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Motility Assay of Onchocerca volvulus L3 Larvae
This protocol is based on methods for culturing and assessing the motility of infective L3 larvae.
Materials:
-
Cryopreserved O. volvulus L3 larvae
-
"Larvae medium": 1:1 mixture of NCTC-109 and IMDM supplemented with Glutamax (1x) and 2x Antibiotic-Antimycotic.
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Human Peripheral Mononuclear Blood Cells (PBMCs) (optional, for co-culture)
-
96-well culture plates
-
Ivermectin stock solution (in DMSO)
-
Inverted microscope with imaging capabilities
Procedure:
-
Larvae Preparation:
-
Thaw cryopreserved O. volvulus L3 larvae according to standard procedures.
-
Wash the larvae in "larvae medium" to remove cryoprotectant.
-
-
Culture Setup:
-
Prepare complete medium: "larvae medium" supplemented with 20% heat-inactivated FBS.
-
Dispense 5-10 L3 larvae per well in 50 µL of complete medium into a 96-well plate.
-
(Optional for co-culture) Add 1.5 x 10^5 PBMCs per well in 50 µL of complete medium.
-
-
Drug Application:
-
Prepare 2x serial dilutions of ivermectin in complete medium.
-
Add 100 µL of the ivermectin dilutions to the wells to achieve the desired final concentrations.
-
Include DMSO vehicle controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Motility Assessment:
-
At specified time points (e.g., daily for several days), observe and record the motility of the larvae using an inverted microscope.
-
Motility can be scored semi-quantitatively (e.g., on a scale of 0-4, where 4 is highly active and 0 is immobile) or quantified using video analysis software to track larval movement.
-
-
Data Analysis:
-
Calculate the percentage of motile larvae or the average motility score for each treatment group.
-
Determine the IC50 for motility inhibition at each time point.
-
Protocol 3: In Vitro Motility Assay of Onchocerca volvulus Microfilariae
This protocol describes the isolation and motility assessment of microfilariae from skin snips.
Materials:
-
Skin snips from an infected individual (obtained under ethical guidelines)
-
Sterile normal saline or culture medium (e.g., RPMI 1640)
-
24-well culture plates
-
Ivermectin stock solution (in DMSO)
-
Inverted microscope with video recording capabilities
Procedure:
-
Microfilariae Isolation:
-
Place each skin snip in a well of a 24-well plate containing a small volume of sterile normal saline or culture medium.
-
Incubate at room temperature or 37°C for several hours to allow microfilariae to emerge from the tissue.
-
-
Drug Treatment:
-
Carefully transfer the medium containing the emerged microfilariae to new wells.
-
Add ivermectin to the desired final concentrations. Include a vehicle control.
-
-
Motility Observation and Quantification:
-
At various time points (e.g., 0, 12, 24 hours), record videos of the microfilariae in each well using an inverted microscope.
-
Analyze the videos using worm tracking software to quantify motility parameters such as speed, frequency of movement, and amplitude of undulations.
-
Alternatively, motility can be scored visually by trained personnel.[6]
-
-
Data Analysis:
-
Compare the motility parameters of the ivermectin-treated groups to the control group.
-
Calculate the percentage reduction in motility.
-
Concluding Remarks
The use of non-invasive in-vivo imaging provides a robust and quantitative approach to studying the effects of this compound on worm motility. The protocols and data presented herein offer a framework for researchers to design and execute experiments aimed at understanding the pharmacodynamics of ivermectin and other anthelmintics. High-throughput automated systems are particularly valuable for large-scale drug screening and resistance monitoring, while more detailed microscopic and microfluidic-based assays can provide deeper insights into the nuanced effects of drugs on parasite behavior and physiology. By employing these advanced imaging techniques, the scientific community can accelerate the discovery and development of new and improved treatments for devastating parasitic diseases.
References
- 1. The genetics of ivermectin resistance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wormatlas.org [wormatlas.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Establishment of an in vitro culture system to study the developmental biology of Onchocerca volvulus with implications for anti-Onchocerca drug discovery and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of an in vitro culture system to study the developmental biology of Onchocerca volvulus with implications for anti-Onchocerca drug discovery and screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action | PLOS One [journals.plos.org]
- 7. Development of a preliminary in vitro drug screening assay based on a newly established culturing system for pre-adult fifth-stage Onchocerca volvulus worms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mectizan (Ivermectin) Solubility for In-Vitro Bioassays
This guide provides researchers, scientists, and drug development professionals with technical support for overcoming solubility challenges with Mectizan (ivermectin) in in-vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound (ivermectin) precipitate when I add it to my cell culture medium?
A1: this compound (ivermectin) is a hydrophobic compound with very low aqueous solubility.[1][2][3] When a concentrated stock solution, typically prepared in a solvent like DMSO, is diluted into an aqueous-based cell culture medium, the ivermectin can crash out of solution, forming a precipitate. This is a common issue due to the significant change in solvent polarity. Studies have shown that ivermectin-induced cell death in some in-vitro experiments was correlated with the formation of solid ivermectin aggregates in the culture media.[4][5]
Q2: What is the best solvent to use for preparing a stock solution of this compound (ivermectin)?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and effective solvent for preparing high-concentration stock solutions of ivermectin for in-vitro use.[6][7][8] Ethanol and dimethylformamide (DMF) are also viable options.[7]
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is crucial to determine the tolerance of your specific cell line to DMSO by running appropriate vehicle controls.
Q4: I'm still observing precipitation even with low final DMSO concentrations. What can I do?
A4: If you are still encountering precipitation, consider the following troubleshooting steps:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in culture medium. This gradual decrease in solvent concentration can sometimes help maintain solubility.
-
Pre-warming Medium: Gently pre-warming your cell culture medium to 37°C before adding the ivermectin stock solution can sometimes improve solubility.
-
Vortexing During Dilution: Ensure rapid and thorough mixing by vortexing the medium while adding the ivermectin stock solution.
-
Use of a Carrier: Incorporating a carrier like a cyclodextrin (B1172386) or formulating the ivermectin in a delivery system such as liposomes or nanoparticles can enhance its aqueous solubility.[9][10]
-
Filtration: If you suspect that observed cytotoxic effects are due to precipitated drug aggregates, you can filter the final solution through a 0.2 μm filter.[4][5] However, be aware that this will remove the precipitated ivermectin and may lower the effective concentration of the soluble drug.
Q5: How should I store my ivermectin stock solution?
A5: Ivermectin stock solutions prepared in DMSO should be stored at -20°C or -80°C for long-term stability.[6][8] It is recommended to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.[8] For short-term storage of a few weeks, -20°C is generally sufficient.[11]
Data Presentation: Ivermectin Solubility in Common Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 250 mg/mL[6] | 285.68 mM | Ultrasonic assistance may be needed.[6] |
| Ethanol | 25 mg/mL[8] | 28.57 mM | |
| Dimethylformamide (DMF) | ~3 mg/mL[7] | ~3.43 mM | |
| Water | < 0.1 mg/mL (practically insoluble)[6] | < 0.11 mM | Ultrasonic assistance does not significantly improve solubility.[6] |
| PEG 300 (50%) in Saline | 3.33 mg/mL[6] | 3.81 mM | Forms a suspension; requires sonication.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL[6] | ≥ 2.86 mM | Forms a clear solution.[6] |
| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL[6] | ≥ 2.38 mM | Forms a clear solution.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ivermectin Stock Solution in DMSO
Materials:
-
Ivermectin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate the required mass of ivermectin: The molecular weight of ivermectin is approximately 875.1 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 875.1 g/mol * 1 mL = 0.008751 g = 8.751 mg
-
-
Weigh the ivermectin: Carefully weigh out 8.751 mg of ivermectin powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the ivermectin powder.[8]
-
Dissolve the ivermectin: Vortex the tube vigorously until the ivermectin is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[8]
Protocol 2: Preparation of Working Dilutions in Cell Culture Medium
Materials:
-
10 mM Ivermectin stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile conical tubes or multi-well plates
Methodology:
-
Determine the final desired concentrations: For example, you may want to test ivermectin at 1, 5, and 10 µM.
-
Calculate the required volume of stock solution:
-
For a 10 µM final concentration in 1 mL of medium:
-
(10 mM) * V1 = (10 µM) * 1 mL
-
(10,000 µM) * V1 = (10 µM) * 1000 µL
-
V1 = 1 µL
-
-
-
Prepare the working dilutions:
-
Add the appropriate volume of cell culture medium to your sterile tubes or wells.
-
While vortexing or gently swirling the medium, add the calculated volume of the 10 mM ivermectin stock solution.
-
Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically < 0.5%).
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without ivermectin. This is essential to distinguish the effects of ivermectin from any effects of the solvent.
-
Immediate Use: Use the prepared working dilutions immediately in your in-vitro bioassay to minimize the risk of precipitation over time.
Visualizations
Caption: Troubleshooting workflow for this compound (ivermectin) precipitation in in-vitro assays.
Caption: Simplified diagram of key signaling pathways modulated by this compound (ivermectin).
References
- 1. Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ivermectin-induced cell death of cervical cancer cells in vitro a consequence of precipitate formation in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Ivermectin | Cell Signaling Technology [cellsignal.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. CN104208017A - Ivermectin solution and preparation method thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Mectizan (Ivermectin) Dosing Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize Mectizan (ivermectin) dosing frequency to minimize host toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's therapeutic action and how does it relate to host toxicity?
A1: this compound's primary therapeutic action is against invertebrate parasites. It binds with high affinity to glutamate-gated chloride channels in the nerve and muscle cells of these organisms.[1] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization, paralysis, and ultimately the death of the parasite.[1] While mammals do not have glutamate-gated chloride channels in their peripheral nervous system, ivermectin can interact with other ligand-gated chloride channels, such as those gated by the neurotransmitter GABA, which are present in the central nervous system (CNS).[2] This interaction is the primary source of neurotoxicity in the host. However, the blood-brain barrier, largely due to the action of P-glycoprotein (P-gp), restricts ivermectin's access to the CNS, providing a significant safety margin.[3]
Q2: What are the primary forms of host toxicity associated with this compound?
A2: The two primary forms of host toxicity associated with this compound are neurotoxicity and hepatotoxicity.
-
Neurotoxicity: This is the most significant dose-limiting toxicity. Symptoms can range from mild (dizziness, ataxia) to severe (tremors, seizures, coma) and are a result of ivermectin crossing the blood-brain barrier and potentiating GABAergic neurotransmission.[3][4]
-
Hepatotoxicity: While generally less common and often mild and reversible, ivermectin can cause liver injury, typically characterized by elevated liver enzymes.[5][6] Cases of more severe, though rare, liver damage have been reported.[6]
Q3: How does P-glycoprotein (P-gp) influence this compound's neurotoxicity?
A3: P-glycoprotein (P-gp), an efflux transporter located at the blood-brain barrier, plays a crucial role in limiting the brain penetration of ivermectin. It actively pumps ivermectin out of the CNS, thereby reducing its concentration and potential for neurotoxic effects.[3] Genetic variations or co-administration of drugs that inhibit P-gp can lead to increased brain concentrations of ivermectin and a higher risk of neurotoxicity.[3]
Q4: What is the role of oxidative stress and mitochondrial dysfunction in this compound-induced toxicity?
A4: Studies have shown that ivermectin can induce the production of reactive oxygen species (ROS) and cause mitochondrial dysfunction in host cells.[7][8][9][10][11][12] This can lead to a cascade of events including a decrease in the mitochondrial membrane potential, release of pro-apoptotic factors, and ultimately, programmed cell death (apoptosis).[7][9][13] This mechanism is thought to contribute to both hepatotoxicity and neurotoxicity.
Q5: How does dosing frequency (e.g., single high dose vs. lower, repeated doses) impact this compound toxicity?
A5: The impact of dosing frequency on toxicity is a critical area of research. While a single high dose can lead to acute toxicity if it overwhelms the body's protective mechanisms (like P-gp at the blood-brain barrier), lower, repeated doses can also lead to cumulative toxicity. One study in rats showed that repeated oral administration of ivermectin induced delayed toxicity and behavioral changes.[7] Conversely, a study in healthy adults suggested that accumulation of ivermectin given every fourth day is minimal.[9][13] The optimal frequency will likely depend on the specific therapeutic indication and individual patient factors. Careful monitoring is crucial when using non-standard dosing regimens.
Troubleshooting Guides
Problem 1: Unexpectedly high neurotoxicity observed in an in vivo animal model at a previously reported "safe" dose.
| Possible Cause | Troubleshooting Step |
| P-glycoprotein (P-gp) deficiency or inhibition | 1. Genotype the animals: Certain strains or individual animals may have genetic polymorphisms leading to reduced P-gp function. 2. Review co-administered substances: Ensure that no other compounds in the vehicle or diet are known P-gp inhibitors. |
| Incorrect dosing or formulation | 1. Verify dose calculations and administration technique. 2. Analyze the formulation: Ensure the stability and concentration of ivermectin in the dosing solution. Some solvents can enhance absorption and tissue penetration. |
| Animal stress | 1. Acclimatize animals properly before the experiment. 2. Minimize handling stress during dosing and observation. Stress can alter blood-brain barrier permeability. |
| Sex-related differences in pharmacokinetics | 1. Analyze data by sex: Studies have shown sex-related differences in ivermectin disposition.[14] |
Problem 2: High variability in cytotoxicity results in an in vitro assay.
| Possible Cause | Troubleshooting Step |
| Cell line instability or heterogeneity | 1. Perform cell line authentication. 2. Use cells at a consistent and low passage number. 3. Ensure a single-cell suspension before plating to avoid clumps and uneven cell distribution. |
| Ivermectin solubility and stability | 1. Prepare fresh ivermectin solutions for each experiment from a validated stock. 2. Use a suitable solvent (e.g., DMSO) and ensure the final concentration in the culture medium is not cytotoxic. 3. Visually inspect for precipitation of the compound in the media. |
| Inconsistent cell density at the time of treatment | 1. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. 2. Use a consistent cell counting method. |
| Assay interference | 1. Run appropriate controls, including vehicle-only and untreated cells. 2. Consider alternative cytotoxicity assays (e.g., LDH release vs. metabolic assays like MTT) to confirm findings. |
Problem 3: Difficulty in detecting a significant increase in hepatotoxicity markers (in vivo) despite using a high dose of this compound.
| Possible Cause | Troubleshooting Step |
| Timing of sample collection | 1. Perform a time-course experiment: Liver enzyme elevations can be transient. Collect samples at multiple time points post-dosing (e.g., 24, 48, 72 hours). |
| Animal model resistance | 1. Consider a different animal strain or species that may be more susceptible to ivermectin-induced hepatotoxicity. |
| Insufficient statistical power | 1. Increase the number of animals per group to detect smaller, but potentially significant, changes. |
| Method of analysis | 1. In addition to serum enzyme levels, perform histopathological analysis of liver tissue for more sensitive detection of cellular damage. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Ivermectin in Various Cell Lines
| Cell Line | Assay | Concentration Range | Key Findings |
| HeLa | MTT | 2.5 - 20 µM | Dose- and time-dependent inhibition of cell viability.[7] |
| SH-SY5Y | CCK-8 | 2.5 - 15 µM | Dose-dependent induction of cell death.[9][15][16] |
| HepG2 | MTT | 1 - 25 µM | Dose-dependent decrease in cell proliferation and metabolic activity.[13][17] |
| RAW264.7 | Colony Formation | 2.5 - 20 µM | Significant inhibition of cell proliferation.[18] |
Table 2: In Vivo Neurotoxicity of Ivermectin in Mice
| Mouse Strain | Administration Route | Dose (µmol/kg) | Observed Effects | LD50 (µmol/kg) |
| Mdr1ab(-/-) | Subcutaneous | 0.46 | Hyperactivity followed by severe neurotoxic signs (lethargy, tremors, ataxia) at 6 hours post-administration.[19] | 0.46[19] |
| Mdr1ab(-/-) | Subcutaneous | 2.3 (Moxidectin) | Transient rapid breathing at 2 µmol/kg; neurotoxic signs at 2.3 µmol/kg starting at 4 hours.[19] | 2.3[19] |
Table 3: In Vivo Hepatotoxicity of Repeated Ivermectin Dosing in Rats
| Rat Strain | Administration Route | Dose | Duration | Key Findings |
| Wistar | Intraperitoneal | 0.38 g/kg (high dose) | 14 days | Significant changes in ALT and LDH parameters in male rats; increased liver coefficients in both sexes. |
| Wistar | Intraperitoneal | 0.19 g/kg (medium dose) | 14 days | Increased liver coefficients in both sexes. |
| Wistar | Intraperitoneal | 0.1 g/kg (low dose) | 14 days | No significant drug-related toxic effects. |
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of ivermectin (e.g., 0, 2.5, 5, 10, 20 µM) for 24 or 48 hours.[7]
-
MTT Addition: Four hours before the end of the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Solubilization: After the 4-hour incubation, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. In Vivo Neurotoxicity Assessment in Mice
-
Animal Model: Use a susceptible mouse strain, such as Mdr1ab(-/-) mice, which lack functional P-glycoprotein.
-
Dosing: Administer ivermectin via the desired route (e.g., subcutaneous injection) at a range of doses.
-
Clinical Observation: Observe the mice continuously for the first few hours and then at regular intervals for up to 48 hours. Record the onset and severity of neurotoxic signs, including lethargy, ataxia, tremors, and loss of righting reflex.
-
Behavioral Tests: Conduct standardized behavioral tests (e.g., open field test, rotarod test) to quantitatively assess motor coordination and activity levels.
-
Endpoint: Determine the LD50 (the dose at which 50% of the animals die) and the maximum tolerated dose.
3. Assessment of P-glycoprotein Function using Rhodamine 123 Efflux Assay
-
Cell Culture: Culture cells of interest (e.g., endothelial cells forming a blood-brain barrier model) to confluence.
-
Rhodamine 123 Loading: Incubate the cells with the fluorescent P-gp substrate Rhodamine 123 (e.g., 5 µM) for a defined period (e.g., 30 minutes) to allow for cellular uptake.
-
Efflux Initiation: Wash the cells with fresh, pre-warmed medium to remove extracellular Rhodamine 123.
-
Treatment: Incubate the cells with ivermectin at various concentrations. Include a positive control (a known P-gp inhibitor like verapamil) and a vehicle control.
-
Fluorescence Measurement: At different time points, measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometer.
-
Data Analysis: A decrease in the rate of Rhodamine 123 efflux (i.e., higher intracellular fluorescence) in the presence of ivermectin indicates inhibition of P-gp function.
Mandatory Visualizations
Caption: Ivermectin-induced host cell toxicity pathways.
Caption: Workflow for assessing ivermectin toxicity.
Caption: Impact of P-glycoprotein modulation on ivermectin neurotoxicity.
References
- 1. Ivermectin | Toxicology Section [acep.org]
- 2. Serious Neurological Adverse Events after Ivermectin—Do They Occur beyond the Indication of Onchocerciasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ivermectin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Repeated Oral Administration of Ivermectin Belatedly Induces Toxicity and Disrupts the Locomotion and Neuropsychiatric Behavior in Rats | Semantic Scholar [semanticscholar.org]
- 7. Clinical picture and outcome of Serious Adverse Events in the treatment of Onchocerciasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, and pharmacokinetics of escalating high doses of ivermectin in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dosing pole recommendations for lymphatic filariasis elimination: A height-weight quantile regression modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatic disorders associated with the use of Ivermectin for SARS-CoV-2 infection in adults: a pharmacovigilance study in VigiBase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ivermectin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. researchgate.net [researchgate.net]
- 13. Characteristics of ivermectin toxicity in patients taking veterinary and human formulations for the prevention and treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Successful management of poisoning with ivermectin (this compound) in the Obala health district (Centre Region, Cameroon): a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Investigating the Genetic Basis of Mectizan Resistance in Onchocerca volvulus: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the genetic basis of Mectizan (ivermectin) resistance in Onchocerca volvulus.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ivermectin against Onchocerca volvulus?
A1: Ivermectin's primary mode of action is through its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of Onchocerca volvulus.[1][2][3] Ivermectin binds to these channels, causing them to open irreversibly.[3][4] This leads to an influx of chloride ions, resulting in hyperpolarization of the cell membrane, which in turn causes paralysis and death of the microfilariae.[3] Additionally, ivermectin has an embryostatic effect on adult female worms, temporarily inhibiting the release of new microfilariae.[4]
Q2: What are the known genetic markers associated with ivermectin resistance in O. volvulus?
A2: Several genes have been implicated in ivermectin resistance in O. volvulus. The most studied candidates include:
-
β-tubulin: Single nucleotide polymorphisms (SNPs) in the β-tubulin gene have been associated with ivermectin selection.[5][6] Studies have shown a significant increase in the frequency of certain genotypes in parasite populations from individuals with a poor parasitological response to treatment.[5][7]
-
P-glycoprotein (Pgp) and ATP-Binding Cassette (ABC) transporters: These proteins are involved in drug efflux, pumping ivermectin out of the parasite's cells.[8][9][10] Polymorphisms and changes in the expression of genes encoding these transporters have been linked to reduced susceptibility to ivermectin.[11][12]
-
Glutamate-gated chloride channel (GluCl) subunits: While ivermectin's primary target, mutations in the genes encoding GluCl subunits that alter the drug's binding affinity are a potential mechanism of resistance.[13][14]
Q3: What is a "sub-optimal response" (SOR) to ivermectin treatment?
A3: A sub-optimal response (SOR) to ivermectin is a phenotypic indication of potential resistance. It is characterized by a higher-than-expected rate of skin microfilarial repopulation following treatment.[9] This suggests that the adult female worms are not being effectively sterilized by the drug, leading to a quicker return of microfilariae in the skin.
Q4: How can I phenotypically characterize ivermectin resistance in O. volvulus?
A4: Phenotypic characterization of ivermectin resistance typically involves assessing the parasite's response to treatment in infected individuals. Key methods include:
-
Skin Snip Analysis: Quantifying the density of microfilariae (mf) in skin snips taken before and at various time points after ivermectin treatment. A rapid repopulation of mf suggests a sub-optimal response.
-
Nodule Excision and Adult Worm Assessment: Surgically removing nodules (onchocercomas) to examine the viability and reproductive status of adult female worms. The presence of viable, fertile females with developing embryos after treatment is an indicator of resistance.
Troubleshooting Guides
Experimental Protocol: Skin Snip Collection and Microfilarial Density Analysis
Issue: Low or no microfilariae recovered from skin snips of a known positive patient.
-
Possible Cause 1: Incorrect sampling site.
-
Troubleshooting: Ensure skin snips are taken from the iliac crest or buttocks, as these are preferred sites with typically higher microfilarial loads.
-
-
Possible Cause 2: Dehydration of the skin snip.
-
Troubleshooting: Place the skin snip immediately into a well of a microtiter plate containing saline solution to prevent drying.
-
-
Possible Cause 3: Insufficient incubation time.
-
Troubleshooting: Incubate the skin snips in saline for at least 4 hours, and preferably up to 24 hours, at room temperature to allow for maximal emergence of microfilariae.
-
-
Possible Cause 4: Recent ivermectin treatment.
-
Troubleshooting: Confirm the patient's treatment history. Ivermectin significantly reduces microfilarial load for several months post-treatment.
-
Issue: Difficulty in distinguishing O. volvulus microfilariae from other species.
-
Possible Cause: Co-infection with other filarial parasites.
-
Troubleshooting: Use morphological keys to differentiate O. volvulus microfilariae (unstained, measuring 220-360 µm in length, with a characteristic head and tail shape) from other species like Mansonella streptocerca. For definitive identification, molecular methods such as PCR can be employed.
-
Experimental Protocol: Genotyping of β-tubulin Gene
Issue: PCR amplification of the β-tubulin gene fails.
-
Possible Cause 1: Poor quality or insufficient quantity of DNA.
-
Troubleshooting: Quantify the extracted DNA using a spectrophotometer or fluorometer. Ensure the A260/A280 ratio is between 1.8 and 2.0. If DNA quality is low, re-extract from the sample.
-
-
Possible Cause 2: PCR inhibitors in the DNA sample.
-
Troubleshooting: Include a DNA purification step in your extraction protocol that removes potential inhibitors. Alternatively, dilute the DNA template to reduce the concentration of inhibitors.
-
-
Possible Cause 3: Suboptimal PCR conditions.
-
Troubleshooting: Optimize the annealing temperature and extension time for your specific primers and polymerase. Run a temperature gradient PCR to determine the optimal annealing temperature.
-
Issue: Inconsistent or ambiguous sequencing results for β-tubulin SNPs.
-
Possible Cause: Mixed parasite populations within a single host.
-
Troubleshooting: If direct sequencing of PCR products is ambiguous, consider cloning the PCR product into a vector and sequencing multiple clones to identify the different alleles present. Alternatively, use allele-specific PCR or high-resolution melt analysis.
-
Data Presentation
Table 1: Correlation of β-tubulin Genotype with Ivermectin Response Phenotype in O. volvulus
| β-tubulin Genotype (SNP at position 1545) | Ivermectin Response Category | Frequency in Population (%) |
| AA (Wild-type) | Good Response | 85 |
| AG (Heterozygote) | Intermediate/Poor Response | 12 |
| GG (Homozygous Mutant) | Poor Response | 3 |
This table presents hypothetical data for illustrative purposes, based on findings that suggest an increased frequency of certain β-tubulin genotypes in ivermectin-resistant parasite populations.[5]
Table 2: Allele Frequencies of a Putative ABC Transporter Gene in Ivermectin-Treated and Naïve O. volvulus Populations
| Allele | Frequency in Ivermectin-Naïve Population (%) | Frequency in Ivermectin-Treated Population (%) |
| Allele 1 | 45 | 20 |
| Allele 2 | 30 | 55 |
| Allele 3 | 15 | 15 |
| Allele 4 | 10 | 10 |
This table illustrates a hypothetical shift in allele frequencies of an ABC transporter gene following ivermectin treatment, as has been observed in some studies.[11]
Experimental Protocols
Protocol 1: Skin Snip Collection and Microfilarial Emergence
-
Site Selection: Select the iliac crest or buttocks for skin snip collection.
-
Sterilization: Clean the selected area with an antiseptic wipe.
-
Biopsy: Use a sterile 2 mm Holth-type corneoscleral punch to obtain a bloodless skin snip.
-
Incubation: Immediately place the skin snip into a well of a 96-well microtiter plate containing 100 µL of sterile saline solution.
-
Microfilarial Emergence: Cover the plate and incubate at room temperature (25-28°C) for 4 to 24 hours.
-
Microscopy: After incubation, examine the saline under a microscope at 40x and 100x magnification to count the emerged microfilariae.
-
DNA Extraction (Optional): The remaining skin snip tissue can be stored in ethanol (B145695) or a suitable buffer for subsequent DNA extraction.
Protocol 2: DNA Extraction from Adult O. volvulus Worms
-
Sample Preparation: Isolate individual adult worms from excised nodules. Wash the worms in sterile phosphate-buffered saline (PBS).
-
Lysis: Place the individual worm in a microcentrifuge tube with lysis buffer and proteinase K.
-
Homogenization: Mechanically disrupt the worm using a sterile pestle or by freeze-thawing cycles.
-
Incubation: Incubate the lysate at 56°C overnight or until the tissue is completely digested.
-
DNA Purification: Use a commercial DNA extraction kit (e.g., spin column-based) according to the manufacturer's instructions to purify the genomic DNA.
-
Quantification and Quality Control: Measure the DNA concentration and purity using a spectrophotometer. Store the DNA at -20°C.
Protocol 3: Genotyping of β-tubulin SNPs by PCR and Sequencing
-
Primer Design: Design PCR primers flanking the SNP of interest in the β-tubulin gene.
-
PCR Amplification: Perform PCR using the extracted genomic DNA as a template, the designed primers, and a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides using a commercial PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.
-
Sequence Analysis: Align the sequencing results to a reference sequence of the O. volvulus β-tubulin gene to identify the nucleotide at the SNP position.
Mandatory Visualizations
Caption: Ivermectin's mechanism of action on the glutamate-gated chloride channel.
Caption: Mechanisms of ivermectin resistance in Onchocerca volvulus.
Caption: Experimental workflow for investigating ivermectin resistance.
References
- 1. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Ivermectin - Wikipedia [en.wikipedia.org]
- 4. High level expression of a glutamate-gated chloride channel gene in reproductive tissues of Brugia malayi may explain the sterilizing effect of ivermectin on filarial worms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single nucleotide polymorphisms in β-tubulin selected in Onchocerca volvulus following repeated ivermectin treatment: possible indication of resistance selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Selection of Low Fertile Onchocerca volvulus by Ivermectin Treatment | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Ivermectin on the Expression of P-Glycoprotein in Third-Stage Larvae of Haemonchus contortus Isolated from China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduced genetic variation of an Onchocerca volvulus ABC transporter gene following treatment with ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Neurological Effects of Mectizan (Ivermectin)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target neurological effects of Mectizan (ivermectin) during experimental procedures.
Troubleshooting Guides
This section offers detailed, question-and-answer-based guides to address specific experimental challenges.
Question 1: How can I proactively minimize the risk of neurotoxicity when starting experiments with this compound in a new animal model?
Answer:
A multi-faceted approach is recommended to proactively mitigate neurotoxicity risks. This involves careful model selection, dose-range finding studies, and the potential use of P-glycoprotein (P-gp) inducers.
Experimental Protocol: Initial In Vivo Neurotoxicity Risk Assessment
-
Animal Model Selection:
-
Whenever possible, use animal strains with well-characterized P-gp function. Avoid strains with known deficiencies in the MDR1 gene (which encodes P-gp), such as certain collie breeds in canine studies.[1] For murine studies, C57BL/6 and BALB/c are commonly used wild-type strains.
-
-
Dose-Range Finding Study:
-
Begin with a low-dose cohort and incrementally increase the dose in subsequent cohorts.
-
Administer this compound (e.g., subcutaneously or orally) and monitor animals closely for the first 12 hours and then at regular intervals for up to 48 hours.
-
Clinical Signs of Neurotoxicity to Monitor: Ataxia, tremors, lethargy, disorientation, mydriasis (dilated pupils), and in severe cases, seizures and coma.[1]
-
-
Optional: P-glycoprotein Induction:
-
To enhance the blood-brain barrier's protective efflux mechanism, consider pre-treating animals with a P-gp inducer like rifampicin (B610482).
-
Rifampicin Induction Protocol (Mice): Administer rifampicin at 50 mg/kg daily for 3-4 days via oral gavage prior to this compound administration. This has been shown to increase P-gp expression at the blood-brain barrier.
-
Question 2: An animal in my study is exhibiting unexpected signs of neurotoxicity (e.g., ataxia, tremors). How can I confirm if this is due to increased brain penetration of this compound?
Answer:
To confirm a suspected case of this compound-induced neurotoxicity, it is crucial to quantify the concentration of the drug in both plasma and brain tissue. An elevated brain-to-plasma concentration ratio compared to control animals would suggest a compromised blood-brain barrier.
Experimental Protocol: Quantification of Ivermectin in Brain and Plasma
-
Sample Collection:
-
At the time of euthanasia, collect whole blood (for plasma) and the brain.
-
Perfuse the brain with ice-cold saline to remove any remaining blood.
-
-
Sample Preparation:
-
Homogenize the brain tissue.
-
Perform a liquid-liquid or solid-phase extraction of both the plasma and brain homogenate to isolate ivermectin.
-
-
Quantification by HPLC-MS/MS:
-
Use a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for sensitive and specific quantification of ivermectin.
-
A C18 column is typically used for separation, with a mobile phase consisting of acetonitrile (B52724) and water with a modifier like formic acid.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for optimal selectivity.
-
Data Presentation: Comparative Ivermectin Accumulation
| Animal Model | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio | Reference |
| Wild-Type Mice | ~5 | ~25 | ~0.2 | [2] |
| P-gp Knockout Mice | ~180 | ~30 | ~6.0 | [2] |
Question 3: I am planning to co-administer another compound with this compound. How can I assess if this new compound will increase the risk of neurotoxicity?
Answer:
The new compound could potentially inhibit P-glycoprotein, leading to increased brain accumulation of this compound. This can be assessed using an in vitro blood-brain barrier model.
Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay
-
Model Setup:
-
Use a commercially available in vitro BBB kit or establish a co-culture model. A common model involves seeding brain capillary endothelial cells on a semipermeable Transwell insert, with astrocytes cultured on the underside of the insert.
-
-
Permeability Assay:
-
Add this compound to the apical (blood side) of the Transwell.
-
In a separate set of wells, add this compound along with the test compound.
-
Include a positive control for P-gp inhibition (e.g., verapamil).
-
At various time points, collect samples from the basolateral (brain side) chamber and quantify the concentration of this compound using HPLC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for this compound in the presence and absence of the test compound. A significant increase in the Papp value in the presence of the test compound suggests P-gp inhibition and a higher risk of in vivo neurotoxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's off-target neurological effects?
This compound's primary off-target neurological effects are due to its potentiation of GABA-gated chloride channels in the central nervous system (CNS).[3] While this compound has a high affinity for invertebrate glutamate-gated chloride channels, at higher concentrations, it can also bind to mammalian GABAA receptors. This enhances the inhibitory effects of GABA, leading to CNS depression, ataxia, and other neurological signs.[3]
Q2: What is the role of the blood-brain barrier in preventing this compound neurotoxicity?
The blood-brain barrier (BBB) plays a crucial protective role by actively extruding this compound from the brain. This is primarily mediated by the P-glycoprotein (P-gp) efflux transporter, an ATP-dependent pump expressed on the luminal side of brain capillary endothelial cells.[1] P-gp recognizes this compound as a substrate and transports it back into the bloodstream, thus maintaining low concentrations within the CNS.[1]
Q3: Are there known genetic factors that increase susceptibility to this compound neurotoxicity?
Yes, genetic polymorphisms in the MDR1 gene (also known as ABCB1), which encodes P-gp, can lead to increased susceptibility to this compound neurotoxicity. The most well-known example is a 4-base pair deletion mutation in the MDR1 gene in some dog breeds, particularly Collies, which results in a non-functional P-gp.[1] This leads to a significantly higher accumulation of this compound in the brain and a much lower tolerance to the drug. While rare, functional polymorphisms in the human MDR1 gene also exist and may contribute to individual differences in susceptibility.
Q4: Can co-administration of other drugs increase the risk of this compound's neurological side effects?
Yes, co-administration of drugs that are inhibitors of P-glycoprotein can increase the risk of this compound neurotoxicity. These drugs compete with this compound for binding to P-gp, thereby reducing its efflux from the brain and leading to higher CNS concentrations. Known P-gp inhibitors include certain calcium channel blockers (e.g., verapamil), immunosuppressants (e.g., cyclosporine), and some antifungals (e.g., ketoconazole).
Data Presentation: IC50 Values of P-gp Inhibitors
| Compound | IC50 for P-gp Inhibition | Reference |
| Verapamil | ~1-5 µM | |
| Cyclosporine A | ~0.5-2 µM | [1] |
| Ketoconazole | ~1-10 µM | |
| Ivermectin | ~0.1-2.5 µM |
Q5: What in vitro models are suitable for studying this compound-induced neurotoxicity?
Neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, are valuable in vitro models for investigating the molecular mechanisms of this compound-induced neurotoxicity.[4][5][6][7][8] These cells can be used to perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentrations of this compound and to study downstream signaling pathways.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Q6: What are some strategies to reduce this compound's brain penetration in experimental settings?
Beyond avoiding P-gp inhibitors and using P-gp inducers, novel drug delivery strategies are being explored. For instance, nanoencapsulation of this compound in polymeric nanocapsules has been shown to alter its biodistribution and could potentially be optimized to reduce BBB penetration for non-CNS targets.
Visualizations
Caption: this compound transport across the blood-brain barrier.
Caption: Experimental workflow for investigating suspected neurotoxicity.
Caption: Ivermectin-induced signaling pathways in neuronal cells.
References
- 1. Ivermectin: does P-glycoprotein play a role in neurotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain penetration of ivermectin and selamectin in mdr1a,b P-glycoprotein- and bcrp- deficient knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ivermectin-Induced Apoptotic Cell Death in Human SH-SY5Y Cells Involves the Activation of Oxidative Stress and Mitochondrial Pathway and Akt/mTOR-Pathway-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Ivermectin-Induced Apoptotic Cell Death in Human SH-SY5Y Cells Involves the Activation of Oxidative Stress and Mitochondrial Pathway and Akt/mTOR-Pathway-Mediated Autophagy | Semantic Scholar [semanticscholar.org]
- 6. Ivermectin-Induced Apoptotic Cell Death in Human SH-SY5Y Cells Involves the Activation of Oxidative Stress and Mitochondrial Pathway and Akt/mTOR-Pathway-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Mectizan-Induced Mazzotti Reactions in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Mectizan (ivermectin)-induced Mazzotti reactions in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-induced Mazzotti reaction and why is it a concern in my animal studies?
A1: The this compound-induced Mazzotti reaction is a systemic inflammatory response triggered by the rapid killing of microfilariae (the larval stage of filarial nematodes) following treatment with this compound. This reaction is not a direct toxic effect of the drug itself, but rather an immunological response to the release of antigens from dying parasites.[1][2] In animal models, this can manifest as skin irritation, fever, and other systemic symptoms, potentially confounding experimental results and impacting animal welfare.
Q2: We are observing severe adverse reactions in our this compound-treated animals. How can we confirm it is a Mazzotti reaction?
A2: The Mazzotti reaction is characterized by a set of clinical signs appearing within hours to days after this compound administration.[3][4] Key indicators include:
-
Dermatological: Pruritus (itching), urticaria (hives), and rash.
-
Systemic: Fever, tachycardia (rapid heart rate), hypotension (low blood pressure), and lethargy.
-
Lymphatic: Swelling and tenderness of lymph nodes.
Histopathological examination of skin biopsies can provide further confirmation, revealing inflammatory infiltrates, particularly eosinophils, and degranulating mast cells around degenerating microfilariae.
Q3: What is the underlying mechanism of the this compound-induced Mazzotti reaction?
A3: The Mazzotti reaction is a complex inflammatory cascade initiated by the release of antigens from dying microfilariae.[2][5] A key player in this process is the endosymbiotic bacteria, Wolbachia, present in many filarial species. The release of Wolbachia surface proteins and other parasite antigens triggers a host immune response characterized by:
-
Eosinophil degranulation: Releasing inflammatory mediators.
-
Mast cell activation: Releasing histamine (B1213489) and other pro-inflammatory substances.
-
Cytokine storm: A surge in inflammatory cytokines such as IL-6, TNF-α, and IL-1β contributes to the systemic symptoms.[6]
-
Prostaglandin and leukotriene synthesis: These lipid mediators are potent drivers of inflammation, pain, and fever.
Troubleshooting Guides
Problem: High incidence of severe Mazzotti reactions in our mouse model.
Potential Cause: High microfilarial load in the experimental animals. The severity of the Mazzotti reaction is often correlated with the density of microfilariae.[3][4]
Solution:
-
Pre-treatment with Doxycycline (B596269): Administering doxycycline for several weeks before this compound treatment can reduce the population of Wolbachia bacteria within the microfilariae. This has been shown to lessen the severity of the subsequent Mazzotti reaction by reducing the inflammatory stimulus upon parasite death.
-
Titration of this compound Dose: While the standard dose is effective, a lower initial dose of this compound might be considered to reduce the rate of microfilarial killing, thereby dampening the intensity of the inflammatory response.
Problem: Our experimental data is being skewed by the inflammatory side effects of this compound.
Potential Cause: The systemic inflammation of the Mazzotti reaction can interfere with the specific endpoints of your study, especially if you are investigating immune responses or inflammatory diseases.
Solution:
-
Prophylactic Anti-Inflammatory Treatment: Co-administration of anti-inflammatory agents can help to mitigate the symptoms of the Mazzotti reaction. The choice of agent will depend on the specific inflammatory pathways you wish to target. See the tables below for suggested starting doses in mice.
-
Appropriate Controls: Include a control group of infected animals treated with this compound and the anti-inflammatory agent to differentiate the effects of your experimental intervention from the effects of the Mazzotti reaction management.
Experimental Protocols and Data
Recommended Animal Model
For studying the this compound-induced Mazzotti reaction, the Litomosoides sigmodontis-infected BALB/c mouse is a commonly used model.[7][8] This model recapitulates key features of human filariasis, including a robust inflammatory response to microfilaricidal treatment.
Experimental Workflow
Quantitative Data: Suggested Starting Doses for Interventions in Mice
The following tables provide suggested starting doses for various anti-inflammatory agents that can be used to mitigate the Mazzotti reaction in mouse models. These doses are derived from studies on other inflammatory conditions in mice and may require optimization for your specific model.
Table 1: Corticosteroid Intervention
| Drug | Suggested Starting Dose | Route of Administration | Frequency | Reference for Dosing |
| Dexamethasone | 0.5 - 1 mg/kg | Intraperitoneal (i.p.) | Once daily | [9] |
Table 2: Antihistamine Intervention
| Drug | Suggested Starting Dose | Route of Administration | Frequency | Reference for Dosing |
| Fexofenadine (B15129) | 10 - 20 mg/kg | Oral (p.o.) | Once daily | [10] |
Table 3: NSAID Intervention
| Drug | Suggested Starting Dose | Route of Administration | Frequency | Reference for Dosing |
| Ibuprofen (B1674241) | 30 - 50 mg/kg | Oral (p.o.) or i.p. | Once or twice daily | [11] |
Table 4: Leukotriene Inhibitor Intervention
| Drug | Suggested Starting Dose | Route of Administration | Frequency | Reference for Dosing |
| Montelukast | 10 - 30 mg/kg | Oral (p.o.) or i.p. | Once daily | [12] |
Table 5: Prophylactic Doxycycline Intervention
| Drug | Suggested Starting Dose | Route of Administration | Duration | Reference for Dosing |
| Doxycycline | 10 mg/kg | Oral (in drinking water) | 4-6 weeks prior to this compound | [13] |
Assessment of Mazzotti Reaction Severity
Clinical Scoring: A semi-quantitative scoring system can be used to assess the clinical severity of the Mazzotti reaction.
Table 6: Clinical Scoring System for Mazzotti-like Reaction in Mice
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Skin Erythema | No change | Mild, localized redness | Moderate, diffuse redness | Severe, widespread redness |
| Pruritus (Scratching) | Normal grooming | Occasional scratching | Frequent scratching | Intense, persistent scratching |
| Lethargy/Activity | Normal | Slightly reduced activity | Moderately reduced, hunched posture | Immobile, unresponsive |
Histological Scoring: Skin biopsies can be scored for inflammatory infiltrates.
Table 7: Histological Scoring of Skin Inflammation
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Eosinophil Infiltration | < 5 cells/hpf* | 5-20 cells/hpf | 21-50 cells/hpf | > 50 cells/hpf |
| Mast Cell Degranulation | None | Mild, focal | Moderate, multifocal | Severe, diffuse |
| Edema | None | Mild | Moderate | Severe |
*hpf = high-power field
Cytokine Analysis: Quantification of key inflammatory cytokines in serum or skin homogenates can provide a quantitative measure of the reaction's intensity.
Table 8: Key Cytokines to Measure
| Cytokine | Expected Change in Mazzotti Reaction |
| IL-6 | Increased |
| TNF-α | Increased |
| IL-1β | Increased |
| IL-5 | Increased |
| Eotaxin | Increased |
By implementing these strategies and protocols, researchers can better manage the this compound-induced Mazzotti reaction in their animal studies, leading to more reliable and reproducible data while ensuring animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. Description, mechanisms and control of reactions to treatment in the human filariases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative appraisal of murine filariasis confirms host strain differences but reveals that BALB/c females are more susceptible than males to Litomosoides sigmodontis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mazzotti reaction - Wikipedia [en.wikipedia.org]
- 5. Reductions in microfilaridermia by repeated ivermectin treatment are associated with lower Plasmodium-specific Th17 immune responses in Onchocerca volvulus-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in Cytokine, Filarial Antigen, and DNA Levels Associated With Adverse Events Following Treatment of Lymphatic Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Litomosoides sigmodontis in mice: reappraisal of an old model for filarial research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jptcp.com [jptcp.com]
- 10. The effect of fexofenadine on pruritus in a mouse model (HR-ADf) of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gender-specific changes in energy metabolism and protein degradation as major pathways affected in livers of mice treated with ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of ivermectin in mouse model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Doxycycline treatment decreases morbidity and mortality of murine neurocysticercosis: evidence for reduction of apoptosis and matrix metalloproteinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Blood-Brain Barrier for Mectizan (Ivermectin) Delivery in CNS Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working on delivering Mectizan (ivermectin) to the central nervous system (CNS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to deliver Mectinzan to the brain?
This compound (ivermectin) does not readily cross the blood-brain barrier (BBB) in mammals.[1][2] This is primarily due to the action of an efflux transporter protein called P-glycoprotein (P-gp), which is expressed on the endothelial cells of the BBB.[3][4][5][6][7] P-gp actively pumps ivermectin out of the brain and back into the bloodstream, thus limiting its CNS penetration.[3][4][6][7][8]
Q2: What are the primary strategies to enhance this compound delivery to the CNS?
There are several promising strategies to overcome the BBB for this compound delivery:
-
Nanoparticle-based delivery: Encapsulating ivermectin into nanoparticles can protect it from P-gp efflux and facilitate its transport across the BBB.
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves, often in combination with microbubbles, to temporarily and locally open the BBB, allowing for increased drug entry.[9][10]
-
Intranasal administration: This method bypasses the BBB by delivering the drug directly to the brain via the olfactory and trigeminal nerves.[11][12][13][14][15]
Q3: What are the risks associated with increasing this compound levels in the CNS?
The primary risk is neurotoxicity.[1][2] Ivermectin can interact with GABA and glycine (B1666218) receptors in the mammalian brain, which can lead to symptoms such as ataxia, tremors, seizures, disorientation, coma, and even death, particularly at high doses or in individuals with compromised BBB function.[2][16][17][18][19][20]
Q4: Are there any genetic factors that can influence this compound's ability to cross the BBB?
Yes, mutations in the ABCB1 (formerly MDR1) gene, which codes for P-glycoprotein, can lead to a dysfunctional P-gp efflux pump.[15] This can result in significantly increased brain concentrations of ivermectin and a higher risk of neurotoxicity.[15] For example, mice with a knockout of the P-gp encoding gene showed 90-fold greater brain levels of ivermectin compared to normal mice.[15][21] Certain dog breeds, like Collies, are known to have a higher prevalence of this mutation.[15][21]
Troubleshooting Guides
Nanoparticle-Based Delivery
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low this compound encapsulation efficiency | - Incompatible lipid or polymer matrix- Suboptimal formulation parameters (e.g., drug-to-carrier ratio, solvent) | - Screen different lipid or polymer materials.- Optimize the drug-to-carrier ratio.- Experiment with different solvents and homogenization techniques. |
| Inconsistent nanoparticle size or high polydispersity index (PDI) | - Inadequate homogenization or sonication- Aggregation of nanoparticles | - Optimize sonication time and power.- Adjust the concentration of surfactants or stabilizers.- Filter the nanoparticle suspension to remove aggregates. |
| Failure to observe increased brain uptake of this compound | - Nanoparticles are being cleared by the reticuloendothelial system (RES) before reaching the BBB.- Nanoparticle surface properties are not conducive to BBB transport. | - Modify the nanoparticle surface with polyethylene (B3416737) glycol (PEG) to increase circulation time.- Conjugate nanoparticles with ligands that target BBB receptors (e.g., transferrin receptor). |
| Evidence of neurotoxicity at expected therapeutic doses | - Unintended high brain accumulation due to nanoparticle formulation.- Burst release of this compound from the nanoparticles in the CNS. | - Reduce the administered dose.- Characterize the in vivo release kinetics of your formulation.- Monitor animals closely for any signs of neurotoxicity. |
Focused Ultrasound (FUS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no BBB opening | - Incorrect FUS parameters (frequency, pressure, pulse length)- Insufficient microbubble concentration or improper timing of injection | - Optimize FUS parameters based on literature for your animal model.- Ensure microbubbles are injected immediately before sonication.- Use a feedback system to monitor cavitation and adjust FUS parameters in real-time. |
| Evidence of tissue damage (e.g., hemorrhage) at the focal spot | - FUS intensity is too high.- Inertial cavitation is occurring. | - Reduce the acoustic pressure.- Use a lower frequency transducer.- Monitor for inertial cavitation using a passive cavitation detector. |
| Low this compound concentration in the brain despite successful BBB opening | - Short half-life of this compound in the bloodstream.- The window of BBB opening is too short for sufficient drug accumulation. | - Administer this compound immediately prior to or during FUS application.- Consider using a nanoparticle formulation of this compound to prolong its circulation time. |
Intranasal Delivery
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in brain this compound concentrations between animals | - Inconsistent administration technique- Animal's head position is not optimal for olfactory deposition. | - Ensure all personnel are trained on a standardized administration protocol.- Use a consistent method to restrain the animal and tilt its head back.- Administer the dose in small droplets, alternating between nostrils, to allow for absorption. |
| Low brain uptake and high systemic exposure | - The formulation is being rapidly cleared from the nasal cavity by mucociliary clearance.- The drug is being absorbed into the systemic circulation from the respiratory epithelium. | - Incorporate mucoadhesive agents (e.g., chitosan) into your formulation to increase residence time.- Use a delivery device that targets the olfactory region in the upper nasal cavity. |
| Signs of nasal irritation in the animals | - The formulation has a non-physiological pH or osmolarity.- The drug or excipients are causing local toxicity. | - Adjust the pH and osmolarity of your formulation to be compatible with the nasal mucosa.- Conduct a preliminary study to assess the local tolerance of your formulation. |
Data Presentation: Efficacy of this compound Delivery Strategies
| Delivery Method | Animal Model | Key Finding | Quantitative Data | Reference |
| P-gp Knockout | Mice | Increased brain accumulation of ivermectin | 90-fold greater brain levels than normal mice | [15][21] |
| Nanoparticle (Nanocapsules) | Rat (Glioma Model) | Reduced tumor volume | 70% reduction in tumor volume | [22] |
| Solid Lipid Nanoparticles (SLNs) | Mice (Demyelination Model) | Improved therapeutic effect compared to free ivermectin | Significant protection from myelin injury | [3] |
Experimental Protocols
Preparation of Ivermectin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method using a combined ultrasonic solvent evaporation procedure.[3]
Materials:
-
Ivermectin (IVM)
-
Glycerol (B35011) trimyristate (lipid)
-
Stearic acid (lipid)
-
Aerosol OT (AOT) (surfactant)
-
Ethanol
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve 4 mg of glycerol trimyristate, 5 mg of stearic acid, 4 mg of IVM, and 4 mg of AOT in 1 ml of ethanol. This is your lipid phase.
-
In a separate beaker, prepare 40 ml of the aqueous phase (deionized water).
-
Disperse the lipid phase into the aqueous phase using a probe sonicator for 4 minutes.
-
Evaporate the organic solvent by stirring the mixture at 900 rpm for 5 minutes to allow for the formation of SLNs.
-
For improved homogenization, sonicate the final SLN suspension using a bath sonicator for 4 minutes.
-
Characterize the prepared SLNs for particle size, polydispersity index (PDI), and encapsulation efficiency.
Focused Ultrasound-Mediated Blood-Brain Barrier Opening in Rodents
This is a general protocol and specific parameters should be optimized for your experimental setup.
Materials:
-
Focused ultrasound transducer and control system
-
Anesthetized rodent
-
Microbubble contrast agent
-
Intravenous catheter
-
Stereotaxic frame
Procedure:
-
Anesthetize the rodent and place it in a stereotaxic frame.
-
Couple the FUS transducer to the animal's head using ultrasound gel.
-
Target the desired brain region using stereotaxic coordinates or image guidance (e.g., MRI).
-
Administer the microbubble contrast agent intravenously.
-
Immediately begin the FUS sonication using pre-determined parameters (e.g., 10ms pulses, 1 Hz pulse repetition frequency, 120s total duration).[9]
-
Administer this compound (free or encapsulated) intravenously before, during, or immediately after FUS application.
-
Confirm BBB opening by administering a contrast agent (e.g., Evans blue or a gadolinium-based MRI contrast agent) and observing its extravasation into the brain parenchyma.
Intranasal Administration of this compound to Awake Mice
This protocol is for awake mice to allow for chronic dosing without the confounding effects of anesthesia.[23][24]
Materials:
-
This compound formulation (solution, suspension, or nanoformulation)
-
Micropipette
-
Acclimated awake mouse
Procedure:
-
Acclimation: For 2-4 weeks prior to the experiment, acclimate the mice to handling to reduce stress.[24]
-
Restraint: Gently restrain the mouse using a modified scruff grip to immobilize the head. The neck should be held parallel to the floor.[23][24]
-
Administration: Using a micropipette, administer a small droplet (e.g., 2-3 µl) of the this compound formulation to the opening of one nostril.
-
Allow the mouse to inhale the droplet.
-
Alternate between nostrils, administering small droplets, until the full dose (typically not exceeding 24 µl in total for a mouse) has been delivered.[24][25]
-
Return the mouse to its cage.
Visualizations
References
- 1. Intranasal Nose-to-Brain Drug Delivery via the Olfactory Region in Mice: Two In-Depth Protocols for Region-Specific Intranasal Application of Antibodies and for Expression Analysis of Fc Receptors via In Situ Hybridization in the Nasal Mucosa | Springer Nature Experiments [experiments.springernature.com]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. sid.ir [sid.ir]
- 4. Ivermectin: does P-glycoprotein play a role in neurotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivermectin: does P-glycoprotein play a role in neurotoxicity? | Semantic Scholar [semanticscholar.org]
- 6. Ivermectin: does P-glycoprotein play a role in neurotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to Induce the Temporary Opening of the Blood–Brain Barrier with Short-Time Focused Ultrasound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug delivery across the blood-brain barrier using focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focused ultrasound blood brain barrier opening mediated delivery of MRI-visible albumin nanoclusters to the rat brain for localized drug delivery with temporal control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Method for Inducing Nerve Growth via Modulation of Host Resting Potential: Gap Junction-Mediated and Serotonergic Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Nanoparticle Brain Delivery: A Guide to Verification Methods" by Robert A. Yokel [uknowledge.uky.edu]
- 14. uknowledge.uky.edu [uknowledge.uky.edu]
- 15. Serious Neurological Adverse Events after Ivermectin—Do They Occur beyond the Indication of Onchocerciasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Silico Analysis of Off-Target Effects of Ivermectin Drug – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Is the antiparasitic drug ivermectin a suitable candidate for the treatment of epilepsy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relative Neurotoxicity of Ivermectin and Moxidectin in Mdr1ab (−/−) Mice and Effects on Mammalian GABA(A) Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Intranasal Delivery of Ivermectin Nanosystems as an Antitumor Agent: Focusing on Glioma Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]
Titrating Mectizan concentration for maximal efficacy and minimal cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for titrating Mectizan (ivermectin) concentration to achieve maximal efficacy and minimal cytotoxicity in pre-clinical in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (ivermectin) against parasites?
A1: Ivermectin's primary antiparasitic action involves binding with high affinity and selectivity to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell, which results in paralysis and death of the parasite.[1]
Q2: How does ivermectin exhibit antiviral activity?
A2: The proposed mechanism for ivermectin's antiviral activity involves the inhibition of the nuclear import of viral proteins. It is believed to interfere with the importin α/β1 heterodimer, which is responsible for transporting viral proteins into the host cell nucleus. By blocking this pathway, ivermectin may prevent the virus from utilizing the host cell's machinery for replication.[1]
Q3: What are the known mammalian cell signaling pathways affected by ivermectin?
A3: Ivermectin has been shown to modulate several signaling pathways in mammalian cells, which can contribute to its cytotoxic effects at higher concentrations. These include the WNT-T cell factor (TCF) pathway, the Hippo pathway, and the Akt/mTOR signaling pathway.[2] For instance, ivermectin can inhibit the Wnt/β-catenin signaling pathway by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs).[3]
Q4: What is a typical starting concentration range for in vitro efficacy testing of ivermectin?
A4: Based on published data, a sensible starting range for in vitro antiparasitic testing would be from low nanomolar (nM) to low micromolar (µM) concentrations. For antiviral assays, concentrations in the low micromolar range (e.g., 1-10 µM) are often used for initial screening.[4][5][6][7]
Q5: What is the Selectivity Index (SI) and why is it important?
A5: The Selectivity Index (SI) is a critical parameter in drug development that measures the window of therapeutic efficacy versus toxicity. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% effective concentration (EC50) or inhibitory concentration (IC50) against the target pathogen (SI = CC50 / EC50). A higher SI value indicates greater selectivity for the pathogen with less toxicity to host cells.[8]
Data Presentation: Efficacy and Cytotoxicity of Ivermectin
The following tables summarize quantitative data on the efficacy of ivermectin against various parasites and viruses, as well as its cytotoxicity in different mammalian cell lines. These values are essential for designing titration experiments.
Table 1: In Vitro Antiparasitic Efficacy of Ivermectin (IC50/LC50)
| Parasite Species | Developmental Stage | IC50/LC50 | Reference |
| Plasmodium falciparum | Asexual stages | ~100 nM | [9] |
| Plasmodium falciparum | Stage IV-V gametocytes | 500 nM | [9] |
| Gastrointestinal nematodes (sheep) | Larvae | 1.1 - 17.0 ng/mL | [10] |
| Haemonchus contortus (Eprinomectin-susceptible) | Larvae | 0.29 - 0.48 µM | [11] |
| Haemonchus contortus (Eprinomectin-resistant) | Larvae | 8.16 - 32.03 µM | [11] |
Table 2: In Vitro Antiviral Efficacy of Ivermectin (IC50/EC50)
| Virus | Cell Line | IC50/EC50 | Reference |
| SARS-CoV-2 | Vero/hSLAM | ~2 µM | [5][12] |
| SARS-CoV-2 | A549-hACE2 | 2.1 - 2.36 µM | [6] |
| SARS-CoV-2 | Calu-3 | 3.36 µM | [6] |
| Usutu Virus (Africa 3) | Vero CCL-81 | 0.55 µM | [4][7][13] |
| Usutu Virus (Africa 3) | A549 | 1.94 µM | [4][7][13] |
| Usutu Virus (Africa 3) | TME-R | 1.38 µM | [4][7][13] |
Table 3: In Vitro Cytotoxicity of Ivermectin (CC50)
| Cell Line | Assay Duration | CC50 | Reference |
| Vero CCL-81 | Not specified | 7.24 µM | [4][13] |
| A549 | Not specified | 15.18 µM | [4][13] |
| TME-R | Not specified | 8.26 µM | [4][13] |
| A549-ACE2 | 24 hours | 7.7 µM (ATP content) | [14] |
| A549-ACE2 | 24 hours | 8.4 µM (Resazurin) | [14] |
| MCF-7/LCC2 (breast cancer) | 24 hours | 9.35 µM | [15] |
| MCF-7/LCC9 (breast cancer) | 24 hours | 9.06 µM | [15] |
| MCF-7 (breast cancer) | 24 hours | 10.14 µM | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]
Materials:
-
Cells of interest (e.g., Vero, A549)
-
96-well tissue culture plates
-
Complete culture medium
-
This compound (Ivermectin) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[17]
-
Compound Treatment: Prepare serial dilutions of ivermectin in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of ivermectin. Include vehicle-only controls (e.g., DMSO at the highest concentration used for the drug dilutions, typically <0.5%).[18]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation period, add 20 µL of MTT reagent to each well.[17]
-
Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the purple formazan crystals.[16][17]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the CC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantitatively measures LDH released from damaged cells into the culture medium.[19]
Materials:
-
Cells and 96-well plates
-
Ivermectin stock solution
-
LDH cytotoxicity detection kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for the following controls: no-cell control (medium only), vehicle control (untreated cells), and a positive control for maximum LDH release (cells treated with a lysis solution provided in the kit).[20][21]
-
Incubation: Incubate the plate for the desired exposure period.
-
Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes (optional, but recommended) to pellet any detached cells.[21] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]
-
Stop Reaction and Measurement: Add the stop solution provided in the kit to each well. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, after subtracting the background absorbance from the no-cell control.
Protocol 3: Plaque Reduction Neutralization Test (PRNT) for Antiviral Efficacy
The PRNT is the gold standard for measuring the ability of a compound to neutralize a virus and prevent the formation of plaques (areas of cell death) in a cell monolayer.[22]
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Ivermectin stock solution
-
6- or 12-well tissue culture plates
-
Semi-solid overlay (e.g., agarose (B213101) or methylcellulose (B11928114) in culture medium)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed susceptible cells into multi-well plates to form a confluent monolayer.
-
Compound-Virus Incubation: Prepare serial dilutions of ivermectin. Mix each dilution with a standard amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the drug to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the ivermectin-virus mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and add a semi-solid overlay to each well. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.[22]
-
Incubation: Incubate the plates for several days (the exact time depends on the virus) at 37°C to allow for plaque formation.
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain the monolayer with a suitable dye like crystal violet. Living cells will stain, while the plaques (areas of dead cells) will remain clear.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each ivermectin concentration compared to the virus-only control. The IC50 is the concentration of ivermectin that reduces the number of plaques by 50%.[22]
Troubleshooting Guides
Troubleshooting Cytotoxicity Assays (MTT & LDH)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low absorbance readings (MTT) | Too few cells, insufficient incubation time, cell death in control wells. | Optimize cell seeding density. Ensure adequate incubation time for formazan development. Check the health of your control cells.[23] |
| High background (LDH) | High endogenous LDH in serum, forceful pipetting causing cell lysis, contamination. | Use low-serum medium during the assay. Handle cells gently during media changes. Check for microbial contamination.[24] |
| Compound precipitation | Poor solubility of ivermectin in the culture medium. | Ensure the final DMSO concentration is low (<0.5%). Gently sonicate or vortex the stock solution before dilution.[18] |
Troubleshooting Antiviral Efficacy Assays (PRNT)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No plaques in virus control wells | Inactive virus stock, cells are not susceptible, incorrect overlay concentration. | Titer the virus stock before the experiment. Confirm the susceptibility of the cell line. Optimize the overlay concentration. |
| Monolayer detaches | Cytotoxicity of the compound at high concentrations, overlay is too concentrated or applied incorrectly. | Run a parallel cytotoxicity assay to determine the CC50. Optimize the overlay preparation and application. |
| Inconsistent plaque sizes | Uneven cell monolayer, improper overlay solidification. | Ensure a uniform cell monolayer before infection. Allow the overlay to solidify completely at room temperature before moving the plates. |
| Difficulty in counting plaques | Plaques are too small or too numerous and overlapping. | Adjust the initial virus concentration (PFU) to obtain a countable number of plaques. Increase the incubation time for larger plaques. |
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways in mammalian cells that are known to be modulated by ivermectin.
Caption: Ivermectin's effect on the Wnt/β-catenin signaling pathway.
Caption: Ivermectin's modulation of the Akt/mTOR signaling pathway.
Experimental Workflows
The following diagrams outline the general workflows for the described experimental protocols.
Caption: General workflow for an MTT cytotoxicity assay.
Caption: General workflow for a Plaque Reduction Neutralization Test (PRNT).
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivermectin Inhibits the Replication of Usutu Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FDA-approved drug ivermectin inhibits the replication of SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. tracts4free.wordpress.com [tracts4free.wordpress.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ivermectin inhibits epithelial-to-mesenchymal transition via Wnt signaling in endocrine-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. tiarisbiosciences.com [tiarisbiosciences.com]
- 22. bioagilytix.com [bioagilytix.com]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Mectizan (Ivermectin) In-Vivo Efficacy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mectizan (ivermectin) in in-vivo efficacy experiments. Our goal is to help you identify and address sources of variability to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound in-vivo efficacy experiments?
A1: Variability in this compound in-vivo efficacy studies can arise from a combination of factors related to the drug, the host, the parasite, and the experimental protocol. Key sources include:
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion among individual subjects can lead to variable plasma and tissue concentrations of ivermectin.[1][2]
-
Host Factors: The species, breed, age, nutritional status, and overall health of the host animal can influence drug metabolism and immune response to the parasite.[3][4] Co-infections with other pathogens can also impact the outcome.[5]
-
Parasite Factors: The species and life stage of the parasite being targeted are critical. Furthermore, the emergence of ivermectin-resistant parasite strains is a significant source of efficacy failure.[6][7]
-
Drug Formulation and Administration: The formulation of the ivermectin product and the route of administration (e.g., oral, subcutaneous) significantly affect its bioavailability and pharmacokinetic profile.[3][8]
-
Experimental Protocol: Inconsistencies in experimental design, including dose calculations, timing of treatment and sample collection, and methods for assessing parasite burden, can introduce significant variability.
Q2: How does the formulation of this compound affect its in-vivo efficacy?
A2: The formulation of this compound, which includes the vehicle used to deliver the active ingredient ivermectin, plays a crucial role in its bioavailability and, consequently, its efficacy.[3][8] Ivermectin is poorly soluble in water, so formulations are designed to enhance its absorption.[3] Different formulations can lead to different pharmacokinetic profiles, affecting the peak plasma concentration (Cmax) and the duration of exposure.[8] For example, subcutaneous injections generally lead to higher bioavailability compared to oral or topical applications.[3][8] It is crucial to use a consistent and well-characterized formulation throughout a study to minimize variability.
Q3: What are the known mechanisms of ivermectin resistance in parasites?
A3: Ivermectin resistance in nematodes is a growing concern and is often multifactorial.[6][7] The primary mechanisms include:
-
Alterations in Drug Target Sites: Ivermectin's main targets are glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrate nerve and muscle cells.[6][7] Mutations in the genes encoding these channel subunits can reduce the drug's binding affinity and efficacy.[7]
-
Upregulation of Efflux Pumps: P-glycoproteins (P-gp) and other ATP-binding cassette (ABC) transporters act as efflux pumps that actively remove ivermectin from the parasite's cells, reducing its intracellular concentration.[6][7][9] Increased expression of these transporters is a common mechanism of resistance.[7][9]
-
Changes in Drug Metabolism: While less characterized, alterations in the parasite's metabolic pathways could potentially lead to faster detoxification of ivermectin.[6]
Q4: How can I assess for ivermectin resistance in my parasite population?
A4: Assessing for ivermectin resistance typically involves a combination of in-vivo and in-vitro methods, along with molecular diagnostics.
-
In-Vivo Tests: The Fecal Egg Count Reduction Test (FECRT) is a common method used in livestock. It compares parasite egg counts in feces before and after treatment with ivermectin. A reduction of less than 95% is often indicative of resistance.[6]
-
In-Vitro Assays: These assays expose parasite larvae to varying concentrations of ivermectin in a controlled laboratory setting. The survival and motility of the larvae are then assessed to determine the drug's efficacy.[6]
-
Molecular Diagnostics: Genetic testing can identify known resistance-associated mutations in genes encoding drug targets (e.g., GluCls) or efflux pumps (e.g., P-gp).[7]
Troubleshooting Guides
Issue 1: Higher than expected variability in treatment outcomes between individual subjects.
This is a common challenge in in-vivo studies. The following troubleshooting steps can help identify the source of the variability.
Troubleshooting Workflow:
References
- 1. Variations in Plasma Levels of Orally Administered Ivermectin Could Hamper Its Potential Drug Repositioning: Results of a Bioequivalence Study in Mexican Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current therapeutic applications and pharmacokinetic modulations of ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Ivermectin Resistance: Mechanisms & Impact Guide 2025 [buyivermectin12mgonline.com]
- 7. Ivermectin resistance and overview of the Consortium for Anthelmintic Resistance SNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the long-term stability of Mectizan stock solutions for research
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the long-term stability of Mectizan (ivermectin) stock solutions for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound (ivermectin) stock solutions?
A1: Ivermectin is susceptible to degradation under several conditions. The primary factors that can compromise the stability of your stock solutions include exposure to acidic and basic (alkaline) pH, light (photodegradation), and oxidizing agents.[1] It is crucial to control these factors to ensure the integrity and potency of your experimental solutions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The choice of solvent depends on the intended application and desired concentration. For research purposes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. Methanol (B129727) is also frequently used for preparing stock solutions for analytical purposes. For in vivo studies, co-solvent systems such as polyethylene (B3416737) glycol 300 (PEG300) and propylene (B89431) glycol are often employed to improve solubility and stability in aqueous environments.
Q3: How should I store my this compound stock solutions to ensure long-term stability?
A3: To maximize long-term stability, this compound stock solutions should be stored in tightly sealed, light-protected containers at low temperatures. For stock solutions prepared in organic solvents like DMSO or methanol, storage at -20°C or -80°C is recommended. It is also advisable to store the solutions in a well-ventilated area away from heat sources and strong oxidizing agents.
Q4: I observed a precipitate in my this compound stock solution after storing it in the refrigerator. What should I do?
A4: Precipitation can occur if the solubility of ivermectin in the chosen solvent is exceeded at lower temperatures. If you encounter a precipitate, gently warm the solution to room temperature and vortex or sonicate until the precipitate redissolves completely. To prevent this, consider preparing a slightly lower concentration of the stock solution or using a co-solvent system that enhances solubility at colder temperatures.
Q5: How can I check if my this compound stock solution has degraded?
A5: The most reliable way to assess the integrity of your stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC). These techniques can separate the intact ivermectin from its degradation products, allowing for accurate quantification of the active compound. A significant decrease in the peak area of ivermectin and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution leading to a lower effective concentration. | 1. Prepare fresh stock solutions more frequently. 2. Verify the stability of your stock solution using HPLC or HPTLC (see Experimental Protocols). 3. Ensure proper storage conditions (protection from light, low temperature). |
| Visible color change or cloudiness in the stock solution. | Chemical degradation or microbial contamination. | 1. Discard the solution immediately. 2. Prepare a new stock solution using fresh, high-purity solvent. 3. Filter-sterilize the stock solution if it will be used for cell culture experiments. |
| Difficulty dissolving this compound powder. | Ivermectin has low aqueous solubility. | 1. Use an appropriate organic solvent such as DMSO or methanol. 2. Employ sonication or gentle warming to aid dissolution. 3. For aqueous-based assays, consider using a co-solvent system or a cyclodextrin-based formulation to enhance solubility. |
Data on this compound (Ivermectin) Stability
The stability of ivermectin is significantly influenced by pH, temperature, and light exposure. The following tables summarize the available quantitative data to illustrate these effects.
Table 1: Effect of pH on Ivermectin Degradation
| pH Condition | Observation | Reference |
| Acidic (pH < 7) | Degradation rates are significantly reduced; ivermectin is more stable. | [2] |
| Alkaline (pH > 7) | Accelerated degradation due to increased hydrolysis and oxidation. | [2] |
| Alkaline (pH 9) | Degradation rate enhanced by 9.3 times compared to more neutral conditions. | [2] |
Table 2: Effect of Temperature and Storage on Ivermectin Stability
| Temperature | Storage Condition | Remaining Ivermectin | Duration | Reference |
| 25°C (Room Temperature) | Oral solution, 60% relative humidity | ~97% ± 0.2% | 3 months | [3] |
| 40°C | Accelerated stability chamber, 75% relative humidity | Stable | 3 months | [3] |
| 30°C, 40°C, 50°C | 1% formulation in oven | Degradation follows zero or first-order kinetics | Up to 600 days | [4] |
Table 3: Effect of Light on Ivermectin Degradation
| Light Source | Observation | Reference |
| UVA and UVC radiation | Significant alterations in chemical structure and photodegradation. | [5][6] |
| Solar radiation (UVA-Vis) | Photodegradation occurs, primarily at 350 nm. | [5] |
| UV/TiO2 photolysis | Effective for decontamination, with about 90% degradation after 5 hours. | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Stock Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of your this compound stock solution under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose an aliquot of the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples appropriately with the mobile phase to be used for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of ivermectin remaining at each time point compared to the initial concentration.
-
Identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method
This method can be used to quantify ivermectin and separate it from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a series of ivermectin standards of known concentrations in the mobile phase to create a calibration curve.
-
Inject the standards and the samples from the forced degradation study.
-
Integrate the peak area of ivermectin and any degradation products.
-
Quantify the amount of ivermectin in the samples using the calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formulation, Physical Stability, and the Clinical Effectiveness of Extemporaneous Ivermectin Oral Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Independent Validation of Mectizan's Binding Affinity to its Primary Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Mectizan (ivermectin) to its primary target, the glutamate-gated chloride channel (GluCl), with that of other anthelmintic drugs to their respective targets. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a quantitative basis for understanding the potency of these compounds. Detailed methodologies for the key experiments cited are also provided to facilitate independent validation and further research.
Comparative Binding Affinity of Anthelmintics
The efficacy of an anthelmintic drug is intrinsically linked to its binding affinity for its molecular target. A higher binding affinity, represented by a lower dissociation constant (Kd), generally correlates with greater potency at the target site. The following table summarizes the binding affinities of this compound and a selection of alternative anthelmintics to their primary targets in parasitic helminths.
| Drug Class | Drug | Primary Target | Parasite Species | Binding Affinity (Kd/EC50/Binding Energy) |
| Macrocyclic Lactones | This compound (Ivermectin) | Glutamate-gated Chloride Channel (GluCl) | Haemonchus contortus | Kd: 0.35 ± 0.1 nM [1] |
| Moxidectin | Glutamate-gated Chloride Channel (GluCl) | Haemonchus contortus | Kd: 0.18 ± 0.02 nM | |
| Benzimidazoles | Albendazole | β-tubulin | Trichuris trichiura | Binding Energy: -10.48 kcal/mol (for mutated isotype 1)[2] |
| Oxfendazole | β-tubulin | Ascaridia galli | Binding Energy: Data not explicitly found, but acts on the same target as other benzimidazoles. | |
| Isoquinolines | Praziquantel | Transient Receptor Potential Melastatin Ion Channel (TRPMPZQ) | Schistosoma mansoni | EC50: 150 ± 50 nM ((R)-enantiomer)[3] |
| Imidazothiazoles | Levamisole (B84282) | Nicotinic Acetylcholine (B1216132) Receptor (nAChR) | Ascaris suum | Apparent affinity for block: 46 µM[4] |
| Tetrahydropyrimidines | Pyrantel (B1679900) Pamoate | Nicotinic Acetylcholine Receptor (nAChR) | Mammalian (for open-channel block) | Apparent Kd: 8 µM[5] |
Note: The binding affinity values presented are derived from various experimental methodologies, including radioligand binding assays (Kd), functional assays (EC50), and in silico docking studies (binding energy). Direct comparison between different types of affinity measurements should be made with caution.
Experimental Protocols
Radioligand Binding Assay for this compound (Ivermectin)
This protocol outlines a typical radioligand binding assay to determine the binding affinity of ivermectin to glutamate-gated chloride channels expressed in a heterologous system.
1. Membrane Preparation:
-
Culture COS-7 cells and transiently transfect them with the cDNA encoding the glutamate-gated chloride channel subunit of interest (e.g., Hco-GluClα3B from Haemonchus contortus).
-
After 48-72 hours of expression, harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The binding assay is typically performed in a 96-well plate format.
-
For saturation binding experiments, incubate a fixed amount of membrane protein (e.g., 10-20 µg) with increasing concentrations of [3H]ivermectin (e.g., 0.01-10 nM) in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled ivermectin (e.g., 10 µM).
-
Incubate the plates for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding data against the concentration of [3H]ivermectin.
-
Analyze the data using a non-linear regression analysis program (e.g., Prism) to fit a one-site binding model.
-
The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined from this analysis.
Visualizations
Caption: Experimental workflow for a radioligand binding assay.
Caption: Signaling pathway of this compound at the GluCl channel.
References
- 1. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]
- 3. Molecular basis of the differential sensitivity of nematode and mammalian muscle to the anthelmintic agent levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anthelmintic pyrantel acts as a low efficacious agonist and an open-channel blocker of mammalian acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mectizan (Ivermectin) vs. Moxidectin in Bovine Models: A Comparative Efficacy Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Mectizan (ivermectin) and moxidectin (B1677422) in bovine models, drawing on experimental data from multiple studies. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these anthelmintics.
Executive Summary
Both ivermectin and moxidectin are broad-spectrum endectocides belonging to the macrocyclic lactone class, widely used for the control of internal and external parasites in cattle. While both compounds are effective, studies reveal key differences in their pharmacokinetic profiles and persistent efficacy against certain nematode species. Moxidectin generally exhibits a longer plasma residence time, potentially offering a longer period of protection against reinfection. However, the emergence of anthelmintic resistance is a growing concern for both compounds, necessitating careful consideration of their use in parasite control programs.
Data Presentation
Table 1: Comparative Efficacy against Gastrointestinal Nematodes (Fecal Egg Count Reduction %)
| Parasite Species | This compound (Ivermectin) Efficacy (%) | Moxidectin Efficacy (%) | Study Reference(s) |
| Cooperia spp. | 73 - 100 | 95.4 - 100 | [1] |
| Ostertagia ostertagi | >90 | >90 | [1] |
| Haemonchus spp. | Variable (resistance reported) | Generally >90 | [2] |
| Toxocara vitulorum | 99.9 (Day 8), 100 (Day 12) | 99.57 (Day 8), 100 (Day 12) | [3] |
Note: Efficacy can vary significantly based on the geographic location, parasite resistance status, and formulation of the product used.
Table 2: Comparative Pharmacokinetic Parameters in Cattle
| Parameter | This compound (Ivermectin) | Moxidectin | Study Reference(s) |
| Mean Plasma Residence Time (MRT) | 7.35 days | 14.6 days | [4] |
| Peak Plasma Concentration (Cmax) | No significant difference | No significant difference | [4] |
| Time to Peak Plasma Concentration (Tmax) | 4 - 6 days | 8.00 hours | [4] |
| Area Under the Curve (AUC) | 459 ng.d/mL | 217 ng.d/mL | [4] |
These values are for injectable formulations and can differ with pour-on or other administration routes.
Table 3: Impact on Animal Productivity
| Parameter | This compound (Ivermectin) | Moxidectin | Study Reference(s) |
| Average Daily Gain (ADG) | Significant increase over control | Significant increase over control and sometimes ivermectin | [5] |
| Weight Gain Difference | - | Moxidectin-treated animals gained 7.6 kg more than the placebo group over 118 days in one study where ivermectin showed low efficacy.[2] | [2] |
Experimental Protocols
Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test is a standard method for assessing anthelmintic efficacy in field conditions.
-
Animal Selection: A group of cattle with naturally acquired gastrointestinal nematode infections is selected. Animals are typically chosen based on pre-treatment fecal egg counts (FECs) to ensure a sufficient parasite burden for evaluation.[6]
-
Pre-treatment Sampling: Individual fecal samples are collected from each animal prior to treatment (Day 0).
-
Treatment Administration: Animals are randomly allocated to treatment groups. This compound (ivermectin) or moxidectin is administered according to the manufacturer's recommended dosage and route (e.g., subcutaneous injection, pour-on). A control group receiving a placebo or no treatment is often included.
-
Post-treatment Sampling: Fecal samples are collected from the same animals at a specified time point after treatment, typically 14 days.[6]
-
Fecal Analysis: The number of nematode eggs per gram of feces (EPG) is determined for each sample using a standardized technique, such as the McMaster method.
-
Calculation of Efficacy: The percentage of fecal egg count reduction is calculated for each treatment group using the following formula:
% FECR = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
Pharmacokinetic Study
Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion of a drug.
-
Animal Selection: A small group of healthy, parasite-free cattle of a specific breed, age, and weight range are used.[4]
-
Drug Administration: A single dose of this compound (ivermectin) or moxidectin is administered, typically via subcutaneous injection or intravenous infusion.
-
Blood Sample Collection: Blood samples are collected from the jugular vein at multiple time points before and after drug administration. The sampling schedule is designed to capture the absorption, peak concentration, and elimination phases of the drug.[4]
-
Plasma Analysis: Plasma is separated from the blood samples and the concentration of the parent drug and its metabolites is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC).[4]
-
Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and MRT, using specialized software.
Mandatory Visualization
Caption: Experimental workflow for a Fecal Egg Count Reduction Test (FECRT).
Caption: Workflow for a typical pharmacokinetic study in a bovine model.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastrointestinal Parasite Control in Cattle: The Fecal Egg Count Reduction Test (FS-1175) | University of Maryland Extension [extension.umd.edu]
- 3. ruminants.ceva.pro [ruminants.ceva.pro]
- 4. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 5. combar-ca.eu [combar-ca.eu]
- 6. Anthelmintic resistance to ivermectin and moxidectin in gastrointestinal nematodes of cattle in Europe - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial of Mectizan (Ivermectin) and Diethylcarbamazine for Loiasis Treatment: A Comparative Guide
This guide provides a detailed comparison of Mectizan (ivermectin) and diethylcarbamazine (B1670528) (DEC) for the treatment of loiasis, drawing on data from a head-to-head clinical trial. Loiasis, a filarial infection caused by Loa loa, is endemic in Central and West Africa. Treatment decisions are complex and must consider the patient's microfilarial load to mitigate the risk of severe adverse events.[1]
Diethylcarbamazine (DEC) is considered the standard treatment for loiasis as it is active against both the adult worms (macrofilaricidal) and the microfilariae (microfilaricidal).[2][3] However, its use is contraindicated in patients with high microfilarial loads (>2,000 mf/mL) due to the risk of severe adverse reactions, including fatal encephalopathy.[2][4] Ivermectin (this compound) is effective at reducing microfilariae levels and is used in mass drug administration programs for other filarial diseases like onchocerciasis.[2][5] However, ivermectin can also induce severe adverse events in patients with high Loa loa microfilaremia.[2][4]
This guide focuses on a randomized controlled trial that directly compared the post-treatment reactions and efficacy of single doses of DEC and ivermectin in patients with low Loa loa microfilarial counts.
Efficacy Data: Microfilarial Clearance
A key objective of treatment is the clearance of microfilariae from the blood. In a study comparing single-dose ivermectin (200 µg/kg) and DEC (8 mg/kg) in patients with loiasis and microfilarial counts <2000 mf/mL, a trend toward more rapid and complete microfilarial clearance was observed in the DEC group.[5][6][7]
Table 1: Microfilarial Clearance Over Time
| Time Point | Ivermectin (200 µg/kg) | Diethylcarbamazine (8 mg/kg) |
| Baseline (mf/mL) | Median: 458 (Range: 42-1208) | Median: 208 (Range: 133-1833) |
| Day 14 | Significant reduction from baseline | More rapid and complete clearance trend |
Note: Specific quantitative data on the percentage of microfilarial reduction at various time points for each group was not detailed in the provided search results. The table reflects the described trends.
Safety and Tolerability: Adverse Events
Post-treatment adverse events were common in both treatment groups but were generally mild to moderate in severity.[5] The timing of these events, however, differed between the two drugs.
Table 2: Comparison of Post-Treatment Adverse Events
| Adverse Event | Ivermectin Group | Diethylcarbamazine Group | Key Observations |
| Overall Incidence | All subjects developed mild to moderate AEs | All subjects developed mild to moderate AEs | No severe (grade 3 or 4) or serious AEs were reported in either group.[5] |
| Most Common AEs | Headache, Pruritus | Headache, Pruritus | Headache and pruritus were the most frequently reported symptoms overall.[5][8] |
| Peak Timing of AEs | Peaked at 24-36 hours post-treatment | Peaked earlier, typically within 8 hours post-treatment | The earlier peak in the DEC group is consistent with its more rapid microfilarial clearance.[5] |
| Laboratory Abnormalities | Minimal transient rise in total bilirubin (B190676) (1 subject), proteinuria (1 subject) | Transient, mild ALT elevations (2 subjects) | Laboratory abnormalities were uncommon in both groups.[5][8] |
Experimental Protocol
The data presented is from a randomized clinical trial (NCT01593722) comparing single-dose ivermectin and DEC in individuals with loiasis.[5][6][7][8][9]
Study Design:
-
Participants: Twelve patients with Loa loa infection and microfilarial counts of less than 2000 mf/mL.[5][6][7]
-
Randomization: Patients were randomized to receive either a single dose of ivermectin or DEC.[5][6][7]
-
Treatment Arms:
-
Assessments: Clinical and laboratory assessments were performed at baseline and at 4, 8, 24, 48, and 72 hours, and on days 5, 7, 9, and 14 post-treatment.[5][6][7][8]
-
Primary Outcome: The peak percentage of baseline eosinophil count measured during the first 7 days post-treatment.[9]
-
Secondary Objective: To assess the rapidity of microfilarial clearance.[10]
Inclusion Criteria:
-
Age between 20 and 60 years.
-
Confirmed Loa loa infection with a low level of parasites in the blood.
-
Otherwise healthy.
-
Resident of one of four villages in Cameroon where loiasis is endemic.
-
Not pregnant or breastfeeding.[9]
Exclusion Criteria:
-
Evidence of other worm infections that might interfere with the study treatment.[9]
Visualizing the Experimental Workflow and Treatment Outcomes
The following diagrams illustrate the experimental workflow of the clinical trial and the logical relationship of the treatment outcomes.
References
- 1. Treatment of loiasis: a review of clinical management recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. loaloa.org [loaloa.org]
- 3. droracle.ai [droracle.ai]
- 4. Loiasis | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. Posttreatment Reactions After Single-Dose Diethylcarbamazine or Ivermectin in Subjects With Loa loa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Posttreatment Reactions After Single-Dose Diethylcarbamazine or Ivermectin in Subjects With Loa loa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. academic.oup.com [academic.oup.com]
Assessing the Reproducibility of Published In-Vitro Studies on Mectizan (Ivermectin)
A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vitro performance of Mectizan (ivermectin) across various studies, with a focus on reproducibility. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to aid in the critical assessment of existing literature.
The broad-spectrum antiparasitic drug, ivermectin, has garnered significant attention for its potential antiviral and anticancer properties in preclinical research.[1][2] A substantial body of in-vitro evidence suggests that ivermectin can inhibit the replication of a range of viruses and suppress the proliferation of various cancer cell lines.[1][3] However, the translation of these in-vitro findings into clinical efficacy has been a subject of considerable debate, underscoring the importance of scrutinizing the reproducibility of the initial laboratory studies.[4][5]
This guide aims to provide a clear and structured overview of the existing in-vitro data for this compound, enabling researchers to compare findings, understand methodological variations, and identify areas requiring further investigation to establish reproducible results.
Quantitative Data Summary
The following tables summarize the quantitative data from various in-vitro studies on ivermectin, focusing on its antiviral and anticancer activities. These values, primarily half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50), are crucial for comparing the potency of ivermectin across different experimental setups.
Antiviral Activity of Ivermectin In-Vitro
| Virus | Cell Line | IC50 / EC50 (µM) | Study / Reference |
| SARS-CoV-2 | Vero-hSLAM | ~2 | Caly et al.[3][6] |
| SARS-CoV-2 (various variants) | Vero E6 | 5.1 ± 0.5 to 6.7 ± 0.4 | He et al.[6] |
| SARS-CoV-2 (Omicron strain) | Vero E6 | 1.3 ± 0.5 | He et al.[6] |
Note: The concentrations required to achieve an antiviral effect in-vitro have been reported to be significantly higher than those achievable with standard clinical dosing, raising concerns about the clinical translatability of these findings.[5][7]
Anticancer Activity of Ivermectin In-Vitro
| Cancer Type | Cell Line | IC50 (µM) | Study / Reference |
| Ovarian Cancer | SKOV-3 | Not specified, but sensitive | de la Cruz et al.[8] |
| Breast Cancer | MDA-MB-231 | Most sensitive | de la Cruz et al.[8] |
| Breast Cancer | MDA-MB-468 | Most sensitive | de la Cruz et al.[8] |
| Breast Cancer | MCF-7 | Most sensitive | de la Cruz et al.[8] |
| Prostate Cancer | DU145 | Most resistant | de la Cruz et al.[8] |
| Colorectal Cancer | HCT-116 | Not specified | ResearchGate[9] |
Note: The median concentration of ivermectin for in-vitro treatment in many cancer studies was found to be 5 µM.[9]
Experimental Protocols
The reproducibility of in-vitro studies is heavily dependent on the experimental methodologies employed. Variations in cell lines, drug concentrations, incubation times, and assay methods can lead to differing results. Below are detailed protocols from key studies cited in this guide.
General In-Vitro Antiviral Assay Protocol (SARS-CoV-2)
A common methodology for assessing the in-vitro antiviral activity of ivermectin against SARS-CoV-2 involves the following steps:
-
Cell Culture: Vero E6 or Vero-hSLAM cells are seeded in 96-well plates and cultured to an appropriate confluency.[6][10]
-
Infection: Cells are infected with a specific strain of SARS-CoV-2 at a defined multiplicity of infection (MOI).[11]
-
Treatment: Two hours post-infection, ivermectin is added to the cell culture at various concentrations.[10][11]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[10][12]
-
Quantification of Viral Load: Viral RNA is extracted from the cell supernatant and quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[10] The reduction in viral RNA compared to untreated controls is used to determine the IC50 or EC50 value.
General In-Vitro Anticancer Assay Protocol
The assessment of ivermectin's anticancer effects in-vitro often follows these general steps:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231 for breast cancer, SKOV-3 for ovarian cancer) are seeded in 96-well plates.[8]
-
Treatment: Cells are treated with varying concentrations of ivermectin.
-
Incubation: The cells are incubated for a defined period, for example, 72 hours.[9]
-
Cell Viability Assessment: Cell viability is measured using assays such as the WST-8 reagent to determine the half-maximal inhibitory concentration (IC50).[9]
-
Further Analysis: Additional assays can be performed to assess effects on the cell cycle, apoptosis, and colony formation.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes described in the literature, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical in-vitro antiviral assay.
Caption: Postulated signaling pathways affected by ivermectin.
Conclusion
The in-vitro evidence for this compound's (ivermectin's) antiviral and anticancer activities is extensive. However, a critical assessment reveals significant variability in the reported effective concentrations and highlights the ongoing debate regarding the clinical relevance of these findings. While some studies demonstrate potent effects, others suggest that these are often observed at cytotoxic concentrations or levels that are not achievable in humans with approved doses.[4][7]
For researchers, this underscores the necessity of standardized, reproducible protocols and the importance of integrating pharmacokinetic and pharmacodynamic modeling early in the research process. The signaling pathways identified in anticancer studies, such as the Wnt, Akt/mTOR, and PAK1 pathways, offer promising avenues for further investigation.[1][13] Future in-vitro studies should aim to address the existing discrepancies and focus on clinically achievable concentrations to bridge the gap between laboratory findings and potential therapeutic applications.
References
- 1. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of the Emerging Evidence Demonstrating the Efficacy of Ivermectin in the Prophylaxis and Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivermectin: an award-winning drug with expected antiviral activity against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Repurposing Ivermectin against a Panel of 30 Clinical SARS-CoV-2 Strains Belonging to 14 Variants [mdpi.com]
- 7. Systematic review and meta-analysis of ivermectin for treatment of COVID-19: evidence beyond the hype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effects of ivermectin at clinically feasible concentrations support its clinical development as a repositioned cancer drug. [themednet.org]
- 9. researchgate.net [researchgate.net]
- 10. discover.library.noaa.gov [discover.library.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Anti-parasite drug ivermectin can suppress ovarian cancer by regulating lncRNA-EIF4A3-mRNA axes - PMC [pmc.ncbi.nlm.nih.gov]
Mectizan (Ivermectin): A Comparative Guide on In-Vitro IC50 Values and In-Vivo Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro inhibitory concentrations (IC50) of Mectizan (ivermectin) with its observed in-vivo clinical outcomes against various parasites. The data presented herein is intended to facilitate a deeper understanding of the drug's efficacy and to support further research and development in antiparasitic therapies.
Introduction
Ivermectin, the active ingredient in this compound, is a broad-spectrum antiparasitic agent widely used in human and veterinary medicine. Its primary mechanism of action involves the disruption of nerve and muscle function in invertebrates by targeting glutamate-gated chloride channels.[1] This guide synthesizes available data to explore the correlation between the drug concentrations required to inhibit or kill parasites in a laboratory setting (in-vitro) and the clinical efficacy observed in human and animal subjects (in-vivo).
Quantitative Data Summary
The following tables summarize the in-vitro IC50 and LC50 values of ivermectin against various parasites and the corresponding in-vivo clinical outcomes. A direct correlation is not always established in a single study; therefore, data from multiple sources are presented to provide a comprehensive overview.
Table 1: In-Vitro Efficacy of Ivermectin Against Various Parasites
| Parasite | Assay Type | Metric | Value (µM) | Reference |
| Sarcoptes scabiei var. suis | Motility Assay | LC50 (24h) | 1.8 | [2] |
| Sarcoptes scabiei | Motility Assay | LC50 (24h) | 1.8 | [3] |
| Onchocerca volvulus | L3 to L4 Molting Inhibition | IC50 | Not specified, but effective | [4] |
| Haemonchus contortus (susceptible strain) | Larval Development Assay | LC50 | Not specified, but effective | [5] |
Table 2: In-Vivo Clinical Outcomes of Ivermectin Treatment
| Disease | Parasite | Dosage | Clinical Outcome | Reference |
| Onchocerciasis | Onchocerca volvulus | 150 µg/kg (single dose) | ~95% reduction in skin microfilariae at 3 months | [1][6] |
| Onchocerciasis | Onchocerca volvulus | 100-200 µg/kg (single dose) | ~80% reduction in skin microfilariae at 12 months | [1][6] |
| Strongyloidiasis | Strongyloides stercoralis | 200 µg/kg (single dose) | 94.6% cure rate | [7] |
| Strongyloidiasis | Strongyloides stercoralis | 150-200 µg/kg (single dose) | 83% cure rate | [8] |
| Strongyloidiasis | Strongyloides stercoralis | 200 µg/kg (single dose) | 100% cure rate in an asymptomatic population | [9] |
| Scabies | Sarcoptes scabiei | 200 µg/kg (oral) | Effective, but repeat doses may be needed | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical experimental protocols.
In-Vitro Larval Development Assay (LDA) for Haemonchus contortus
-
Egg Recovery : Nematode eggs are recovered from the feces of infected animals.
-
Assay Setup : A specified number of eggs are placed in each well of a microtiter plate containing a nutrient medium.[10]
-
Drug Application : Ivermectin is added to the wells in a range of concentrations.
-
Incubation : The plates are incubated at a controlled temperature (e.g., 27°C) for a period that allows for the development of larvae in the control wells (typically 6-7 days).[10]
-
Larval Assessment : The development of larvae to the third-stage (L3) is assessed under a microscope.
-
Data Analysis : The concentration of ivermectin that inhibits the development of 50% of the larvae (LC50) is determined.
In-Vitro Motility Assay for Sarcoptes scabiei
-
Mite Collection : Mites are collected from the skin scrapings of infested animals.[2]
-
Assay Setup : Individual mites are placed in wells of a microtiter plate containing a suitable medium.
-
Drug Exposure : Ivermectin is added to the wells at various concentrations.
-
Observation : Mite motility is observed at specific time points (e.g., 1, 3, and 24 hours).[2]
-
Mortality Definition : Mortality is defined as the complete cessation of movement, confirmed by probing.[2]
-
Data Analysis : The lethal concentration that kills 50% of the mites (LC50) at each time point is calculated.
Clinical Trial for Onchocerciasis
-
Participant Selection : Individuals with confirmed Onchocerca volvulus infection, typically identified by the presence of microfilariae in skin snips, are enrolled.[6]
-
Treatment Administration : A single oral dose of ivermectin (e.g., 150 µg/kg) or a placebo is administered to the participants in a double-blind manner.[11]
-
Follow-up and Assessment : Participants are followed up at various time points (e.g., 3, 6, and 12 months).[6][11]
-
Efficacy Measurement : The primary efficacy endpoint is the reduction in the mean number of microfilariae per milligram of skin compared to baseline and the placebo group.[6][11]
-
Safety Monitoring : Adverse events are systematically recorded and evaluated throughout the study.
Clinical Trial for Strongyloidiasis
-
Participant Enrollment : Patients with stool samples positive for Strongyloides stercoralis larvae are included in the study.[7][8]
-
Treatment : A single oral dose of ivermectin (e.g., 200 µg/kg) is administered.[7][8]
-
Follow-up Examination : Stool samples are re-examined for the presence of larvae at a specified time after treatment (e.g., 2 weeks).[7]
-
Cure Definition : A cure is defined as the complete absence of S. stercoralis larvae in the follow-up stool samples.[7]
Visualizations
Ivermectin's Mechanism of Action on Glutamate-Gated Chloride Channels
Caption: Ivermectin's primary mechanism of action leading to parasite paralysis and death.
General Experimental Workflow for In-Vitro vs. In-Vivo Correlation
Caption: A logical workflow for establishing a correlation between in-vitro and in-vivo data.
Discussion
Establishing a direct and quantitative correlation between in-vitro IC50 values and in-vivo clinical outcomes for this compound is complex. While in-vitro assays provide a valuable initial screening tool to determine the potency of a drug against a specific parasite, the in-vivo environment introduces a multitude of factors that can influence efficacy. These include the drug's pharmacokinetics (absorption, distribution, metabolism, and excretion), the host's immune response, and the specific life cycle stage of the parasite being targeted.
For onchocerciasis, ivermectin is highly effective against microfilariae but has limited activity against adult worms.[12] This highlights that the clinical outcome is dependent on the susceptibility of the targeted parasite stage. In the case of Sarcoptes scabiei, while in-vitro studies show ivermectin is effective, the need for repeated doses in clinical practice suggests that not all life stages are equally susceptible or that a sustained drug concentration is required to eradicate the entire mite population.[2][3]
The data for strongyloidiasis shows high cure rates with a single dose, suggesting a good correlation between the drug's potency and clinical efficacy for this parasite.[7][8][9] However, the lack of standardized in-vitro susceptibility testing for S. stercoralis makes a direct comparison with IC50 values challenging.
Conclusion
This compound (ivermectin) remains a cornerstone of antiparasitic treatment. While in-vitro assays are indispensable for drug discovery and for monitoring the potential development of resistance, the clinical efficacy of ivermectin is a multifaceted process. A comprehensive understanding requires the integration of in-vitro potency data with in-vivo pharmacokinetic and pharmacodynamic studies. The data and protocols presented in this guide aim to provide a foundation for researchers to build upon in their efforts to optimize antiparasitic therapies.
References
- 1. Controlled trial and dose-finding study of ivermectin for treatment of onchocerciasis. | Semantic Scholar [semanticscholar.org]
- 2. In Vitro Efficacy of Moxidectin versus Ivermectin against Sarcoptes scabiei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Drugs that target early stages of Onchocerca volvulus: A revisited means to facilitate the elimination goals for onchocerciasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A larval development test for the detection of anthelmintic resistance in nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled trial and dose-finding study of ivermectin for treatment of onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Single Dose Ivermectin Against Strongyloides stercoralis Infection Among Primary School Children in Amhara National Regional State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of Strongyloides stercoralis infection with ivermectin compared with albendazole: results of an open study of 60 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Efficacy of Ivermectin for Strongyloidiasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 11. Comparison of Repeated Doses of Ivermectin Versus Ivermectin Plus Albendazole for the Treatment of Onchocerciasis: A Randomized, Open-label, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Onchocerciasis Drug Discovery: In Vitro Evaluation of FDA-Approved Drugs against Onchocerca gutturosa in Gambia - PMC [pmc.ncbi.nlm.nih.gov]
Mectizan vs. New-Generation Macrocyclic Lactones: A Comparative Guide for Parasite Control
A detailed analysis of the performance, mechanisms, and experimental data of leading antiparasitic agents.
In the ongoing battle against parasitic diseases in both human and veterinary medicine, macrocyclic lactones stand as a cornerstone of therapeutic and prophylactic strategies. Mectizan (ivermectin), the first-generation avermectin, revolutionized parasite control with its broad-spectrum efficacy. However, the emergence of resistance and the demand for improved pharmacological profiles have driven the development of new-generation macrocyclic lactones, including moxidectin (B1677422), selamectin (B66261), and eprinomectin. This guide provides a comprehensive comparison of this compound and these newer agents, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental designs.
Performance and Efficacy: A Quantitative Comparison
The efficacy of macrocyclic lactones varies depending on the specific drug, the target parasite, and the host species. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Efficacy of Macrocyclic Lactones Against Various Parasites
| Drug | Parasite Species | Host | Efficacy | Study Reference |
| Ivermectin | Sarcoptes scabiei | Buffaloes | 78.94% reduction in mite count at day 7 | [1] |
| Eprinomectin | Sarcoptes scabiei | Buffaloes | 76% reduction in mite count at day 7 | [1] |
| Ivermectin | Trixacarus caviae | Guinea Pigs | Mite-free at day 40 | [2] |
| Selamectin | Trixacarus caviae | Guinea Pigs | Mite-free at day 30 | [2] |
| Ivermectin | Dirofilaria immitis (resistant strains) | Dogs | 8.5% - 63.9% | [3] |
| Moxidectin | Dirofilaria immitis (resistant strains) | Dogs | 95.9% - 99.3% | [3] |
| Ivermectin | Dermanyssus gallinae | Canaries | Efficacy observed at day 16 | [4] |
| Selamectin | Dermanyssus gallinae | Canaries | Efficacy observed at day 16 | [4] |
| Moxidectin | Dermanyssus gallinae | Canaries | Efficacy observed at day 24 | [4] |
Table 2: Pharmacokinetic Properties of Ivermectin and Moxidectin
| Parameter | Ivermectin | Moxidectin | Reference |
| Half-life | Shorter | Longer | [3] |
| Tissue Distribution | Less extensive | More extensive | [3] |
Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
The primary mechanism of action for macrocyclic lactones involves their high affinity for glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates.[5][6] Binding of the drug to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. This results in flaccid paralysis and eventual death of the parasite.[6][7] While both avermectins (like ivermectin) and milbemycins (like moxidectin) share this fundamental mechanism, there are subtle differences in their interactions with these channels and other receptors, which may contribute to variations in their spectrum of activity and potency.[7][8]
Experimental Protocols
To ensure the reproducibility and validation of efficacy studies, detailed experimental protocols are crucial. Below are summaries of methodologies employed in key comparative studies.
Study 1: Comparative Efficacy of Pour-on Eprinomectin and Ivermectin against Sarcoptes scabiei in Buffaloes[1][9]
-
Objective: To evaluate the efficacy of eprinomectin and ivermectin pour-on formulations against naturally occurring sarcoptic mange in buffaloes.
-
Animals: Eighteen naturally infested buffaloes were randomly allocated into three groups of six.
-
Treatment Groups:
-
Group A: Eprinomectin pour-on (0.5 mg/kg body weight).
-
Group B: Ivermectin pour-on (0.2 mg/kg body weight).
-
Group C: Untreated control.
-
-
Data Collection: Skin scrapings were collected from each animal on days 0, 7, 14, 21, 28, and 42 post-treatment. The number of mites per square centimeter was determined.
-
Endpoint: The primary endpoint was the reduction in mite count. Clinical improvement of skin lesions was also assessed.
Study 2: Comparative Efficacy of Selamectin and Ivermectin for Trixacarus caviae Mange in Guinea Pigs[2]
-
Objective: To compare the efficacy, safety, and convenience of selamectin versus ivermectin for the treatment of Trixacarus caviae infestation in guinea pigs.
-
Animals: Seventeen naturally infested guinea pigs were divided into two treatment groups.
-
Treatment Groups:
-
Selamectin Group (n=9): Topical administration of selamectin.
-
Ivermectin Group (n=8): Subcutaneous injections of ivermectin on days 0, 10, 20, and 30.
-
-
Data Collection: Skin scrapings were examined for the presence of mites at various time points. Clinical signs such as pruritus and skin lesions were also monitored.
-
Endpoint: The primary endpoint was the time to achieve a mite-free state, confirmed by microscopy.
New-Generation Macrocyclic Lactones: Key Advantages and Considerations
Newer macrocyclic lactones have been developed to address some of the limitations of ivermectin, such as emerging resistance and the need for improved safety profiles in certain animal breeds.
-
Moxidectin: Moxidectin, a milbemycin, has demonstrated higher potency and a longer half-life compared to ivermectin.[3] This is particularly significant in the context of heartworm prevention in dogs, where moxidectin has shown superior efficacy against ivermectin-resistant strains of Dirofilaria immitis.[3] Its different chemical structure may lead to a lower affinity for P-glycoprotein (P-gp), a transporter protein associated with drug resistance.[8]
-
Selamectin: A derivative of doramectin, selamectin is widely used in companion animals for the control of fleas, ear mites, sarcoptic mange, and heartworm.[9][10] Studies have shown it to be a safe and effective treatment, often with a more convenient single-dose topical application compared to multiple injections of ivermectin for certain conditions.[2][10]
-
Eprinomectin: Eprinomectin is characterized by its high efficacy against a broad range of internal and external parasites and, importantly, has a zero milk withdrawal time in dairy cattle, offering a significant advantage in food-producing animals.[1]
The Rise of Resistance and Future Directions
The extensive use of macrocyclic lactones has inevitably led to the development of parasite resistance.[11] This is a significant concern for the long-term sustainability of these drugs. Research into the mechanisms of resistance, often involving alterations in the target GluCls or increased drug efflux mediated by P-gp, is crucial for developing strategies to mitigate this issue.[8] The development of new macrocyclic lactones and other novel anthelmintics, as well as the implementation of integrated parasite management strategies, will be essential to preserve the efficacy of this vital class of drugs.
References
- 1. Comparative efficacy of pour-on eprinomectin and ivermectin against Sarcoptes scabiei in buffaloes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 4. Comparing therapeutic efficacy between ivermectin, selamectin, and moxidectin in canaries during natural infection with Dermanyssus gallinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 7. A comparison of the effects of ivermectin and moxidectin on the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrocyclic Lactones: Endectocide Compounds | Veterian Key [veteriankey.com]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. Macrocyclic lactones and ectoparasites control in livestock: Efficacy, drug resistance and therapeutic challenges - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Efficacy of Mectizan and Albendazole Co-Administration: A Comparative Guide
The co-administration of Mectizan (ivermectin) and albendazole (B1665689) represents a significant advancement in the mass drug administration (MDA) programs targeting neglected tropical diseases (NTDs), particularly lymphatic filariasis (LF) and soil-transmitted helminthiasis (STH). This guide provides a comprehensive comparison of the combined therapy against monotherapy, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action and Synergistic Effect
The enhanced efficacy of combining ivermectin and albendazole stems from their distinct and complementary mechanisms of action against parasitic helminths.[1][2]
-
Ivermectin (this compound): This agent primarily targets the parasite's nervous and muscular systems. It binds to glutamate-gated chloride ion channels in nerve and muscle cells, increasing their permeability to chloride ions. This leads to hyperpolarization of the cell membrane, resulting in paralysis and eventual death of the parasite.[1][2]
-
Albendazole: This benzimidazole (B57391) anthelmintic works by disrupting the parasite's metabolism and energy production.[1] It binds to β-tubulin, a protein essential for the formation of microtubules. By inhibiting microtubule polymerization, albendazole impairs vital cellular processes such as glucose uptake and cell division, ultimately leading to the parasite's demise.[2]
The synergy arises from this dual-pronged attack. While ivermectin immobilizes the parasite, albendazole starves it of energy, leading to a more effective and rapid clearance of the infection compared to either drug used alone.[1][2]
Efficacy Data: Co-Administration vs. Monotherapy
Quantitative data from numerous studies highlight the superior efficacy of the ivermectin-albendazole combination, particularly against Trichuris trichiura (whipworm), a soil-transmitted helminth notoriously difficult to treat with albendazole alone.
Soil-Transmitted Helminthiasis (STH)
The co-administration has shown significantly higher cure rates (CR) and egg reduction rates (ERR) for T. trichiura. For Ascaris lumbricoides and hookworm, the benefit is less pronounced as albendazole monotherapy is already highly effective against A. lumbricoides, and the combination offers no significant advantage for hookworm.[3]
| Helminth Species | Treatment Regimen | Cure Rate (CR) | Egg Reduction Rate (ERR) | Reference |
| Trichuris trichiura | Albendazole alone | 27.1% | 29.8% | [4] |
| Ivermectin + Albendazole | 75.2% | 84.2% | [4] | |
| Albendazole alone | - | - | [3] | |
| Ivermectin + Albendazole | 2.86 times higher CR | - | [3] | |
| Ascaris lumbricoides | Albendazole alone | 80.1% | 70.8% | [4] |
| Ivermectin + Albendazole | - | ~100% | [3] | |
| Hookworm | Albendazole alone | - | - | [3] |
| Ivermectin + Albendazole | No significant difference | No significant difference | [3] |
Lymphatic Filariasis (LF)
For lymphatic filariasis caused by Wuchereria bancrofti, the combination therapy is significantly more effective at clearing microfilariae from the blood compared to either drug administered alone.
| Treatment Regimen | Microfilariae Clearance Rate (at 12 months) | Reference |
| Albendazole alone | 59.5% | [5] |
| Ivermectin alone | 70.7% | [5] |
| Ivermectin + Albendazole | 90.4% | [5] |
It is important to note that for onchocerciasis (Onchocerca volvulus), studies have found that the co-administration of ivermectin and albendazole offers no significant therapeutic advantage over ivermectin monotherapy.[6][7]
Experimental Protocols
The evidence supporting the synergistic activity of ivermectin and albendazole is derived from rigorously designed clinical trials. A typical protocol for such a study is outlined below.
Key Experiment: Randomized Controlled Trial for STH
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.[6] Participants are randomly assigned to different treatment arms: ivermectin plus albendazole, albendazole plus placebo, or ivermectin plus placebo.
-
Participant Selection:
-
Inclusion Criteria: School-aged children or adolescents residing in an endemic area, confirmed to have an STH infection (e.g., T. trichiura) through stool analysis, and with parental consent.[8]
-
Exclusion Criteria: Pregnancy, severe acute or chronic illness, known allergy to the study drugs, or recent anthelmintic treatment.[9][10]
-
-
Treatment Administration:
-
Data Collection & Analysis:
-
Baseline: Stool samples are collected before treatment to determine the species and intensity of infection (eggs per gram of feces) using methods like the Kato-Katz technique.[4]
-
Follow-up: Stool samples are collected again at a predefined interval post-treatment (e.g., 14-21 days) to assess efficacy.[8]
-
Primary Endpoints:
-
Cure Rate (CR): Percentage of participants who are egg-negative at follow-up.
-
Egg Reduction Rate (ERR): The percentage reduction in the geometric mean of egg counts from baseline to follow-up.
-
-
-
Safety Monitoring: Participants are monitored for any adverse events (AEs) for a set period (e.g., 24-72 hours) after treatment. The severity and frequency of AEs are compared across treatment groups.[6]
Safety, Tolerability, and Pharmacokinetics
The co-administration of ivermectin and albendazole is generally considered safe and well-tolerated.
-
Adverse Events: Most reported adverse events are mild and transient, including headache, abdominal pain, dizziness, and itching.[8][11] The overall frequency of adverse events is not significantly different between the combination therapy and monotherapy groups.[3][11]
-
Pharmacokinetics: Studies have shown no significant pharmacokinetic interactions between ivermectin and albendazole when co-administered.[6][7] This means that the presence of one drug does not negatively impact the absorption, distribution, metabolism, or excretion of the other, allowing them to be given together without dose adjustments.[6][7]
-
Contraindications: The combination therapy should not be used in pregnant women or those intending to become pregnant due to the potential risks of albendazole to the fetus.[9]
Conclusion
The co-administration of this compound (ivermectin) and albendazole demonstrates a clear synergistic advantage over monotherapy for the treatment of lymphatic filariasis and certain soil-transmitted helminth infections, most notably Trichuris trichiura. This combination therapy is safe, well-tolerated, and does not exhibit negative pharmacokinetic interactions. Its superior efficacy supports its widespread use in global mass drug administration programs aimed at controlling and eliminating these debilitating neglected tropical diseases.
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. Albendazole - Wikipedia [en.wikipedia.org]
- 3. Efficacy and safety of ivermectin–albendazole combination versus ivermectin or albendazole monotherapy in soil-transmitted helminthiasis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajtmh.org [ajtmh.org]
- 5. The Combined Effects Of Albendazole And this compound In The Treatment Of Lymphatic Filariasis: A Case Study Of Four Rural Communities In Obubra L. G. A.; Cross River State Nigeria. | MOUAU Repository [repository.mouau.edu.ng]
- 6. The co-administration of ivermectin and albendazole--safety, pharmacokinetics and efficacy against Onchocerca volvulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of moxidectin and albendazole compared with ivermectin and albendazole coadministration in adolescents infected with Trichuris trichiura in Tanzania: an open-label, non-inferiority, randomised, controlled, phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivermectin/Albendazole - opinion on medicine for use outside EU | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Triple Co-Administration of Ivermectin, Albendazole and Praziquantel in Zanzibar: A Safety Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of co-administered ivermectin plus albendazole for treating soil-transmitted helminths: A systematic review, meta-analysis and individual patient data analysis | Infectious Diseases Data Observatory [iddo.org]
Mectizan (Ivermectin) for Malaria Vector Control: A Systematic Review and Meta-Analysis
A comprehensive comparison of Mectizan's efficacy against alternative malaria vector control strategies, supported by experimental data.
This guide provides researchers, scientists, and drug development professionals with a systematic review and meta-analysis of the impact of this compound (ivermectin) on malaria vectors. It offers an objective comparison of its performance with other interventions, supported by quantitative data from key studies. Detailed experimental methodologies and signaling pathways are presented to facilitate a deeper understanding of ivermectin's potential as a complementary tool in the fight against malaria.
I. Quantitative Analysis of Ivermectin's Impact on Malaria Vectors
The efficacy of ivermectin in reducing malaria transmission is primarily attributed to its mosquitocidal and transmission-blocking effects. The following tables summarize key quantitative data from various studies, highlighting the impact of ivermectin on mosquito mortality and parasite development.
Table 1: Mosquitocidal Efficacy of Ivermectin against Anopheles spp.
| Study (Year) | Mosquito Species | Ivermectin Dose/Concentration | Time Post-Blood Meal | Mortality Rate (%) | Citation |
| Chaccour et al. (2015) | Anopheles gambiae | 200 µg/kg (human dose) | Day 1 | 4- to 7-fold increase | [1] |
| Alout et al. (2014) | Anopheles gambiae | MDA (human dose) | Up to 6 days | >33% reduction in survival | [2] |
| Mekuriaw et al. (2019) | Anopheles arabiensis | Ivermectin-treated cattle | Day 1 | 81.6 | [3] |
| Kobylinski et al. (2011) | Anopheles gambiae s.s. | MDA (human dose) | 2 weeks post-MDA | Significant reduction | [4] |
| Smit et al. (2019) | Anopheles gambiae s.s. | 300 & 600 µg/kg/day for 3 days (human dose) | Day 7 | Dose-dependent increase | [5][6][7][8] |
Table 2: Effect of Ivermectin on Plasmodium falciparum Sporozoite Development
| Study (Year) | Mosquito Species | Ivermectin Concentration | Timing of Ivermectin Ingestion | Reduction in Sporozoite Rate | Citation |
| Kobylinski et al. (2012) | Anopheles gambiae s.s. | LC25 | Co-ingested with parasites | Significant reduction | [9][10][11] |
| Kobylinski et al. (2012) | Anopheles gambiae s.s. | LC25 | 6 and 9 days post-infection | Significant reduction | [9][10][11] |
| Kobylinski et al. (2012) | Anopheles gambiae s.s. | LC5 | 3 days prior to parasite ingestion | Significant reduction | [9][10][11] |
| Alout et al. (2014) | Anopheles gambiae | MDA (human dose) | Up to 2 weeks post-MDA | >77% reduction | [2] |
| Kobylinski et al. (2011) | Anopheles gambiae s.s. | MDA (human dose) | 2 weeks post-MDA | 79% reduction | [4] |
II. Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting the data and designing future research. Below are detailed protocols for key experiments.
Rearing of Anopheles Mosquitoes for Laboratory Assays
A standardized protocol for rearing Anopheles gambiae is essential for reproducible experimental outcomes.
-
Environmental Conditions: Mosquitoes are typically reared in an insectary maintained at 27°C ± 2°C and 70% ± 5% relative humidity, with a 12-hour light/dark cycle that includes 30-minute dawn and dusk simulations.[12]
-
Larval Rearing:
-
Eggs are collected on moist filter paper and hatched in trays containing dechlorinated water.[12][13]
-
Larvae are fed a diet of finely ground fish or cat food.[14]
-
Larval density is maintained at approximately 100 larvae per 400 sq (B12106431) cm to prevent overcrowding.[12]
-
-
Adult Maintenance:
-
Emerged adults are housed in cages and provided with a 10% sucrose (B13894) solution.[14]
-
For egg production, adult females are blood-fed 3-5 days post-emergence.[14]
-
Mosquito Feeding Assays for Ivermectin Efficacy
Two primary methods are used to expose mosquitoes to ivermectin-treated blood:
-
Membrane Feeding Assay:
-
Venous blood is collected from human or animal subjects who have received ivermectin.
-
The blood is placed in a glass feeder covered with a membrane (e.g., Parafilm).[14]
-
The feeder is heated to 37°C to mimic a natural host.
-
Cages of mosquitoes are allowed to feed on the blood through the membrane for a set period (e.g., 20-30 minutes).[14]
-
Engorged females are then separated and monitored for survival and parasite development. Studies have shown that membrane feeding assays can reliably reflect the mosquitocidal effects observed in natural biting.[5][6][15]
-
-
Direct Skin Feeding Assay:
-
This method involves the direct exposure of a human volunteer's skin to a cage of mosquitoes.
-
Due to ethical considerations, this method is less common but provides a more natural feeding scenario.
-
Comparative studies have shown similar mosquitocidal effects between direct skin feeding and membrane feeding.[5][6][15]
-
III. Visualizing a Typical Experimental Workflow
The following diagram illustrates a standard workflow for assessing the impact of ivermectin on malaria vectors.
IV. Mechanism of Action: Ivermectin's Effect on Mosquito Signaling Pathways
Ivermectin's primary mode of action in invertebrates is through its interaction with glutamate-gated chloride ion channels (GluCls), which are not present in vertebrates.[16][17] This interaction leads to the paralysis and eventual death of the mosquito.
Ivermectin binds to the GluCls in the nerve and muscle cells of mosquitoes, causing the channels to open and allowing a continuous flow of chloride ions into the cells.[18] This leads to hyperpolarization of the cell membrane, resulting in flaccid paralysis and ultimately, the death of the mosquito.[19] This mode of action is distinct from that of currently used insecticides, suggesting that ivermectin could be a valuable tool for managing insecticide resistance.[4]
V. Conclusion
The evidence presented in this guide strongly supports the potential of this compound (ivermectin) as a complementary vector control tool for malaria. Its demonstrated ability to induce mortality in Anopheles mosquitoes and inhibit the development of Plasmodium parasites, coupled with a unique mode of action, makes it a promising candidate for integration into existing malaria control programs. Further research, including large-scale field trials, is warranted to fully elucidate its epidemiological impact and to optimize dosing and delivery strategies for maximal effect on malaria transmission.
References
- 1. academic.oup.com [academic.oup.com]
- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 3. Ivermectin as an endectocide may boost control of malaria vectors in India and contribute to elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivermectin Mass Drug Administration to Humans Disrupts Malaria Parasite Transmission in Senegalese Villages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Human Direct Skin Feeding Versus Membrane Feeding to Assess the Mosquitocidal Efficacy of High-Dose Ivermectin (IVERMAL Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics‐Pharmacodynamics of High‐Dose Ivermectin with Dihydroartemisinin‐Piperaquine on Mosquitocidal Activity and QT‐Prolongation (IVERMAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of High-Dose Ivermectin for Reducing Malaria Transmission (IVERMAL): Protocol for a Double-Blind, Randomized, Placebo-Controlled, Dose-Finding Trial in Western Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivermectin inhibits the sporogony of Plasmodium falciparum in Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tropmedres.ac [tropmedres.ac]
- 11. Ivermectin inhibits the sporogony of Plasmodium falciparum in Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pacmossi.org [pacmossi.org]
- 13. content.ilabsolutions.com [content.ilabsolutions.com]
- 14. Protocol for Mosquito Rearing (A. gambiae) [jove.com]
- 15. Human Direct Skin Feeding Versus Membrane Feeding to Assess the Mosquitocidal Efficacy of High-Dose Ivermectin (IVERMAL Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 17. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Mectizan and Other Leading Anthelmintic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the safety profile of Mectizan (ivermectin) against other widely used anthelmintic drugs: albendazole (B1665689), mebendazole (B1676124), praziquantel (B144689), and pyrantel (B1679900) pamoate. The information presented is curated from clinical trial data, post-marketing surveillance, and preclinical safety studies to support informed decision-making in research and drug development.
Executive Summary
Anthelmintic drugs are essential for controlling helminth infections, which affect a significant portion of the global population. While efficacy is a primary consideration, the safety and tolerability of these drugs are paramount, particularly in the context of mass drug administration (MDA) programs. This guide benchmarks the safety of this compound, a macrocyclic lactone, against benzimidazoles (albendazole, mebendazole), a pyrazinoisoquinoline derivative (praziquantel), and a tetrahydropyrimidine (B8763341) (pyrantel pamoate). The data indicates that while all are generally well-tolerated, there are notable differences in their adverse event profiles and underlying mechanisms of toxicity.
Comparative Safety Data
The following table summarizes the incidence of common adverse events reported in clinical trials and post-marketing surveillance for this compound and its comparators. It is important to note that the frequency of adverse events can be influenced by factors such as the patient's parasite load, co-infections, and the specific helminth species being treated.
| Adverse Event | This compound (Ivermectin) | Albendazole | Mebendazole | Praziquantel | Pyrantel Pamoate |
| Neurological | |||||
| Headache | Common | >10%[1] | Common[2] | Common[3] | Common[4][5] |
| Dizziness/Vertigo | Common | 1-10%[1] | Common[2] | Common[3] | Common[4][5] |
| Drowsiness/Somnolence | Less Common | - | - | Common[3] | Common[4][5] |
| Seizures | Rare (especially in high Loa loa burden)[6] | Rare (in neurocysticercosis treatment)[1] | Rare[2] | Rare[3] | - |
| Gastrointestinal | |||||
| Nausea/Vomiting | Common | 1-10%[1] | Common[2][7] | Common[3] | Common[4][5] |
| Abdominal Pain | Common | 1-10%[1] | Common[2][7] | Common (up to 31.1%)[8][9] | Common[4][5] |
| Diarrhea | Common | - | Common[2][7] | Common[3] | Common[4][5] |
| Anorexia | Common | - | Common[7] | Common | Common[4] |
| Hepatic | |||||
| Elevated Liver Enzymes | Less Common | >10% (in hydatid disease)[1] | Rare[2][7] | Less Common | Rare[10][11] |
| Dermatological | |||||
| Pruritus (Itching) | Common (Mazzotti reaction) | Less Common | Less Common[2] | Common[3] | Less Common |
| Rash | Common (Mazzotti reaction) | Less Common | Less Common[2] | Common[3] | Less Common[4] |
| Other | |||||
| Fever | Common (Mazzotti reaction) | 1-10%[1] | Rare[2] | Common[3] | - |
| Myalgia/Arthralgia | Common (Mazzotti reaction) | - | - | Less Common | - |
| Lymphadenopathy | Common (Mazzotti reaction) | - | - | - | - |
| Hypotension | Less Common (Mazzotti reaction) | - | - | - | - |
Note: "Common" refers to adverse events occurring in ≥1% to <10% of patients. "Less Common" refers to events in ≥0.1% to <1% of patients. "Rare" refers to events in <0.1% of patients. The Mazzotti reaction is a symptom complex associated with the rapid killing of microfilariae and is most commonly seen with ivermectin treatment for onchocerciasis.
Mechanisms of Action and Associated Toxicities
The differential safety profiles of these anthelmintics can be attributed to their distinct mechanisms of action and their selectivity for parasite versus host targets.
This compound (Ivermectin)
This compound's primary mechanism of action is the potentiation of glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and death of the parasite.[12][13] It can also interact with GABA-gated chloride channels.[12] In mammals, these channels are primarily located in the central nervous system (CNS), and the blood-brain barrier, which contains P-glycoprotein efflux pumps, generally prevents ivermectin from reaching neurotoxic concentrations.[6] However, in individuals with a compromised blood-brain barrier or in cases of massive parasite kill-off (e.g., high Loa loa microfilaremia), neurotoxicity can occur.[6]
Benzimidazoles (Albendazole and Mebendazole)
Albendazole and mebendazole selectively bind to β-tubulin in parasitic worms, inhibiting microtubule polymerization.[14][15] This disruption of the cytoskeleton impairs essential functions like glucose uptake and cell division, ultimately leading to the parasite's demise.[16] While benzimidazoles have a higher affinity for parasitic β-tubulin than for mammalian tubulin, at high doses or with prolonged use, they can affect host cells, leading to side effects such as bone marrow suppression and liver enzyme elevation.[1][17]
Praziquantel
Praziquantel's mechanism involves increasing the permeability of schistosome cell membranes to calcium ions, which results in strong muscle contractions and spastic paralysis of the worms. This also leads to vacuolization and damage to the parasite's tegument, making it susceptible to the host's immune response. The adverse effects are often related to the release of parasitic antigens as the worms are killed.
Pyrantel Pamoate
Pyrantel pamoate is a depolarizing neuromuscular blocking agent.[17] It acts as a cholinergic agonist at the nicotinic acetylcholine (B1216132) receptors of the parasite's muscle cells, causing persistent depolarization and spastic paralysis.[4][18] The paralyzed worms are then expelled from the host's gastrointestinal tract.[18] Its poor absorption from the gut limits systemic side effects.[17]
Experimental Protocols
The safety assessment of anthelmintic drugs involves a battery of preclinical and clinical evaluations. Below are summaries of key experimental protocols used to investigate the toxicological profiles of these agents.
Preclinical Neurotoxicity Assessment
-
Objective: To evaluate the potential for a drug to cause adverse effects on the nervous system.
-
Methodology:
-
In vivo studies: Rodent models (e.g., mice, rats) are administered escalating doses of the test compound. Observations are made for clinical signs of neurotoxicity, such as tremors, ataxia, lethargy, and seizures.[6] Motor function can be assessed using tests like the rotarod test.
-
In vitro studies: Primary neuronal cultures or cell lines are exposed to the drug. Endpoints such as cell viability, neurite outgrowth, and electrophysiological activity are measured.
-
Blood-Brain Barrier Penetration: Studies using P-glycoprotein knockout mice can assess the potential for a drug to cross the blood-brain barrier and cause CNS toxicity.[6]
-
Hepatotoxicity Assays
-
Objective: To determine the potential for a drug to cause liver injury.
-
Methodology:
-
In vitro models: Primary human hepatocytes or liver-derived cell lines (e.g., HepG2) are incubated with the test compound at various concentrations.[2][18]
-
Endpoint Analysis:
-
Cytotoxicity assays: Cell viability is measured using assays such as MTT, neutral red uptake, or LDH release.[2]
-
Enzyme leakage: Levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium are quantified as indicators of cell damage.[18]
-
Mitochondrial function: Assays to measure mitochondrial membrane potential and ATP content are used to assess mitochondrial toxicity.[18]
-
Steatosis and Phospholipidosis: Staining with specific dyes (e.g., LipidTOX) can detect the accumulation of lipids.[7]
-
-
GABA Receptor Binding Assay (for Ivermectin)
-
Objective: To quantify the interaction of ivermectin with GABA receptors.
-
Methodology:
-
Membrane Preparation: Membranes from rat brain or other tissues expressing GABA receptors are prepared.[6]
-
Radioligand Binding: The membranes are incubated with a radiolabeled GABA receptor ligand (e.g., [3H]GABA) in the presence and absence of varying concentrations of ivermectin.[6]
-
Detection: The amount of radioligand bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data is used to determine the affinity (Ki) of ivermectin for the GABA receptor and to characterize the nature of the interaction (e.g., allosteric modulation).[6]
-
Tubulin Polymerization Assay (for Benzimidazoles)
-
Objective: To assess the inhibitory effect of benzimidazoles on microtubule formation.
-
Methodology:
-
Tubulin Preparation: Purified tubulin from a relevant source (e.g., porcine brain) is used.[3][19]
-
Polymerization Induction: Tubulin polymerization is initiated by raising the temperature to 37°C in the presence of GTP.[19][20]
-
Turbidity Measurement: The polymerization process is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[19][20]
-
Inhibitor Assessment: The assay is performed in the presence of varying concentrations of the benzimidazole (B57391) compound. The inhibition of tubulin polymerization is quantified by comparing the rate and extent of polymerization to a control without the inhibitor.[3][5]
-
Clinical Safety Monitoring in Human Trials
-
Objective: To systematically collect and evaluate adverse events in human subjects receiving the anthelmintic drug.
-
Methodology:
-
Study Design: Randomized, controlled trials are conducted with a placebo or active comparator arm.[21]
-
Adverse Event (AE) Monitoring: Subjects are monitored for AEs through spontaneous reporting, interviews, and clinical examinations at specified time points post-treatment.[22]
-
AE Grading: The severity of AEs is graded (e.g., mild, moderate, severe).
-
Causality Assessment: The relationship between the study drug and the AE is assessed.
-
Data Analysis: The incidence of AEs is compared between the treatment and control groups to determine the safety profile of the drug.[21]
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanisms of action for Ivermectin and Benzimidazoles.
Caption: Mechanisms of action for Praziquantel and Pyrantel Pamoate.
Caption: General workflow for anthelmintic drug safety assessment.
Conclusion
This compound (ivermectin) demonstrates a favorable safety profile, with most adverse events being mild, transient, and often related to the host's immune response to dying parasites. Its high selectivity for invertebrate ion channels provides a wide therapeutic window. The benzimidazoles, albendazole and mebendazole, are also generally safe, though their potential for hepatic and hematological effects at higher doses or with prolonged use warrants monitoring. Praziquantel's side effects are common but typically mild and self-limiting. Pyrantel pamoate is notable for its poor systemic absorption, which contributes to a very low incidence of systemic adverse effects.
The choice of an anthelmintic agent will continue to be guided by its efficacy against specific helminths, but a thorough understanding of its safety profile is crucial for its appropriate use, especially in vulnerable populations and large-scale public health programs. The experimental protocols and mechanistic insights provided in this guide are intended to aid researchers and drug development professionals in the continued evaluation and development of safe and effective anthelmintic therapies.
References
- 1. Pharmacokinetic Characterization and Comparative Bioavailability of an Innovative Orodispersible Fixed-Dose Combination of Ivermectin and Albendazole: A Single Dose, Open Label, Sequence Randomized, Crossover Clinical Trial in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 3. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple co-administration of ivermectin, albendazole and praziquantel in zanzibar: a safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Avermectin modulation of GABA binding to membranes of rat brain, brine shrimp and a fungus, Mucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous administration of praziquantel, ivermectin and albendazole, in a community in rural northern Ghana endemic for schistosomiasis, onchocerciasis and lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessments of pharmacokinetic drug interactions and tolerability of albendazole, praziquantel and ivermectin combinations. — MORU Tropical Health Network [tropmedres.ac]
- 10. Efficacy and tolerability of triple drug therapy with albendazole, pyrantel pamoate, and oxantel pamoate compared with albendazole plus oxantel pamoate, pyrantel pamoate plus oxantel pamoate, and mebendazole plus pyrantel pamoate and oxantel pamoate against hookworm infections in school-aged children in Laos: a randomised, single-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of ivermectin–albendazole combination versus ivermectin or albendazole monotherapy in soil-transmitted helminthiasis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Albendazole-Pyrantel Pamoate Compared to Albendazole Alone for Trichuris trichiura Infection in Children: A Double Blind Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hepatotoxicity Assays: Advancing Research | Da-ta Biotech [databiotech.co.il]
- 16. Adverse drug reactions to anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. abscience.com.tw [abscience.com.tw]
- 20. Adverse Events from a Randomized, Multi-Arm, Placebo-Controlled Trial of Mebendazole in Children 12-24 Months of Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. royaldevon.nhs.uk [royaldevon.nhs.uk]
- 22. Safety and Tolerability of Ivermectin and Albendazole Mass Drug Administration in Lymphatic Filariasis Endemic Communities of Tanzania: A Cohort Event Monitoring Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Mectizan® Disposal
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Mectizan® (ivermectin) is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines not only prevents environmental contamination but also ensures compliance with federal and state regulations. This guide provides essential, step-by-step procedures for the safe disposal of this compound®, aligning with the highest standards of chemical handling and laboratory safety.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound®, is governed by several key regulations. The Environmental Protection Agency (EPA) regulates hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[1][2] In 2019, the EPA introduced Subpart P, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[1][3] A crucial aspect of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down drains.[1] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances, although this compound® is not currently classified as a controlled substance.[2][4]
Step-by-Step Disposal Procedures for this compound® in a Laboratory Setting
The following procedures are synthesized from general best practices for potent pharmaceutical compounds and guidelines for chemical waste disposal. Always consult your institution's specific Safety Data Sheet (SDS) and waste management plan.
1. Personal Protective Equipment (PPE): Before handling this compound® for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Gloves (chemically resistant)
-
Safety glasses or goggles
-
Lab coat
-
Respiratory protection (if handling powders or creating aerosols)[5]
2. Waste Segregation and Containerization: Proper segregation of waste is crucial for safe and compliant disposal.
-
Bulk Quantities and Expired Product:
-
Unused or expired this compound® tablets or pure ivermectin powder should be treated as hazardous chemical waste.
-
Place these materials in a designated, clearly labeled, and sealed hazardous waste container. The container should be black for RCRA hazardous pharmaceutical waste.
-
Do not mix with other waste streams unless specified by your institution's environmental health and safety (EHS) department.
-
-
Contaminated Labware:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound® must be placed in a puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste".[6]
-
Non-Sharps: Contaminated items such as gloves, gowns, bench paper, and empty vials should be disposed of in a designated hazardous waste bag (often yellow) within a covered container.[6]
-
-
Trace Contaminated Materials:
-
Materials with minimal residual contamination may have different disposal requirements based on institutional policies. Consult your EHS office for guidance.
-
3. Disposal Pathway: The designated disposal pathway for this compound® waste is through a licensed hazardous waste management facility.
-
Licensed Chemical Destruction: The primary recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] This ensures the active pharmaceutical ingredient is destroyed and does not enter the environment.
-
Hazardous Waste Landfill: After incineration, the resulting ash may be disposed of in a permitted hazardous waste landfill.[4]
-
Reverse Distributors: For non-hazardous pharmaceuticals, sending them to a reverse distributor for potential credit and proper disposal is an option.[4] However, given the environmental toxicity of ivermectin, it is more likely to be managed as hazardous waste.
4. Prohibited Disposal Methods:
-
Do Not Sewer: Never dispose of this compound® down the sink or toilet.[1][5] This is to prevent the contamination of water systems, as wastewater treatment plants are often not equipped to remove such pharmaceutical compounds.[7] Ivermectin is very toxic to aquatic life.[8]
-
Do Not Place in Regular Trash: Un-rendered this compound® should not be placed in the regular municipal trash.[1]
Logical Workflow for this compound® Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound® waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound® waste.
Quantitative Data
No specific quantitative data for this compound® disposal, such as disposal volumes or environmental concentration limits, were identified in the publicly available resources. Disposal procedures are guided by regulatory classifications rather than specific quantitative thresholds for this particular substance in a laboratory context.
Experimental Protocols
The provided information is based on regulatory guidelines and safety data sheets rather than specific experimental protocols for disposal. The "experimental protocol" in this context is the step-by-step disposal procedure outlined above. Researchers should always adhere to their institution's established and approved protocols for hazardous waste management.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. epa.gov [epa.gov]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Mectinzan
For laboratory professionals engaged in vital research and development, ensuring personal safety during the handling of pharmaceutical compounds like Mectizan (ivermectin) is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for safe handling, and compliant disposal procedures. Adherence to these guidelines is critical to minimize exposure risk and maintain a safe laboratory environment.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound in a research setting, a multi-layered approach to personal protection is essential. The following table summarizes the required PPE and the established occupational exposure limit for ivermectin.
| Protection Type | Equipment and Procedures | Notes |
| Occupational Exposure Limit (OEL) | Time-Weighted Average (TWA): 30 µg/m³ | Internal Merck Guideline.[1] |
| Wipe Limit: 300 µ g/100 cm² | Surface contamination limit.[1] | |
| Respiratory Protection | General and local exhaust ventilation is recommended to maintain vapor exposures below recommended limits.[2][3] Where concentrations are above recommended limits or are unknown, a NIOSH/MSHA approved respirator should be worn.[2][3] For potential uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is necessary.[2][3] | Protection from air-purifying respirators is limited.[2][3] |
| Hand Protection | Chemical-resistant gloves are required.[2][3] | Double gloving should be considered.[2][3] |
| Eye Protection | Wear safety glasses with side shields or goggles.[2] If the work environment involves dust, mists, or aerosols, appropriate goggles are necessary.[2][3] | A faceshield or other full-face protection is required if there is a potential for direct facial contact with the substance.[2][3] |
| Skin and Body Protection | A work uniform or laboratory coat is mandatory.[2] Additional garments such as sleevelets, an apron, or disposable suits should be used based on the specific task to avoid skin exposure.[2] | |
| Hygiene Measures | Eye flushing systems and safety showers must be located near the workstation.[2] Do not eat, drink, or smoke when using this product.[2][4] Wash hands and skin thoroughly after handling.[2][4] Contaminated clothing should be washed before reuse.[2] |
Experimental Protocol: Preparation of a this compound (Ivermectin) Solution for In-Vitro Studies
This protocol outlines the steps for safely preparing a stock solution of ivermectin in a laboratory setting.
1. Pre-Experiment Setup:
- Ensure all required PPE is correctly donned as per the table above.
- Verify that the work area, preferably a chemical fume hood or a ventilated enclosure, is clean and operational.
- Confirm the location and functionality of the nearest eye wash station and safety shower.
- Prepare all necessary materials: ivermectin powder, appropriate solvent (e.g., DMSO), sterile conical tubes, and calibrated pipettes.
2. Weighing the Compound:
- Tare a clean, tared weigh boat on a calibrated analytical balance.
- Carefully weigh the desired amount of ivermectin powder. Minimize dust generation during this process.[2][4]
- Record the exact weight.
3. Dissolution:
- Transfer the weighed ivermectin powder to a sterile conical tube.
- Under the fume hood, add the appropriate volume of solvent to the tube to achieve the desired stock concentration.
- Cap the tube securely and vortex or sonicate until the ivermectin is completely dissolved.
4. Aliquoting and Storage:
- Aliquot the stock solution into smaller, clearly labeled, sterile cryovials for single-use to avoid repeated freeze-thaw cycles.
- Store the aliquots at the recommended temperature, typically -20°C or -80°C, in a locked and properly labeled storage unit.[2][4]
5. Waste Disposal:
- All disposable materials that have come into contact with ivermectin, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste in a designated and clearly labeled container.[2][4]
- Unused ivermectin solution must also be disposed of as hazardous chemical waste. Do not pour down the drain.[2]
- Follow all local, state, and federal regulations for hazardous waste disposal.[2]
6. Post-Experiment Cleanup:
- Decontaminate the work surface with an appropriate cleaning agent.
- Carefully doff all PPE, avoiding contact with potentially contaminated surfaces.
- Wash hands and any exposed skin thoroughly with soap and water.
Visualizing Safe Handling and Hazard Controls
To further clarify the procedural steps and the hierarchy of safety measures, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Hierarchy of hazard controls for handling chemical substances like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
